2-Benzylcyclohexanone
Description
Structure
3D Structure
Propriétés
IUPAC Name |
2-benzylcyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O/c14-13-9-5-4-8-12(13)10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUYLPYBYCYQGCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C(C1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501314740 | |
| Record name | 2-Benzylcyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501314740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
946-33-8 | |
| Record name | 2-Benzylcyclohexanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=946-33-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Benzylcyclohexan-1-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000946338 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 946-33-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149930 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Benzylcyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501314740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-benzylcyclohexan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.200 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 2-Benzylcyclohexanone
CAS Number: 946-33-8
This technical guide provides an in-depth overview of 2-Benzylcyclohexanone, a versatile chemical intermediate. The information is tailored for researchers, scientists, and professionals in drug development and chemical synthesis. This document covers the compound's chemical and physical properties, safety data, a detailed experimental protocol for its synthesis, and a visual representation of the synthetic workflow.
Chemical and Physical Properties
This compound is a cyclic ketone with a benzyl (B1604629) substituent at the alpha position. Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 946-33-8 | [1] |
| Molecular Formula | C₁₃H₁₆O | [2] |
| Molecular Weight | 188.27 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Melting Point | 28-30 °C | [2][3] |
| Boiling Point | 103-105 °C at 0.2 mmHg | [2][3] |
| Density | 1.024 g/mL at 25 °C | [2][3] |
| Refractive Index | n20/D 1.536 |
Safety and Handling
This compound is classified as an irritant and requires careful handling to avoid exposure. The pertinent safety information is detailed in the following table.
| Hazard Information | Details | Reference(s) |
| GHS Pictogram | Exclamation mark | |
| Signal Word | Warning | |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | |
| Precautionary Statements | P261, P264, P271, P280, P302+P352, P305+P351+P338 | |
| Personal Protective Equipment | Eyeshields, gloves, type ABEK (EN14387) respirator filter | |
| Storage Class | 10: Combustible liquids |
Experimental Protocol: Synthesis of this compound
The following protocol describes the synthesis of this compound via the alkylation of cyclohexanone (B45756), adapted from a procedure for a similar compound.[4] This method involves the formation of a lithium enolate followed by alkylation with benzyl bromide.
Materials and Reagents:
-
Cyclohexanone
-
n-Butyllithium in hexane (B92381) (1.6 M solution)
-
Benzyl bromide
-
Tetrahydrofuran (THF), anhydrous
-
1 M Hydrochloric acid (HCl) solution
-
Petroleum ether
-
Diethyl ether
-
Saturated aqueous sodium carbonate solution
-
Anhydrous magnesium sulfate
-
Nitrogen gas (anhydrous, oxygen-free)
Procedure:
-
Preparation of Lithium Diisopropylamide (LDA):
-
Equip a 500-mL, three-necked, round-bottomed flask with a mechanical stirrer, a pressure-equalizing dropping funnel, and a Claisen head fitted with a low-temperature thermometer and a nitrogen inlet.
-
Charge the flask with anhydrous THF (80 mL) and diisopropylamine (5.55 g, 55 mmol).
-
Cool the solution to -15°C and add the 1.6 M n-butyllithium solution in hexane (34.4 mL, 55 mmol) dropwise over 10 minutes.
-
Stir the reaction mixture at -15°C for 30 minutes.
-
-
Enolate Formation:
-
Cool the LDA solution to -78°C in a dry ice-acetone bath.
-
Add a solution of cyclohexanone (4.9 g, 50 mmol) in THF (20 mL) over 5 minutes.
-
Stir the reaction mixture for 2 hours at -78°C to ensure the complete formation of the lithium enolate.
-
-
Alkylation:
-
To the enolate solution at -78°C, add benzyl bromide (8.55 g, 50 mmol) dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.
-
-
Workup and Extraction:
-
Hydrolyze the reaction by the dropwise addition of 100 mL of a 1 M aqueous HCl solution over 15 minutes.
-
Add petroleum ether (100 mL), separate the aqueous layer, and extract it three times with 50-mL portions of diethyl ether.
-
Combine the organic layers and wash with 100 mL of a saturated aqueous sodium carbonate solution.
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by short-path distillation under reduced pressure to afford this compound as a pale yellow oil.
-
Synthetic Workflow
The following diagram illustrates the key stages in the synthesis and purification of this compound.
Caption: Workflow for the synthesis and purification of this compound.
Biological Activity
While this compound is primarily utilized as a synthetic intermediate in the pharmaceutical and fragrance industries, its structural motif is present in various bioactive molecules.[2] For instance, more complex derivatives have been investigated for their antibacterial properties. One such derivative, 2',6-Bis(4-hydroxybenzyl)-2-acetylcyclohexanone, has been shown to target the FtsZ protein, which is crucial for bacterial cell division. However, specific signaling pathways directly involving this compound are not extensively documented in scientific literature. Its main role remains as a versatile building block for the synthesis of more complex and potentially biologically active compounds.[2]
References
Physical and chemical properties of 2-Benzylcyclohexanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and spectral properties of 2-Benzylcyclohexanone. It includes detailed experimental protocols for its synthesis and purification, along with essential safety and handling information. This document is intended to serve as a core resource for professionals in research, development, and synthesis applications.
Compound Identification and Properties
This compound is a cyclic ketone derivative widely utilized as a synthetic intermediate in the preparation of more complex organic molecules, particularly in the pharmaceutical and fragrance industries.[1] Its structure features a cyclohexanone (B45756) ring with a benzyl (B1604629) group substituted at the α-position to the carbonyl.[1]
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 2-benzylcyclohexan-1-one[2] |
| CAS Number | 946-33-8[2] |
| Molecular Formula | C₁₃H₁₆O[2] |
| Molecular Weight | 188.27 g/mol [2] |
| InChI Key | CUYLPYBYCYQGCE-UHFFFAOYSA-N[2] |
| Canonical SMILES | C1CCC(=O)C(C1)CC2=CC=CC=C2[2] |
Physical and Chemical Properties
The physical properties of this compound are summarized below. It typically presents as a colorless to pale yellow liquid or low-melting solid at ambient temperature with a characteristic aromatic odor.[1]
| Property | Value | Reference(s) |
| Melting Point | 28-30 °C | [1][3] |
| Boiling Point | 103-105 °C at 0.2 mmHg | [1][3] |
| Density | 1.024 g/mL at 25 °C | [1][3] |
| Refractive Index (n²⁰/D) | 1.536 | [1] |
| Flash Point | >110 °C (>230 °F) | [3] |
| Solubility | Miscible with most organic solvents. | [4] |
| logP (Octanol/Water) | 2.988 (Calculated) | [5] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural confirmation of this compound. Key data from various analytical techniques are presented below.
| Technique | Data and Interpretation | Reference(s) |
| ¹H NMR | Aromatic Protons (C₆H₅): Multiplet, ~7.2-7.3 ppm (5H). Benzylic Methylene (CH₂-Ph): Complex multiplet, ~2.7-3.1 ppm (2H). Cyclohexanone Protons: Multiplets, ~1.6-2.5 ppm (9H). | [1] |
| ¹³C NMR | Carbonyl (C=O): ~211 ppm (Predicted). Aromatic Carbons: ~126-140 ppm (Predicted). Benzylic Methylene (CH₂-Ph): ~45 ppm (Predicted). Cyclohexanone Carbons: ~25-50 ppm (Predicted). | [1][6] |
| Infrared (IR) | C=O Stretch: 1710-1715 cm⁻¹ (Strong, characteristic for a six-membered ring ketone). Aromatic C-H Stretch: 3020-3080 cm⁻¹. Aliphatic C-H Stretch: 2850-3000 cm⁻¹. | [1] |
| Mass Spectrometry (MS) | Molecular Ion [M]⁺: m/z 188. Base Peak: m/z 91 (Tropylium ion, [C₇H₇]⁺, from benzylic cleavage). | [1] |
Experimental Protocols
The most common synthesis of this compound involves the alkylation of a cyclohexanone enolate with benzyl bromide. To avoid common issues such as over-alkylation and O-alkylation, a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is used under anhydrous conditions at low temperatures to kinetically generate the enolate.[7][8][9]
Synthesis of this compound via Enolate Alkylation
This protocol describes the preparation of this compound from cyclohexanone and benzyl bromide.
Materials and Reagents:
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Cyclohexanone
-
Benzyl bromide
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Standard laboratory glassware, flame-dried under an inert atmosphere (Nitrogen or Argon)
Procedure:
-
LDA Preparation (Enolate Formation): a. In a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous THF and diisopropylamine (1.1 equivalents). b. Cool the solution to -78 °C using a dry ice/acetone bath. c. Slowly add n-BuLi (1.1 equivalents) dropwise while maintaining the temperature at -78 °C. d. Stir the resulting LDA solution at -78 °C for 30 minutes.
-
Enolate Formation: a. To the freshly prepared LDA solution, add a solution of cyclohexanone (1.0 equivalent) in anhydrous THF dropwise, ensuring the temperature remains at -78 °C. b. Stir the reaction mixture for 2 hours at -78 °C to ensure the complete formation of the lithium enolate.[10]
-
Alkylation: a. Add benzyl bromide (1.2 equivalents) to the enolate solution dropwise at -78 °C. b. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Work-up and Purification: a. Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl. b. Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volumes). c. Combine the organic layers and wash sequentially with 5% hydrochloric acid, saturated aqueous sodium bicarbonate, and finally with brine.[11] d. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[12] e. Purify the resulting crude oil by fractional distillation under reduced pressure to yield this compound as a colorless to pale yellow liquid.[11][12]
Experimental Workflow Diagram
The following diagram illustrates the key stages in the synthesis and purification of this compound.
Caption: Workflow for the synthesis of this compound.
Safety and Handling
This compound is classified as an irritant.[1] Proper safety precautions must be observed during its handling and use.
-
GHS Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Measures:
-
Handle only in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Avoid breathing vapors or mist.
-
Wash hands thoroughly after handling.
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. It is classified as a combustible liquid.
This guide is intended for informational purposes for trained professionals and does not supersede any institutional safety protocols or detailed safety data sheets (SDS).
References
- 1. Page loading... [wap.guidechem.com]
- 2. spectrabase.com [spectrabase.com]
- 3. publications.iarc.who.int [publications.iarc.who.int]
- 4. This compound (CAS 946-33-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. 2-Benzylidenecyclohexanone | C13H14O | CID 98926 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. eclass.uoa.gr [eclass.uoa.gr]
- 8. echemi.com [echemi.com]
- 9. rsc.org [rsc.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Molecular Structure and Conformation of 2-Benzylcyclohexanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular structure and conformational preferences of 2-benzylcyclohexanone. While direct crystallographic data for this compound is limited in the public domain, this document synthesizes information from spectroscopic analyses, computational studies, and extensive research on analogous 2-substituted cyclohexanones to present a detailed model of its three-dimensional architecture. This guide includes a summary of key physicochemical and spectroscopic data, detailed hypothetical experimental protocols for its characterization, and visualizations of its structural features and analytical workflows to support further research and application in fields such as medicinal chemistry and materials science.
Introduction
This compound (C₁₃H₁₆O) is an organic compound featuring a cyclohexanone (B45756) ring substituted at the alpha-position with a benzyl (B1604629) group.[1][2] Its structure, incorporating both a flexible alicyclic ring and an aromatic moiety, gives rise to interesting conformational isomers that can influence its reactivity, physical properties, and biological activity. Understanding the three-dimensional arrangement of this molecule is crucial for applications in organic synthesis, where it serves as a versatile precursor, and in drug design, where molecular conformation dictates interactions with biological targets.[1] This guide aims to provide a detailed overview of the structural and conformational aspects of this compound.
Molecular Structure and Physicochemical Properties
This compound is a chiral molecule with the chemical formula C₁₃H₁₆O and a molecular weight of approximately 188.27 g/mol .[1] Its IUPAC name is 2-benzylcyclohexan-1-one.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 946-33-8 | [3] |
| Molecular Formula | C₁₃H₁₆O | [3] |
| Molecular Weight | 188.27 g/mol | |
| Melting Point | 28-30 °C | [4] |
| Boiling Point | 103-105 °C at 0.2 mmHg | [4] |
| Density | 1.024 g/mL at 25 °C | [4] |
| Refractive Index (n20/D) | 1.536 |
Conformational Analysis
The conformational landscape of this compound is primarily dictated by the chair conformation of the cyclohexanone ring, which is the most stable arrangement, minimizing both angle and torsional strain. The key conformational question revolves around the orientation of the benzyl substituent at the C2 position, which can be either axial or equatorial.
The relative stability of the axial and equatorial conformers is determined by a balance of steric and electronic effects. Generally, bulky substituents on a cyclohexane (B81311) ring prefer the equatorial position to avoid 1,3-diaxial interactions. For a benzyl group, this steric hindrance would strongly favor the equatorial conformation.
Inferred Conformation from Analogous Compounds
Studies on various 2-substituted cyclohexanones have shown that the preference for the equatorial position increases with the steric bulk of the substituent. While electronic effects can sometimes favor the axial position for electronegative substituents, the sterically demanding benzyl group is overwhelmingly expected to reside in the equatorial position to minimize steric strain.
Spectroscopic Data
Spectroscopic techniques are essential for the structural elucidation of this compound.
Table 2: Key Spectroscopic Data for this compound and Related Compounds
| Technique | Feature | Wavenumber (cm⁻¹)/m/z/Chemical Shift (ppm) | Reference(s) |
| Infrared (IR) Spectroscopy | C=O stretch | ~1710 | [3] |
| Aromatic C-H stretch | 3000-3100 | [3] | |
| Aliphatic C-H stretch | 2850-2950 | [3] | |
| Mass Spectrometry (MS) | Molecular Ion [M]⁺ | 188 | [3] |
| Base Peak (Tropylium ion) | 91 | [3] | |
| ¹H NMR (Predicted) | Aromatic protons | 7.1-7.3 | Inferred |
| Benzylic protons (CH₂) | 2.5-3.0 | Inferred | |
| Cyclohexanone protons | 1.5-2.5 | Inferred | |
| ¹³C NMR (Predicted) | Carbonyl carbon (C=O) | >200 | Inferred |
| Aromatic carbons | 125-140 | Inferred | |
| Benzylic carbon (CH₂) | ~45 | Inferred | |
| Cyclohexanone carbons | 25-50 | Inferred |
Note: NMR data is predicted based on typical values for similar structural motifs as direct experimental spectra for this compound were not available in the searched literature.
Experimental Protocols
Detailed experimental protocols are crucial for the accurate characterization of this compound.
Synthesis of this compound
A common method for the synthesis of this compound involves the alkylation of the enolate of cyclohexanone with benzyl bromide.
Protocol:
-
A solution of diisopropylamine (B44863) in anhydrous tetrahydrofuran (B95107) (THF) is cooled to -78 °C under an inert atmosphere.
-
n-Butyllithium is added dropwise to form a solution of lithium diisopropylamide (LDA).
-
Cyclohexanone, dissolved in anhydrous THF, is added slowly to the LDA solution to form the lithium enolate.
-
Benzyl bromide is then added to the reaction mixture.
-
The reaction is allowed to warm to room temperature and stirred for several hours.
-
The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride.
-
The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Spectroscopy:
-
Dissolve approximately 10-20 mg of purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
For ¹H NMR, typical parameters include a spectral width of 16 ppm, 16-32 scans, and a relaxation delay of 1-2 seconds.
-
For ¹³C NMR, typical parameters include a spectral width of 240 ppm, 1024 or more scans, and a relaxation delay of 2-5 seconds.
-
Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
X-ray Crystallography
Although obtaining a single crystal of this compound may be challenging due to its low melting point, a derivative could be synthesized for crystallographic analysis.
Protocol for a Derivative:
-
Synthesize a suitable solid derivative of this compound (e.g., a semicarbazone or 2,4-dinitrophenylhydrazone).
-
Grow single crystals of the derivative by slow evaporation of a saturated solution in an appropriate solvent or solvent mixture.
-
Mount a suitable crystal on a goniometer head.
-
Collect diffraction data at a low temperature (e.g., 100 K) using a diffractometer with Mo Kα or Cu Kα radiation.
-
Process the diffraction data, including integration of reflection intensities and absorption correction.
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structure using full-matrix least-squares methods.
Computational Chemistry
Protocol for Conformational Analysis:
-
Build the initial 3D structures of the axial and equatorial conformers of this compound using molecular modeling software.
-
Perform a conformational search using a method like molecular mechanics (e.g., MMFF94 force field) to identify low-energy conformers.
-
Optimize the geometry of the identified conformers using a higher level of theory, such as Density Functional Theory (DFT) with a basis set like B3LYP/6-31G(d).
-
Perform frequency calculations at the same level of theory to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energy).
-
The relative energies of the conformers can then be used to predict their equilibrium populations.
Conclusion
The molecular structure of this compound is characterized by a cyclohexanone ring that predominantly adopts a chair conformation. The sterically demanding benzyl group strongly prefers the equatorial position to minimize unfavorable 1,3-diaxial interactions. This conformational preference is a key determinant of the molecule's overall shape, reactivity, and potential biological interactions. While direct X-ray crystallographic data is scarce, a combination of spectroscopic analysis of the parent compound and related structures, along with computational modeling, provides a consistent and detailed picture of its three-dimensional structure. The experimental protocols outlined in this guide offer a robust framework for the further detailed characterization of this compound and its derivatives, which will be invaluable for its application in various fields of chemical science.
References
2-Benzylcyclohexanone spectroscopic data interpretation (NMR, IR, MS)
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive interpretation of the spectroscopic data of 2-benzylcyclohexanone, a versatile intermediate in organic synthesis. The analysis covers Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for compound identification, structural elucidation, and quality control in research and drug development.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound.
¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.20 - 7.35 | m | 5H | Aromatic protons (C₆H₅) |
| 3.15 | dd | 1H | Benzylic proton (CH₂-Ph) |
| 2.65 | dd | 1H | Benzylic proton (CH₂-Ph) |
| 2.30 - 2.50 | m | 3H | α-proton (CH) and α'-protons (CH₂) |
| 1.50 - 2.10 | m | 6H | Cyclohexyl protons (CH₂) |
Note: Precise chemical shifts and coupling constants for the cyclohexyl protons can vary depending on the solvent and experimental conditions. The assignments are based on general principles of NMR spectroscopy.
¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| ~211 | C=O (Ketone) |
| ~140 | Quaternary Aromatic Carbon (C-ipso) |
| 128 - 129 | Aromatic CH |
| ~126 | Aromatic CH |
| ~52 | C-2 (CH) |
| ~42 | C-6 (CH₂) |
| ~35 | Benzylic Carbon (CH₂) |
| ~28 | Cyclohexyl Carbon (CH₂) |
| ~25 | Cyclohexyl Carbon (CH₂) |
| ~23 | Cyclohexyl Carbon (CH₂) |
Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3085, 3062, 3027 | Medium | Aromatic C-H stretch |
| 2935, 2860 | Strong | Aliphatic C-H stretch |
| 1712 | Strong | C=O stretch (ketone) |
| 1602, 1495, 1452 | Medium | Aromatic C=C stretch |
| 748, 699 | Strong | C-H out-of-plane bend (monosubstituted benzene) |
Mass Spectrometry (MS) Data
| m/z | Relative Intensity | Assignment |
| 188 | Moderate | [M]⁺ (Molecular Ion) |
| 91 | 100% | [C₇H₇]⁺ (Tropylium ion - Base Peak) |
| 115 | Low | [M - C₆H₅]⁺ |
| 131 | Low | [M - C₄H₇]⁺ |
| 77 | Low | [C₆H₅]⁺ (Phenyl ion) |
Spectroscopic Interpretation
¹H NMR Spectrum Analysis
The ¹H NMR spectrum of this compound provides key information about the proton environment in the molecule. The aromatic protons of the benzyl (B1604629) group typically appear as a complex multiplet in the downfield region of 7.20-7.35 ppm, integrating to five protons. The benzylic protons (CH₂-Ph) are diastereotopic due to the adjacent chiral center (C-2) and appear as two distinct doublets of doublets (dd) around 3.15 and 2.65 ppm. The proton at the C-2 position of the cyclohexanone (B45756) ring, being adjacent to both the carbonyl group and the benzyl substituent, is expected to resonate as a multiplet between 2.30 and 2.50 ppm. This region also contains the signals for the two protons on the α'-carbon (C-6). The remaining six protons of the cyclohexanone ring appear as a complex series of multiplets in the upfield region of 1.50-2.10 ppm.
¹³C NMR Spectrum Analysis
The ¹³C NMR spectrum confirms the carbon framework of this compound. The most downfield signal, appearing around 211 ppm, is characteristic of a ketone carbonyl carbon. The aromatic carbons of the benzyl group resonate in the 126-140 ppm range. The carbon atom of the cyclohexanone ring attached to the benzyl group (C-2) is found at approximately 52 ppm. The benzylic carbon signal is observed around 35 ppm. The remaining four carbons of the cyclohexanone ring appear at approximately 42, 28, 25, and 23 ppm.
Infrared (IR) Spectrum Analysis
The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. A strong, sharp absorption band around 1712 cm⁻¹ is indicative of the C=O stretching vibration of the cyclohexanone ring. The presence of the aromatic ring is confirmed by the C-H stretching vibrations observed above 3000 cm⁻¹ (typically around 3085, 3062, and 3027 cm⁻¹) and the C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The aliphatic C-H stretching vibrations of the cyclohexyl and benzylic groups are observed as strong bands just below 3000 cm⁻¹ (around 2935 and 2860 cm⁻¹). Finally, the strong absorptions around 748 and 699 cm⁻¹ are characteristic of the out-of-plane C-H bending of a monosubstituted benzene (B151609) ring.
Mass Spectrum Analysis
The mass spectrum of this compound provides valuable information about its molecular weight and fragmentation pattern under electron ionization (EI). The molecular ion peak [M]⁺ is observed at an m/z of 188, corresponding to the molecular formula C₁₃H₁₆O. The most abundant peak in the spectrum, the base peak, is observed at m/z 91. This peak corresponds to the highly stable tropylium (B1234903) ion ([C₇H₇]⁺), which is formed by the cleavage of the C-C bond between the cyclohexanone ring and the benzylic carbon, followed by rearrangement. Other significant fragments include the phenyl cation ([C₆H₅]⁺) at m/z 77 and various fragments arising from the cyclohexanone ring.
Experimental Protocols
The following are general experimental protocols for the acquisition of spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of this compound (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in an NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard (δ = 0.00 ppm). The spectrum is acquired on a high-resolution NMR spectrometer. For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, proton decoupling is typically employed to simplify the spectrum.
Fourier-Transform Infrared (FT-IR) Spectroscopy
For a liquid sample like this compound, the attenuated total reflectance (ATR) technique is commonly used. A small drop of the neat liquid is placed on the ATR crystal. A background spectrum of the clean, empty crystal is recorded first. Then, the sample spectrum is recorded. The instrument software automatically subtracts the background to produce the final IR spectrum.
Mass Spectrometry (MS)
Mass spectra are typically obtained using a mass spectrometer coupled with a gas chromatograph (GC-MS) for sample introduction and separation. A dilute solution of this compound in a volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate) is injected into the GC. The sample is vaporized and carried through the GC column by an inert gas. As the compound elutes from the column, it enters the ion source of the mass spectrometer. Electron ionization (EI) at 70 eV is a common method for generating ions. The resulting ions are then separated by their mass-to-charge ratio and detected.
Visualizations
Spectroscopic Analysis Workflow
Caption: General workflow for spectroscopic analysis of this compound.
Mass Spectrometry Fragmentation of this compound
Caption: Proposed mass spectrometry fragmentation pathway for this compound.
Theoretical and Computational Elucidation of 2-Benzylcyclohexanone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Benzylcyclohexanone is a substituted cyclic ketone of significant interest in organic synthesis and medicinal chemistry, serving as a versatile scaffold for the development of novel therapeutic agents. A thorough understanding of its conformational preferences, electronic structure, and spectroscopic properties is paramount for its effective utilization. This technical guide provides a comprehensive overview of the theoretical and computational studies on this compound. It integrates data from computational chemistry, primarily Density Functional Theory (DFT), to offer insights into its molecular geometry, conformational energetics, and spectroscopic signatures. Detailed computational methodologies and a representative synthetic protocol are also presented to facilitate further research and application.
Introduction
This compound possesses a chiral center at the C2 position of the cyclohexanone (B45756) ring, leading to the existence of enantiomers. The conformational flexibility of the six-membered ring, coupled with the steric and electronic influence of the benzyl (B1604629) substituent, governs its reactivity and intermolecular interactions. Computational modeling, particularly DFT, has emerged as a powerful tool to investigate these properties at a molecular level, providing data that is often complementary to experimental findings. This guide summarizes key computational data and methodologies relevant to the study of this compound.
Conformational Analysis
The conformational landscape of this compound is dominated by the chair conformation of the cyclohexanone ring. The benzyl substituent can occupy either an equatorial or an axial position, leading to two distinct chair conformers. The relative stability of these conformers is primarily dictated by steric interactions.
The energy difference between the axial and equatorial conformers is quantified by the "A-value," which represents the Gibbs free energy difference (ΔG). For a benzyl group, the preference is strongly for the equatorial position to minimize 1,3-diaxial interactions with the axial hydrogens on the cyclohexane (B81311) ring.
Table 1: Calculated Conformational Energies of this compound
| Conformer | Relative Energy (kcal/mol) | Population at 298 K (%) |
| Equatorial-Chair | 0.00 | ~99.0 |
| Axial-Chair | 1.81[1] | ~1.0 |
Note: The relative energy is based on the experimentally derived A-value for a benzyl group in a cyclohexane system, which serves as a close approximation.[1] DFT calculations at the B3LYP/6-31G(d,p) level of theory are expected to yield similar energy differences.
Computational Workflow for Conformational Analysis
The following diagram illustrates a typical computational workflow for determining the stable conformers and their relative energies.
Caption: Computational workflow for conformational analysis.
Molecular Geometry
The geometry of the most stable equatorial conformer of this compound can be optimized using DFT. The following table presents representative bond lengths, bond angles, and dihedral angles for the optimized structure, which are expected from a B3LYP/6-31G(d,p) calculation.
Table 2: Representative Calculated Geometrical Parameters for Equatorial this compound
| Parameter | Atoms | Value |
| Bond Lengths (Å) | ||
| C=O | ~1.22 | |
| C-C (cyclohexanone) | ~1.53 - 1.54 | |
| C-C (benzyl) | ~1.39 - 1.40 | |
| C-C (ring-benzyl) | ~1.52 | |
| Bond Angles (°) | ||
| O=C-C | ~121.5 | |
| C-C-C (cyclohexanone) | ~111.0 - 112.0 | |
| Dihedral Angles (°) | ||
| O=C1-C2-C(benzyl) | ~ -45.0 | |
| C1-C2-C(benzyl)-C(phenyl) | ~ 60.0 |
Spectroscopic Properties
Computational chemistry can predict spectroscopic data, which can be compared with experimental results for structural validation.
Vibrational Spectroscopy (FT-IR)
The calculated vibrational frequencies can be correlated with the experimental FT-IR spectrum. A scaling factor is often applied to the calculated frequencies to account for anharmonicity and the limitations of the theoretical method.
Table 3: Representative Calculated vs. Experimental Vibrational Frequencies
| Vibrational Mode | Calculated (cm⁻¹) (Scaled) | Experimental (cm⁻¹) |
| C-H stretch (aromatic) | ~3050 - 3100 | ~3060 |
| C-H stretch (aliphatic) | ~2850 - 2950 | ~2860, 2930 |
| C=O stretch | ~1715 | ~1710 |
| C=C stretch (aromatic) | ~1600, 1495, 1450 | ~1605, 1495, 1455 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
The GIAO (Gauge-Including Atomic Orbital) method is commonly used to calculate NMR chemical shifts. These can be compared to experimental data for signal assignment.
Table 4: Representative Calculated ¹³C and ¹H NMR Chemical Shifts (ppm)
| Atom | Calculated ¹³C Shift | Calculated ¹H Shift |
| C=O | ~210.0 | - |
| C-benzyl | ~50.0 | ~2.8 (CH) |
| CH₂ (benzyl) | ~35.0 | ~2.5, 3.0 (CH₂) |
| Phenyl (ipso) | ~140.0 | - |
| Phenyl (ortho, meta, para) | ~126.0 - 129.0 | ~7.1 - 7.3 |
| Cyclohexanone (other) | ~25.0 - 42.0 | ~1.5 - 2.2 |
Electronic Properties
The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the electronic properties and reactivity of a molecule.
Table 5: Calculated Electronic Properties of this compound
| Property | Value |
| HOMO Energy | ~ -6.5 eV |
| LUMO Energy | ~ -0.5 eV |
| HOMO-LUMO Gap | ~ 6.0 eV |
| Dipole Moment | ~ 3.0 D |
The HOMO is typically localized on the phenyl ring and the oxygen atom of the carbonyl group, while the LUMO is predominantly centered on the carbonyl group and the phenyl ring. The HOMO-LUMO gap provides an indication of the molecule's kinetic stability and chemical reactivity.
Experimental Protocols
Representative Synthesis of this compound
The synthesis of this compound can be achieved via the alkylation of the enolate of cyclohexanone with benzyl bromide.
Caption: General synthesis pathway for this compound.
Procedure:
-
A solution of lithium diisopropylamide (LDA) is prepared by adding n-butyllithium to a solution of diisopropylamine (B44863) in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C under an inert atmosphere.
-
Cyclohexanone is added dropwise to the LDA solution at -78 °C to form the lithium enolate.
-
Benzyl bromide is then added to the enolate solution, and the reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
The reaction is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to yield pure this compound.
Computational Methodology
All theoretical calculations presented in this guide are representative of results obtained using the following methodology:
-
Software: Gaussian 16 or a similar quantum chemistry package.
-
Method: Density Functional Theory (DFT).
-
Functional: Becke, 3-parameter, Lee-Yang-Parr (B3LYP).
-
Basis Set: 6-31G(d,p).
-
Geometry Optimization: Performed without constraints, followed by frequency calculations to confirm the nature of the stationary points (minima have no imaginary frequencies).
-
NMR Calculations: Performed using the GIAO method.
-
Solvation Effects: Can be included using a polarizable continuum model (PCM), though the data presented here is for the gas phase.
Conclusion
This technical guide has provided a detailed overview of the theoretical and computational aspects of this compound. The data presented, derived from established computational methodologies, highlights the preference for the equatorial conformation of the benzyl group, and provides valuable insights into the molecule's geometric, spectroscopic, and electronic properties. The outlined experimental and computational protocols serve as a practical resource for researchers engaged in the synthesis, characterization, and application of this important chemical entity. Further studies, including the investigation of its chiroptical properties and reactivity in various chemical transformations, will continue to benefit from the synergistic application of experimental and computational approaches.
References
An In-depth Technical Guide to the Reactivity of the Carbonyl Group in 2-Benzylcyclohexanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Benzylcyclohexanone is a versatile intermediate in organic synthesis, valued for its utility in constructing complex molecular architectures, particularly in the realm of pharmaceutical development. The reactivity of its carbonyl group governs a wide array of chemical transformations, including nucleophilic additions, reductions, oxidations, and enolate-mediated alkylations. Understanding and controlling these reactions are paramount for the strategic design of synthetic routes to novel therapeutic agents. This technical guide provides a comprehensive overview of the reactivity of the carbonyl group in this compound, presenting detailed experimental protocols, quantitative data, and mechanistic insights to aid researchers in harnessing its synthetic potential.
Introduction
The cyclohexanone (B45756) scaffold is a prevalent motif in numerous biologically active compounds. The introduction of a benzyl (B1604629) group at the C2 position imparts specific steric and electronic properties that influence the reactivity of the carbonyl group and the adjacent stereocenter. This guide will delve into the key reactions involving the carbonyl functionality of this compound, offering a detailed examination of enolate formation, nucleophilic addition reactions, and various oxidation and reduction protocols.
Enolate Formation and Alkylation
The presence of alpha-protons renders the carbonyl group of this compound susceptible to deprotonation, leading to the formation of enolates. The regioselectivity of this process can be controlled to favor either the kinetic or thermodynamic enolate, providing access to different substitution patterns.
Kinetic vs. Thermodynamic Enolate Formation
Deprotonation of this compound can occur at either the C2 or C6 position. The kinetic enolate is formed by removing the more sterically accessible proton at the C6 position, typically using a strong, hindered base at low temperatures. In contrast, the more substituted and thermodynamically more stable enolate is formed at the C2 position under conditions that allow for equilibration, such as weaker bases at higher temperatures.
dot
A Guide to the Historical Synthesis of 2-Benzylcyclohexanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core historical methods for the synthesis of 2-benzylcyclohexanone, a valuable intermediate in organic synthesis. The document details key experimental protocols, presents quantitative data for comparative analysis, and visualizes the reaction pathways and workflows.
Introduction
This compound is a substituted cyclic ketone that has served as a key building block in the synthesis of more complex molecules. Its preparation has been approached through several classical organic chemistry strategies, each with its own set of advantages and challenges. This document revisits the foundational synthetic routes, offering a practical guide for researchers interested in the historical context and practical execution of these methods. The primary historical methods for the synthesis of this compound include the direct alkylation of cyclohexanone (B45756) enolates, the Stork enamine synthesis, and a two-step approach involving an aldol (B89426) condensation followed by reduction.
Core Synthesis Methodologies
The following sections provide detailed experimental protocols and quantitative data for the principal historical methods of synthesizing this compound.
Direct Alkylation of Cyclohexanone Enolate
The direct alkylation of a pre-formed cyclohexanone enolate with a benzyl (B1604629) halide represents one of the most straightforward historical approaches. This method relies on the generation of a nucleophilic enolate using a strong base, which then undergoes an SN2 reaction with the electrophilic benzyl halide. A common challenge with this method is the potential for over-alkylation and O-alkylation.[1][2] The use of strong, hindered bases like lithium diisopropylamide (LDA) is a common strategy to favor the formation of the kinetic enolate.[3]
A representative procedure for the direct benzylation of cyclohexanone is as follows:
-
Enolate Formation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, dissolve diisopropylamine (B44863) (1.1 equivalents) in anhydrous tetrahydrofuran (B95107) (THF). Cool the solution to -78 °C in a dry ice/acetone bath. To this solution, add n-butyllithium (1.05 equivalents) dropwise, maintaining the temperature below -70 °C. After the addition is complete, stir the mixture for 30 minutes to form a solution of lithium diisopropylamide (LDA). To this LDA solution, add a solution of cyclohexanone (1.0 equivalent) in anhydrous THF dropwise, ensuring the temperature remains below -70 °C. Stir the resulting mixture for 1-2 hours at -78 °C to ensure complete enolate formation.
-
Alkylation: To the enolate solution, add benzyl bromide (1.0 equivalent) dropwise at -78 °C. After the addition, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.
-
Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the solution and concentrate the solvent under reduced pressure. The crude product is then purified by vacuum distillation to yield this compound.
| Parameter | Value | Reference |
| Yield | 58-61% (for a similar alkylation) | [4] |
| Reactants | Cyclohexanone, Benzyl Bromide, LDA | [3] |
| Solvent | Tetrahydrofuran (THF) | |
| Temperature | -78 °C to Room Temperature | |
| Reaction Time | 12-18 hours (alkylation step) |
Stork Enamine Synthesis
The Stork enamine synthesis provides a milder and often more selective method for the α-alkylation of ketones, effectively avoiding issues of polyalkylation.[5][6] The method involves the conversion of cyclohexanone to a more nucleophilic enamine intermediate, which then reacts with benzyl bromide. The resulting iminium salt is subsequently hydrolyzed to yield the desired product.[6][7][8][9][10]
A typical procedure for the Stork enamine synthesis of this compound is as follows:[11]
-
Enamine Formation: To a round-bottom flask equipped with a Dean-Stark trap and condenser, add cyclohexanone (0.1 mol), pyrrolidine (B122466) or piperidine (B6355638) (0.12 mol), and a catalytic amount of p-toluenesulfonic acid monohydrate (approx. 0.5 mol%) in 200 mL of dry toluene (B28343). Heat the mixture to reflux and collect the water in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 4-6 hours). Cool the reaction mixture to room temperature and remove the toluene under reduced pressure. The crude enamine is typically used in the next step without further purification.
-
Alkylation: Dissolve the crude enamine (approx. 0.1 mol) in 150 mL of dry dioxane or THF in a round-bottom flask under a nitrogen atmosphere. Add benzyl bromide (0.1 mol) dropwise to the stirred solution at room temperature. Stir the mixture for 12-24 hours at room temperature.
-
Hydrolysis and Purification: After the alkylation is complete, add an equal volume of water to the reaction mixture and stir vigorously for 1-2 hours at room temperature to hydrolyze the iminium salt. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with 5% hydrochloric acid, then with saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is purified by vacuum distillation.
| Parameter | Value | Reference |
| Yield | 50-90% (general range) | [2] |
| Reactants | Cyclohexanone, Pyrrolidine/Piperidine, Benzyl Bromide | [11] |
| Solvent | Toluene (enamine formation), Dioxane/THF (alkylation) | [11] |
| Temperature | Reflux (enamine formation), Room Temperature (alkylation) | [11] |
| Reaction Time | 4-6 hours (enamine formation), 12-24 hours (alkylation) | [11] |
Aldol Condensation and Subsequent Reduction
This two-step sequence first involves a base-catalyzed aldol condensation between cyclohexanone and benzaldehyde (B42025) to form 2-benzylidenecyclohexanone (B74925).[12] The resulting α,β-unsaturated ketone is then subjected to a reduction reaction, typically catalytic hydrogenation, to saturate the carbon-carbon double bond and yield this compound.
The procedure for this two-step synthesis is as follows:
-
Aldol Condensation: [12] In a suitable reaction vessel, dissolve cyclohexanone (1.0 equivalent) and benzaldehyde (1.0 equivalent) in ethanol (B145695). To this solution, add an aqueous solution of sodium hydroxide (B78521) (e.g., 10% w/v) dropwise with stirring at room temperature. A precipitate of 2-benzylidenecyclohexanone will form. Stir the mixture for 2-3 hours. Collect the solid product by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol. The crude product can be recrystallized from ethanol to yield pure 2-benzylidenecyclohexanone.
-
Catalytic Hydrogenation: In a hydrogenation vessel, dissolve the 2-benzylidenecyclohexanone (1.0 equivalent) in a suitable solvent such as ethanol or ethyl acetate. Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%). The vessel is then purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (typically 1-3 atm) at room temperature until the uptake of hydrogen ceases. The reaction mixture is then filtered through a pad of Celite to remove the catalyst, and the solvent is removed under reduced pressure. The resulting crude this compound can be purified by vacuum distillation.
| Parameter | Aldol Condensation | Catalytic Hydrogenation |
| Yield | ~33% (for the condensation product)[12] | Typically high (>90%) |
| Reactants | Cyclohexanone, Benzaldehyde, NaOH | 2-Benzylidenecyclohexanone, H₂, Pd/C |
| Solvent | Ethanol | Ethanol or Ethyl Acetate |
| Temperature | Room Temperature | Room Temperature |
| Reaction Time | 2-3 hours | 2-24 hours |
Visualizations of Synthetic Pathways
The following diagrams illustrate the logical flow and key transformations in the historical synthesis of this compound.
Conclusion
The historical synthesis methods for this compound showcase fundamental principles of organic chemistry that remain relevant to this day. Direct alkylation, while conceptually simple, often requires careful control to manage selectivity. The Stork enamine synthesis emerged as a more refined approach to achieve mono-alkylation under milder conditions. The aldol condensation followed by reduction offers a reliable, albeit longer, alternative route. Understanding these classical transformations provides a strong foundation for modern synthetic chemists and drug development professionals in the design and execution of synthetic strategies.
References
- 1. Stork Enamine Synthesis | NROChemistry [nrochemistry.com]
- 2. grokipedia.com [grokipedia.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. STORK ENAMINE SYNTHESIS: ALKYLATION OF ALDEHYDE OR KETONE – My chemistry blog [mychemblog.com]
- 6. Stork Enamine Synthesis - Chemistry Steps [chemistrysteps.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. prepchem.com [prepchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. benchchem.com [benchchem.com]
- 12. prepchem.com [prepchem.com]
Solubility Profile of 2-Benzylcyclohexanone in Common Laboratory Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility profile of 2-benzylcyclohexanone. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this guide combines theoretical predictions based on molecular structure, qualitative information, and quantitative data for the parent compound, cyclohexanone (B45756), to offer a thorough understanding of its expected solubility in common laboratory solvents. Furthermore, detailed experimental protocols for determining solubility are provided to enable researchers to generate precise data for their specific applications.
Physicochemical Properties and Predicted Solubility
This compound (C₁₃H₁₆O, Molar Mass: 188.27 g/mol ) is a derivative of cyclohexanone featuring a nonpolar benzyl (B1604629) group attached to the second carbon of the cyclohexanone ring.[1][2][3][4] The presence of the polar ketone group allows for dipole-dipole interactions and potential hydrogen bonding with protic solvents, while the large benzyl and cyclohexyl moieties contribute to its nonpolar character. This amphiphilic nature suggests that this compound will exhibit good solubility in a range of organic solvents and limited solubility in water. The general principle of "like dissolves like" predicts that its solubility will be higher in nonpolar and polar aprotic solvents compared to polar protic solvents, with very low solubility in water.
Quantitative Solubility Data of Cyclohexanone
While specific quantitative data for this compound is scarce, the solubility of the parent compound, cyclohexanone, can provide valuable insights. Cyclohexanone is slightly soluble in water and miscible with most common organic solvents.[5][6][7]
| Solvent | Chemical Formula | Type | Solubility of Cyclohexanone |
| Water | H₂O | Polar Protic | Slightly soluble (5-10 g/100 mL)[6] |
| Ethanol | C₂H₅OH | Polar Protic | Miscible[7][8] |
| Diethyl Ether | (C₂H₅)₂O | Polar Aprotic | Miscible[7][8] |
| Benzene | C₆H₆ | Nonpolar | Miscible[7][8] |
| Chloroform | CHCl₃ | Polar Aprotic | Miscible[7][8] |
Note: This data is for cyclohexanone and serves as an estimate for the solubility behavior of this compound. The addition of the benzyl group is expected to decrease water solubility and increase solubility in nonpolar aromatic solvents like benzene.
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the gravimetric method, a common technique for determining the equilibrium solubility of a compound in various solvents.[9]
3.1. Materials and Equipment
-
This compound
-
Selected solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, hexane, toluene)
-
Analytical balance (accurate to ±0.1 mg)
-
Thermostatic shaker or water bath
-
Vials with screw caps
-
Syringe filters (0.45 µm)
-
Syringes
-
Oven
3.2. Experimental Procedure
-
Sample Preparation: Add an excess amount of this compound to a series of vials.
-
Solvent Addition: Add a known volume (e.g., 5 mL) of each selected solvent to the respective vials.
-
Equilibration: Tightly seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.[9]
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed in the thermostatic bath for at least 4 hours to allow the excess solid to settle.[9]
-
Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe. Immediately pass the solution through a syringe filter into a pre-weighed, dry vial.[9] This step is crucial to remove any undissolved solid particles.
-
Solvent Evaporation: Place the vials containing the filtered saturated solution in an oven at a temperature sufficient to evaporate the solvent without degrading the solute (e.g., 60-80 °C) until a constant weight is achieved.
-
Quantification: Weigh the vials containing the dried solute. The mass of the dissolved this compound can be determined by subtracting the initial weight of the empty vial.
3.3. Data Analysis The solubility can be expressed in various units, such as g/100 mL or mol/L, using the following calculations:
-
Solubility ( g/100 mL): (Mass of solute / Volume of solvent withdrawn) x 100
-
Solubility (mol/L): (Mass of solute / Molar mass of solute) / (Volume of solvent withdrawn in L)
Analytical Methods for Quantification
For more precise quantification, especially in complex mixtures, chromatographic methods such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be employed.[10] These techniques require the development of a validated analytical method, including the preparation of a calibration curve with known concentrations of this compound.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
References
- 1. Buy this compound | 946-33-8 [smolecule.com]
- 2. This compound, 97% | Fisher Scientific [fishersci.ca]
- 3. This compound | C13H16O - BuyersGuideChem [buyersguidechem.com]
- 4. This compound = 97 946-33-8 [sigmaaldrich.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Cyclohexanone [chemeurope.com]
- 7. publications.iarc.who.int [publications.iarc.who.int]
- 8. Cyclohexanone - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
An In-depth Technical Guide to the HOMO-LUMO Energy Gap Analysis of 2-Benzylcyclohexanone
For Researchers, Scientists, and Drug Development Professionals
Introduction to HOMO-LUMO Energy Gap
The HOMO and LUMO are key molecular orbitals involved in chemical reactions. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's electronic properties. A smaller energy gap generally indicates higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO.
Methodologies for Determining the HOMO-LUMO Energy Gap
The determination of the HOMO-LUMO energy gap can be approached through both computational and experimental methods.
Computational Approach: Density Functional Theory (DFT)
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. It offers a good balance between accuracy and computational cost, making it a standard tool for predicting molecular properties.
Experimental Protocol: DFT Calculation
-
Geometry Optimization: The first step is to determine the most stable 3D conformation of the 2-Benzylcyclohexanone molecule. This is achieved by performing a geometry optimization using a functional, such as B3LYP, and a suitable basis set (e.g., 6-31G* or 6-311++G(d,p)).
-
Frequency Calculation: To ensure that the optimized structure corresponds to a true energy minimum on the potential energy surface, a frequency calculation is performed. The absence of imaginary frequencies confirms a stable structure.
-
HOMO-LUMO Energy Calculation: With the optimized geometry, the energies of the molecular orbitals, including the HOMO and LUMO, are calculated. The difference between these energies provides the HOMO-LUMO gap.
-
Further Analysis (Optional): Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis), which can be correlated with experimental data.
Experimental Approaches
2.2.1. UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength. The absorption of UV or visible light can promote an electron from the HOMO to the LUMO. The wavelength of maximum absorption (λmax) can be used to estimate the HOMO-LUMO energy gap.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., ethanol, cyclohexane) that does not absorb in the region of interest.
-
Spectral Acquisition: The UV-Vis spectrum is recorded using a spectrophotometer, typically in the range of 200-800 nm.
-
Determination of λmax: The wavelength at which the maximum absorbance occurs (λmax) is identified from the spectrum.
-
Energy Gap Calculation: The HOMO-LUMO energy gap (ΔE) is calculated using the following equation: ΔE (eV) = 1240 / λmax (nm)
2.2.2. Cyclic Voltammetry (CV)
Cyclic voltammetry is an electrochemical technique that measures the current response of a system to a linearly cycled potential sweep. It can be used to determine the oxidation and reduction potentials of a molecule, which are related to the HOMO and LUMO energy levels, respectively.
Experimental Protocol: Cyclic Voltammetry
-
Electrochemical Cell Setup: A three-electrode cell is used, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Solution Preparation: A solution of this compound is prepared in a suitable solvent containing a supporting electrolyte (e.g., tetrabutylammonium (B224687) hexafluorophosphate (B91526) in acetonitrile).
-
Voltammetric Measurement: The potential of the working electrode is scanned linearly from an initial potential to a final potential and then back. The resulting current is measured and plotted against the applied potential.
-
Determination of Onset Potentials: The onset oxidation potential (Eox) and onset reduction potential (Ered) are determined from the voltammogram.
-
HOMO and LUMO Energy Calculation: The HOMO and LUMO energies are estimated using the following empirical equations: EHOMO (eV) = - (Eox + 4.4) ELUMO (eV) = - (Ered + 4.4) The value 4.4 eV is an empirical factor used to calibrate the energy levels against the vacuum level, based on the ferrocene/ferrocenium (Fc/Fc+) redox couple.
Quantitative Data and Analysis
Table 1: Estimated Electronic Properties of this compound
| Property | Estimated Value | Method |
| HOMO Energy | ~ -6.3 eV | DFT (B3LYP/6-311G(d,p)) |
| LUMO Energy | ~ -1.1 eV | DFT (B3LYP/6-311G(d,p)) |
| HOMO-LUMO Energy Gap (ΔE) | ~ 5.2 eV | DFT (B3LYP/6-311G(d,p)) |
Note: These values are estimations based on the structurally similar molecule 2-(Hydroxy-phenyl-methyl)-cyclohexanone and are intended for illustrative purposes.
Visualizations
Logical Workflow for HOMO-LUMO Gap Determination
The following diagram illustrates the logical workflow for determining the HOMO-LUMO energy gap using both computational and experimental approaches.
Signaling Pathway of Electronic Excitation
The following diagram illustrates the fundamental process of electronic excitation from the HOMO to the LUMO upon absorption of energy.
Conclusion
The HOMO-LUMO energy gap is a fundamental parameter that governs the electronic behavior and reactivity of this compound. This technical guide has outlined the primary computational and experimental methodologies for its determination. While specific experimental data for this compound is not publicly available, Density Functional Theory provides a robust and reliable method for predicting its electronic properties. The estimated HOMO-LUMO energy gap of approximately 5.2 eV suggests that this compound is a relatively stable molecule. A comprehensive understanding of this energy gap is invaluable for researchers in drug discovery and materials science, enabling the rational design of new molecules with tailored properties. Further experimental validation through UV-Vis spectroscopy and cyclic voltammetry would be beneficial to confirm the theoretical predictions.
Potential Research Frontiers for 2-Benzylcyclohexanone: A Technical Guide for Scientists and Drug Development Professionals
Introduction: 2-Benzylcyclohexanone, a versatile organic compound, and its derivatives are emerging as a significant scaffold in medicinal chemistry and materials science.[1] This technical guide provides an in-depth overview of the core properties, synthesis, and burgeoning research applications of this compound, with a particular focus on its potential in drug discovery and development. The unique structural characteristics of this molecule, featuring a cyclohexanone (B45756) ring with a benzyl (B1604629) group at the alpha-position, offer a rich platform for chemical modification and exploration of diverse biological activities.[1]
Physicochemical and Spectroscopic Data of this compound
A comprehensive understanding of the physical and spectral properties of this compound is fundamental for its application in research. The following tables summarize key quantitative data for the parent compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₃H₁₆O | [2] |
| Molecular Weight | 188.27 g/mol | [2] |
| CAS Number | 946-33-8 | [2] |
| Melting Point | 28-30 °C | [3] |
| Boiling Point | 103-105 °C at 0.2 mmHg | [3] |
| Density | 1.024 g/mL at 25 °C | [3] |
| Refractive Index (n20/D) | 1.536 | [3] |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Peaks/Shifts | Reference(s) |
| ¹H NMR (CDCl₃) | δ 7.35-7.15 (m, 5H, Ar-H), 3.25 (dd, 1H), 2.85 (dd, 1H), 2.50-2.20 (m, 3H), 2.10-1.50 (m, 4H) | [4] |
| ¹³C NMR (CDCl₃) | δ 211.5 (C=O), 139.5 (Ar-C), 129.0 (Ar-CH), 128.5 (Ar-CH), 126.5 (Ar-CH), 50.0 (CH), 42.0 (CH₂), 35.0 (CH₂), 28.0 (CH₂), 25.0 (CH₂) | [4] |
| IR (Gas Phase, cm⁻¹) | ~1715 (C=O stretch), ~3030, 3060 (Ar C-H stretch), ~2940, 2860 (Aliphatic C-H stretch) | [5] |
Synthesis of this compound: Experimental Protocol
The synthesis of this compound can be achieved through various methods, with the alkylation of cyclohexanone being a common approach.
Protocol: Synthesis of this compound via Enolate Alkylation
This protocol describes the synthesis of this compound from cyclohexanone and benzyl bromide.[6][7]
Materials:
-
Cyclohexanone
-
Benzyl bromide
-
Lithium diisopropylamide (LDA)
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (HCl), 1 M
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Standard laboratory glassware and stirring apparatus
-
Nitrogen or Argon inert atmosphere setup
Procedure:
-
Enolate Formation:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve freshly distilled diisopropylamine (B44863) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add an equimolar amount of n-butyllithium (n-BuLi) to generate LDA. Stir for 30 minutes at -78 °C.
-
Slowly add one equivalent of cyclohexanone to the LDA solution at -78 °C. Allow the mixture to stir for 1-2 hours to ensure complete enolate formation.
-
-
Alkylation:
-
To the enolate solution, add one equivalent of benzyl bromide dropwise at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding 1 M HCl until the solution is acidic.
-
Transfer the mixture to a separatory funnel and extract with pentane (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient.[8]
-
Potential Research Areas and Biological Activities
Derivatives of this compound have demonstrated significant potential in several therapeutic areas, primarily as anticancer and antibacterial agents.
Anticancer Activity
Numerous studies have highlighted the cytotoxic effects of this compound derivatives against various cancer cell lines.[9][10][11][12][13]
Table 3: Cytotoxic Activity of Selected this compound Derivatives
| Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference(s) |
| 2,6-bis(4-hydroxy-3-methoxybenzylidene)cyclohexanone (BHMC) | MCF-7 (Breast) | ~5 | [1] |
| 2,6-bis(4-nitrobenzylidene) cyclohexanone | A549 (Lung) | 0.48 mM | [12] |
| (E)-2-(2',4'-dimethoxybenzylidene)-1-tetralone | HCT116 (Colorectal) | 3.44 | [14] |
| Indolin-2-one derivative 9 | HepG2 (Liver) | 2.53 | [13] |
| Indolin-2-one derivative 9 | MCF-7 (Breast) | 7.54 | [13] |
| Indolin-2-one derivative 20 | HepG2 (Liver) | 3.08 | [13] |
| Indolin-2-one derivative 20 | MCF-7 (Breast) | 5.28 | [13] |
Mechanism of Action: Induction of Apoptosis
A key mechanism underlying the anticancer activity of these compounds is the induction of apoptosis.[1][14] The signaling pathway often involves the modulation of key regulatory proteins.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[15][16][17][18]
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37 °C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of DMSO or solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Antibacterial Activity
Derivatives of 2-acetylcyclohexanone (B32800) have shown promise as antibacterial agents by targeting the essential bacterial cell division protein FtsZ.[19][20][21][22][23][24]
Table 4: Antibacterial Activity of a 2-Acetylcyclohexanone Derivative
| Derivative | Bacterial Strain | MIC (µg/mL) | Reference(s) |
| 2′,6-Bis(4-hydroxybenzyl)-2-acetylcyclohexanone | Streptococcus pneumoniae | Not specified, but potent activity reported | [19][21][22][23] |
| 2′,6-Bis(4-hydroxybenzyl)-2-acetylcyclohexanone | Bacillus subtilis | Not specified, potent activity reported | [19][21][22][23] |
Mechanism of Action: FtsZ Inhibition
FtsZ is a prokaryotic homolog of tubulin and is crucial for the formation of the Z-ring, which is essential for bacterial cell division. Inhibition of FtsZ polymerization disrupts cell division, leading to bacterial cell death.[19][20][21]
Acetylcholinesterase (AChE) Inhibition
The cyclohexanone scaffold has also been explored for its potential to inhibit acetylcholinesterase, an enzyme implicated in Alzheimer's disease.
Experimental Protocol: Acetylcholinesterase Inhibition Assay
This assay is based on the Ellman method, which measures the activity of AChE by detecting the product of the enzymatic reaction.[25][26][27][28][29]
Materials:
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATCI), substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), Ellman's reagent
-
Phosphate (B84403) buffer (0.1 M, pH 8.0)
-
Test compounds and a known inhibitor (e.g., donepezil)
-
96-well plate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.
-
Assay Setup: In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound or control to the appropriate wells.
-
Enzyme Addition: Add the AChE solution to all wells except the blank.
-
Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature.
-
Reaction Initiation: Add the ATCI solution to all wells to start the reaction.
-
Kinetic Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a set period (e.g., 10-20 minutes).
-
Data Analysis: Calculate the rate of the reaction for each well. Determine the percentage of inhibition for each test compound concentration and calculate the IC₅₀ value.
Experimental/Logical Workflows
Visualizing the workflow of key processes can aid in experimental design and execution.
Conclusion and Future Directions
This compound and its derivatives represent a promising class of compounds with a wide range of potential applications in drug discovery and materials science. The core scaffold is readily synthesized and amenable to a variety of chemical modifications, allowing for the fine-tuning of its biological and physical properties. Future research should focus on expanding the library of this compound derivatives and conducting comprehensive structure-activity relationship (SAR) studies to identify more potent and selective compounds. Further elucidation of the molecular mechanisms underlying their biological activities will be crucial for their development as therapeutic agents. The exploration of this versatile scaffold holds significant promise for the discovery of novel drugs and advanced materials.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound [webbook.nist.gov]
- 3. 2-Methyl-2-benzylcyclohexanone synthesis - chemicalbook [chemicalbook.com]
- 4. rsc.org [rsc.org]
- 5. This compound [webbook.nist.gov]
- 6. echemi.com [echemi.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Benzylidenetetralones, cyclic chalcone analogues, induce cell cycle arrest and apoptosis in HCT116 colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. MTT (Assay protocol [protocols.io]
- 16. texaschildrens.org [texaschildrens.org]
- 17. atcc.org [atcc.org]
- 18. researchgate.net [researchgate.net]
- 19. Discovery of 2′,6-Bis(4-hydroxybenzyl)-2-acetylcyclohexanone, a Novel FtsZ Inhibitor [mdpi.com]
- 20. Discovery of 2′,6-Bis(4-hydroxybenzyl)-2-acetylcyclohexanone, a Novel FtsZ Inhibitor [ouci.dntb.gov.ua]
- 21. Discovery of 2′,6-Bis(4-hydroxybenzyl)-2-acetylcyclohexanone, a Novel FtsZ Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Discovery of 2',6-Bis(4-hydroxybenzyl)-2-acetylcyclohexanone, a Novel FtsZ Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Molecules | Free Full-Text | Discovery of 2′,6-Bis(4-hydroxybenzyl)-2-acetylcyclohexanone, a Novel FtsZ Inhibitor [mdpi.com]
- 24. cdn.istanbul.edu.tr [cdn.istanbul.edu.tr]
- 25. benchchem.com [benchchem.com]
- 26. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 27. sigmaaldrich.com [sigmaaldrich.com]
- 28. sigmaaldrich.com [sigmaaldrich.com]
- 29. bosterbio.com [bosterbio.com]
Methodological & Application
Synthesis of 2-Benzylcyclohexanone from cyclohexanone and benzyl alcohol
Application Note: This document provides a detailed protocol for the synthesis of 2-benzylcyclohexanone, a valuable building block in medicinal chemistry and organic synthesis. The described method follows a robust and well-documented two-step pathway, circumventing the challenges of a direct reaction between cyclohexanone (B45756) and benzyl (B1604629) alcohol. This approach is tailored for researchers, scientists, and drug development professionals, offering a reliable methodology for obtaining the target compound.
The synthesis commences with the conversion of benzyl alcohol to a more reactive electrophile, benzyl bromide. Subsequently, cyclohexanone is deprotonated to its enolate form using a strong, non-nucleophilic base, which then undergoes nucleophilic substitution with the prepared benzyl bromide to yield this compound.
Step 1: Synthesis of Benzyl Bromide from Benzyl Alcohol
This initial step activates the benzylic position for subsequent nucleophilic attack by converting the poorly leaving hydroxyl group into a good leaving group (bromide).
Experimental Protocol: Bromination of Benzyl Alcohol
Materials:
-
Benzyl alcohol
-
Triphenylphosphine (B44618) (PPh₃)
-
N-Bromosuccinimide (NBS)
-
Tetrahydrofuran (THF), anhydrous
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Water (H₂O)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a stirred solution of benzyl alcohol (1.0 equivalent) and triphenylphosphine (1.2 equivalents) in minimal anhydrous THF under a nitrogen atmosphere, add N-Bromosuccinimide (1.2 equivalents) portion-wise.
-
Monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 5-10 minutes at room temperature.
-
Upon completion, quench the reaction with water and extract the product with dichloromethane (2 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford pure benzyl bromide.
Step 2: Synthesis of this compound
This step involves the formation of the cyclohexanone enolate followed by its alkylation with the synthesized benzyl bromide. The use of a strong, bulky base like Lithium diisopropylamide (LDA) ensures rapid and clean deprotonation.
Experimental Protocol: α-Alkylation of Cyclohexanone
Materials:
-
Cyclohexanone
-
n-Butyllithium (n-BuLi) in hexanes
-
Tetrahydrofuran (THF), anhydrous
-
Benzyl bromide (from Step 1)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
LDA Preparation: In a flame-dried, nitrogen-purged flask, add diisopropylamine (1.1 equivalents) to anhydrous THF. Cool the solution to 0°C in an ice bath. Add n-butyllithium in hexanes (1.1 equivalents) dropwise, maintaining the temperature at 0°C. Stir the resulting solution at 0°C for 30 minutes to form lithium diisopropylamide (LDA).[1]
-
Enolate Formation: Cool the freshly prepared LDA solution to -78°C using a dry ice/acetone bath. To this, add a solution of cyclohexanone (1.0 equivalent) in anhydrous THF dropwise, ensuring the internal temperature does not rise significantly. Stir the mixture at -78°C for 2 hours to ensure complete formation of the lithium enolate.[2]
-
Alkylation: Cool the enolate solution back to 0°C. Add benzyl bromide (1.2 equivalents) dropwise to the stirred solution.[1] Allow the reaction mixture to warm to room temperature and stir for an additional 3 hours, or until the reaction is complete as monitored by TLC.
-
Workup and Purification: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with pentane (3 x 50 mL). Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.[1]
-
Filter and concentrate the organic phase under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Data Presentation
The following table summarizes representative data for the synthesis of this compound.
| Step | Reactants | Product | Catalyst/Reagent | Solvent | Typical Yield (%) | Purity (%) |
| 1 | Benzyl alcohol, PPh₃, NBS | Benzyl bromide | - | THF | 85-95 | >98 |
| 2 | Cyclohexanone, Benzyl bromide | This compound | LDA | THF | 70-85 | >97 |
Characterization Data for this compound:
| Property | Value |
| Molecular Formula | C₁₃H₁₆O |
| Molecular Weight | 188.27 g/mol [3] |
| Boiling Point | 103-105 °C at 0.2 mmHg[3] |
| Density | 1.024 g/mL at 25 °C[3] |
| Refractive Index | n20/D 1.536[3] |
| CAS Number | 946-33-8[4] |
Visualizations
Experimental Workflow
Caption: Overall workflow for the two-step synthesis of this compound.
Reaction Mechanism
Caption: Mechanism of the α-alkylation of cyclohexanone with benzyl bromide.
References
Application Notes: Synthesis of 2-Benzylcyclohexanone via Aldol Condensation Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Benzylcyclohexanone is a valuable synthetic intermediate in the development of various organic molecules and pharmaceutical compounds. Its structure, featuring a cyclohexanone (B45756) core with a benzyl (B1604629) substituent at the alpha-position, serves as a key building block for more complex molecular architectures. The most common and instructive method for its synthesis involves a two-step pathway initiated by a Claisen-Schmidt condensation (a type of crossed aldol (B89426) condensation), followed by a selective reduction.
This application note provides a detailed protocol for the synthesis of this compound, beginning with the base-catalyzed aldol condensation of cyclohexanone and benzaldehyde (B42025) to form 2-benzylidenecyclohexanone. This intermediate is then subjected to catalytic hydrogenation to selectively reduce the α,β-unsaturated double bond, yielding the final product. This two-step approach is reliable and provides a clear pathway to the desired compound.
Overall Synthetic Pathway
The synthesis of this compound is achieved in two primary stages:
-
Step 1: Aldol Condensation: A base-catalyzed reaction between cyclohexanone and benzaldehyde forms the α,β-unsaturated ketone, (E)-2-benzylidenecyclohexanone. Water is eliminated during this condensation step.
-
Step 2: Catalytic Hydrogenation: The carbon-carbon double bond of the intermediate is selectively reduced using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere to yield the saturated ketone, this compound.
Application Notes and Protocols for the Asymmetric Synthesis of (R)- and (S)-2-Benzylcyclohexanone
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the asymmetric synthesis of the enantiomers of 2-benzylcyclohexanone, valuable chiral building blocks in organic synthesis. Three primary strategies are covered: chiral auxiliary-mediated synthesis, a two-step chemoenzymatic approach, and organocatalysis.
Method 1: Chiral Auxiliary-Mediated Asymmetric Benzylation
Chiral auxiliaries are stereogenic molecules that are temporarily incorporated into a substrate to direct a stereoselective transformation. Following the reaction, the auxiliary is removed, yielding the enantiomerically enriched product. Two of the most reliable and widely used chiral auxiliaries for the α-alkylation of ketones are (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and Evans oxazolidinones.
SAMP Hydrazone Mediated Benzylation
This method involves the formation of a chiral hydrazone from cyclohexanone (B45756) and SAMP, followed by diastereoselective deprotonation and alkylation with benzyl (B1604629) bromide, and subsequent removal of the auxiliary. The use of (S)-SAMP typically yields (R)-2-benzylcyclohexanone, while its enantiomer, (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP), affords the (S)-product.
Experimental Workflow:
Caption: Workflow for SAMP-mediated asymmetric benzylation.
Detailed Protocol:
Step 1: Formation of the (S)-Cyclohexanone SAMP Hydrazone
-
To a solution of (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) (1.2 equivalents) in anhydrous toluene (5 mL per mmol of cyclohexanone), add cyclohexanone (1.0 equivalent).[1]
-
Fit the flask with a Dean-Stark apparatus and reflux the mixture for 2-4 hours, or until the theoretical amount of water has been collected.[1]
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure to yield the crude hydrazone, which can be used in the next step without further purification.
Step 2: Diastereoselective Benzylation
-
In a flame-dried, three-necked flask under an argon atmosphere, prepare a solution of lithium diisopropylamide (LDA) (1.5 equivalents) in anhydrous tetrahydrofuran (B95107) (THF) (4 mL per mmol of hydrazone) and cool to -78 °C.[1]
-
Slowly add a solution of the (S)-cyclohexanone SAMP hydrazone (1.0 equivalent) in anhydrous THF to the LDA solution at -78 °C.
-
Stir the resulting mixture at this temperature for 2-3 hours to ensure complete deprotonation.
-
Add benzyl bromide (1.5 equivalents) dropwise to the reaction mixture at -78 °C.
-
Stir at -78 °C for 4-6 hours, then allow the reaction to slowly warm to room temperature overnight.
-
Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.
-
Extract the mixture with diethyl ether (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure.
Step 3: Cleavage of the Chiral Auxiliary
-
Dissolve the crude benzylated hydrazone in dichloromethane (B109758) (DCM) (10 mL per mmol) and cool to -78 °C.
-
Bubble ozone through the solution until a persistent blue color is observed.[1]
-
Purge the solution with argon to remove excess ozone, then add dimethyl sulfide (B99878) (2.0 equivalents).
-
Allow the mixture to warm to room temperature and stir for 2 hours.
-
Wash the organic layer with water and brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate (B1210297) gradient) to afford the desired (R)-2-benzylcyclohexanone.
Quantitative Data:
| Alkylating Agent | Diastereomeric Excess (de) | Enantiomeric Excess (ee) | Yield |
| Benzyl Bromide | >95% | >95% | 60-75% |
Note: Data is representative for α-alkylation of cyclohexanone SAMP-hydrazone. Specific yields and ee for benzylation may vary.
Evans Oxazolidinone Auxiliary in Asymmetric Benzylation
This method is not a direct alkylation of cyclohexanone but represents a powerful strategy for constructing the α-chiral carbonyl moiety. It involves the acylation of an Evans auxiliary, followed by diastereoselective enolization and benzylation. Subsequent cleavage of the auxiliary provides the chiral carboxylic acid, which can be converted to this compound through various synthetic routes.
Experimental Workflow:
Caption: Workflow for Evans auxiliary-mediated synthesis.
Detailed Protocol:
Step 1: Acylation of the Chiral Auxiliary
-
To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 equivalent) in anhydrous THF (10 mL per mmol) at -78 °C, add n-butyllithium (1.05 equivalents, 1.6 M in hexanes) dropwise.
-
Stir the mixture at -78 °C for 30 minutes, then add propionyl chloride (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction with saturated aqueous NH4Cl and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous NaHCO3 and brine, dry over MgSO4, and concentrate. Purify by flash chromatography to yield the N-propionyl oxazolidinone.
Step 2: Diastereoselective Benzylation
-
To a stirred solution of diisopropylamine (B44863) (1.1 equivalents) in anhydrous THF at -78 °C, add n-BuLi (1.05 equivalents) dropwise to form LDA.[2]
-
In a separate flask, dissolve the N-propionyl oxazolidinone (1.0 equivalent) in anhydrous THF and cool to -78 °C.[2]
-
Slowly add the substrate solution to the LDA solution via cannula and stir for 30 minutes at -78 °C.[2]
-
Add benzyl bromide (1.2 equivalents) dropwise and stir for 4 hours at -78 °C.[2]
-
Quench with saturated aqueous NH4Cl and allow to warm to room temperature. Extract with ethyl acetate, wash with brine, dry over MgSO4, and concentrate.[2]
Step 3: Cleavage of the Chiral Auxiliary
-
Dissolve the benzylated product (1.0 equivalent) in a 3:1 mixture of THF and water.[2]
-
Cool to 0 °C and add 30% aqueous hydrogen peroxide (4.0 equivalents) followed by lithium hydroxide (B78521) (2.0 equivalents).[2]
-
Stir vigorously at 0 °C for 4 hours.[2]
-
Quench with an aqueous solution of sodium sulfite. Extract the chiral auxiliary with ethyl acetate.
-
Acidify the aqueous layer with 1 M HCl and extract the chiral carboxylic acid with ethyl acetate. Dry and concentrate to obtain the enantiomerically pure 2-methyl-3-phenylpropanoic acid.
Quantitative Data:
| Electrophile | Diastereomeric Ratio (dr) | Yield |
| Benzyl Bromide | >99:1 | 85-95% |
Note: This protocol yields a chiral carboxylic acid precursor, not this compound directly. The diastereomeric ratio refers to the formation of the new stereocenter.
Method 2: Two-Step Synthesis via Asymmetric Hydrogenation
This highly efficient method involves an initial aldol (B89426) condensation to form 2-benzylidenecyclohexanone (B74925), followed by an enantioselective hydrogenation of the exocyclic double bond using a chiral rhodium catalyst.
Experimental Workflow:
Caption: Two-step synthesis via asymmetric hydrogenation.
Detailed Protocol:
Step 1: Synthesis of 2-Benzylidenecyclohexanone
-
In a round-bottom flask, dissolve cyclohexanone (1.0 equivalent) and benzaldehyde (1.0 equivalent) in ethanol (B145695).
-
Cool the mixture in an ice bath and slowly add an aqueous solution of sodium hydroxide (1.2 equivalents).
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Pour the reaction mixture into cold water and collect the precipitated solid by filtration.
-
Wash the solid with cold water until the washings are neutral.
-
Recrystallize the crude product from ethanol to obtain pure 2-benzylidenecyclohexanone.
Step 2: Rhodium-Catalyzed Asymmetric Hydrogenation
-
In a glovebox, charge a vial with [Rh(COD)2]BF4 (1 mol%) and a chiral bisphosphine ligand such as (R)-f-spiroPhos (1.1 mol%).
-
Add degassed solvent (e.g., dichloromethane or toluene) and stir for 30 minutes.
-
Add 2-benzylidenecyclohexanone (1.0 equivalent) to the catalyst solution.
-
Transfer the vial to a stainless-steel autoclave. Purge with hydrogen gas three times.
-
Pressurize the autoclave with hydrogen (e.g., 50 atm) and stir the reaction at room temperature for 12-24 hours.
-
Carefully release the pressure and concentrate the reaction mixture in vacuo.
-
Purify the residue by flash column chromatography to yield the enantiomerically enriched this compound.
Quantitative Data (Asymmetric Hydrogenation Step):
| Chiral Ligand | Enantiomeric Excess (ee) | Yield |
| (R)-f-spiroPhos | up to 98% | 93-99% |
Note: The choice of the ligand enantiomer ((R) or (S)) determines the product enantiomer. Data is representative for this class of reaction.[2]
Method 3: Organocatalytic Asymmetric Synthesis (Aldol Approach)
Direct asymmetric α-benzylation of cyclohexanone using organocatalysts is challenging. However, the closely related proline-catalyzed asymmetric aldol reaction between cyclohexanone and benzaldehyde provides a robust method to generate a chiral β-hydroxyketone precursor with high enantioselectivity. This precursor can then be converted to this compound in subsequent steps (e.g., dehydration and reduction).
Experimental Workflow:
Caption: Proline-catalyzed asymmetric aldol reaction.
Detailed Protocol:
-
In a flask, charge (S)-proline (10 mol%), methanol, and water.
-
Add cyclohexanone (5.0 equivalents) and stir the mixture for 10 minutes at room temperature.
-
Cool the mixture to 0 °C and add benzaldehyde (1.0 equivalent) slowly.
-
Seal the flask and stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction by TLC. Upon completion, add water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the chiral 2-(hydroxy(phenyl)methyl)cyclohexan-1-one.
Quantitative Data:
| Catalyst | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Yield |
| (S)-Proline | up to 90:10 (anti:syn) | up to 95% (for the anti isomer) | 78% |
Note: This protocol yields the aldol adduct, which requires further chemical transformation to obtain this compound.
Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions should be taken at all times. The quantitative data provided are representative and may vary depending on specific reaction conditions and the purity of reagents.
References
Application Notes and Protocols: Catalytic Enantioselective Synthesis of 2-Benzylcyclohexanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Principle and Mechanism
The enantioselective benzylation of cyclohexanone (B45756) under phase-transfer catalysis (PTC) involves the generation of a cyclohexanone enolate in a biphasic system. A chiral quaternary ammonium (B1175870) salt, typically derived from Cinchona alkaloids, acts as the phase-transfer catalyst.[1][2] This catalyst transports the enolate from the aqueous (or solid) basic phase to the organic phase containing the benzyl (B1604629) bromide. The chiral environment provided by the catalyst directs the approach of the electrophile, leading to the preferential formation of one enantiomer of the 2-benzylcyclohexanone product.[2] The catalyst then returns to the aqueous phase to repeat the cycle.
Data Presentation
The following table summarizes representative quantitative data for the enantioselective benzylation of an α-substituted cyclic ketone using a Cinchona alkaloid-derived phase-transfer catalyst. This data is from the enantioselective benzylation of α-trifluoromethoxy indanone and is presented here as a close analogy to the target reaction.[1]
| Catalyst | Electrophile | Base | Solvent | Yield (%) | ee (%) |
| Cinchonidine-derived quaternary ammonium salt | Benzyl bromide | K₂CO₃ (solid) | Toluene (B28343) | 95 | 57 |
| Cinchonine-derived quaternary ammonium salt | Benzyl bromide | K₂CO₃ (solid) | Toluene | 92 | 55 (opposite enantiomer) |
Experimental Protocols
This protocol is adapted from the enantioselective benzylation of α-trifluoromethoxy indanone using a chiral phase-transfer catalyst.[1]
Materials:
-
Cyclohexanone
-
Benzyl bromide
-
Cinchonidine-derived phase-transfer catalyst (e.g., N-(9-anthracenylmethyl)cinchonidinium bromide)
-
Potassium carbonate (K₂CO₃), finely powdered and dried
-
Toluene, anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Separatory funnel
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
-
Eluent for chromatography (e.g., hexane (B92381)/ethyl acetate (B1210297) mixture)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the Cinchonidine-derived phase-transfer catalyst (0.05 mmol, 5 mol%).
-
Addition of Reagents: Add finely powdered potassium carbonate (2.0 mmol, 2.0 equiv.), followed by anhydrous toluene (5 mL).
-
Addition of Substrates: To the stirred suspension, add cyclohexanone (1.0 mmol, 1.0 equiv.) followed by benzyl bromide (1.2 mmol, 1.2 equiv.).
-
Reaction: Stir the reaction mixture vigorously at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction, quench the mixture by adding water. Transfer the mixture to a separatory funnel and separate the aqueous and organic layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired this compound.
-
Analysis: Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).
Visualizations
Caption: Experimental workflow for the enantioselective benzylation of cyclohexanone.
Caption: Key steps in the phase-transfer catalyzed enantioselective alkylation.
References
Application Notes and Protocols: 2-Benzylcyclohexanone and its Derivatives as Intermediates in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 2-benzylcyclohexanone and its derivatives as key intermediates in the synthesis of pharmaceutical agents. The primary focus of this document is the well-established synthesis of the analgesic drug Tramadol, which utilizes a derivative of this compound. Detailed experimental protocols, quantitative data, and reaction pathway visualizations are provided to guide researchers in the practical application of these synthetic routes.
Introduction: The Versatility of the 2-Substituted Cyclohexanone (B45756) Scaffold
This compound is a versatile organic compound featuring a cyclohexanone ring with a benzyl (B1604629) group at the alpha-position.[1] This structural motif serves as a valuable building block in organic synthesis due to the presence of multiple reactive sites, allowing for a variety of chemical transformations.[1] The ketone functionality can undergo nucleophilic addition, reduction, and condensation reactions, while the alpha-proton can be removed to form an enolate, enabling alkylation and other carbon-carbon bond-forming reactions.
While direct synthesis of marketed drugs from this compound is not widely documented, a closely related derivative, 2-(dimethylaminomethyl)cyclohexanone, is a crucial intermediate in the industrial synthesis of Tramadol.[2][3] This highlights the pharmaceutical relevance of the 2-substituted cyclohexanone scaffold.
Furthermore, derivatives of this compound, such as 2,6-bis(benzylidene)cyclohexanones, have been investigated for their potential cytotoxic activity against cancer cell lines, suggesting a broader scope for this class of compounds in drug discovery.
Synthesis of Tramadol via a 2-(Dimethylaminomethyl)cyclohexanone Intermediate
The synthesis of Tramadol serves as a prime example of the application of a 2-substituted cyclohexanone derivative in pharmaceutical manufacturing. The overall synthesis is a two-step process starting from cyclohexanone:
-
Step 1: Mannich Reaction - Synthesis of 2-(Dimethylaminomethyl)cyclohexanone hydrochloride.
-
Step 2: Grignard or Organolithium Reaction - Formation of Tramadol.
The following sections provide detailed protocols for each step.
The key intermediate, 2-(dimethylaminomethyl)cyclohexanone, is synthesized via a Mannich reaction, which is a three-component condensation of an enolizable ketone (cyclohexanone), a secondary amine (dimethylamine), and a non-enolizable aldehyde (formaldehyde).[4][5]
Reaction Scheme:
Caption: Mannich reaction for the synthesis of the Tramadol intermediate.
Experimental Protocol:
This protocol describes a typical laboratory-scale synthesis of 2-(dimethylaminomethyl)cyclohexanone hydrochloride.
Materials:
-
Cyclohexanone
-
Paraformaldehyde
-
Dimethylamine hydrochloride
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (95%)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine cyclohexanone, paraformaldehyde, and dimethylamine hydrochloride in the specified molar ratios (see Table 1).
-
Add ethanol as the solvent and a catalytic amount of concentrated HCl.
-
Heat the reaction mixture to reflux and maintain for the specified duration.
-
After cooling, add acetone to precipitate the product.
-
Allow the mixture to stand, preferably overnight in a refrigerator, to ensure complete crystallization.
-
Collect the crystalline product by filtration and wash with cold acetone.
-
Recrystallize the crude product from a mixture of acetone and 95% ethanol to obtain the purified 2-(dimethylaminomethyl)cyclohexanone hydrochloride.
Quantitative Data:
| Parameter | Value | Reference |
| Reactants | ||
| Cyclohexanone | 0.20 mol | [6] |
| Paraformaldehyde | 0.25 mol | [6] |
| Dimethylamine hydrochloride | 0.20 mol | [6] |
| Solvent | ||
| Ethanol (95%) | 30 mL | [6] |
| Catalyst | ||
| Concentrated HCl | 0.50 mL | [6] |
| Reaction Conditions | ||
| Temperature | Reflux | [6] |
| Time | 3 hours | [6] |
| Purification | ||
| Crystallization Solvent | Acetone/Ethanol | [6] |
| Yield | ||
| Yield (%) | 53-76% | [2][6] |
Table 1: Quantitative data for the synthesis of 2-(Dimethylaminomethyl)cyclohexanone hydrochloride.
The final step in the synthesis of Tramadol involves the reaction of 2-(dimethylaminomethyl)cyclohexanone with an organometallic reagent, either a Grignard reagent (3-methoxyphenylmagnesium bromide) or an organolithium reagent.[2][7]
Reaction Scheme:
Caption: Synthesis of Tramadol from the Mannich base intermediate.
Experimental Protocols:
Two common methods for this conversion are presented below.
Protocol 2.2.1: Grignard Reaction
Materials:
-
2-(Dimethylaminomethyl)cyclohexanone (free base)
-
Magnesium turnings
-
Anhydrous Tetrahydrofuran (THF)
-
Ammonium (B1175870) chloride solution (saturated)
Procedure:
-
Prepare the Grignard reagent by reacting magnesium turnings with 3-bromoanisole in anhydrous THF. A small amount of 3-bromoanisole is added initially to start the reaction, which is evidenced by an exotherm.[1] The remaining 3-bromoanisole is then added at a rate to maintain a gentle reflux.[1]
-
After the formation of the Grignard reagent is complete, cool the reaction mixture.
-
Add a solution of 2-(dimethylaminomethyl)cyclohexanone in toluene dropwise to the Grignard reagent, maintaining the temperature below 20 °C.[1]
-
Stir the reaction mixture at room temperature for approximately two hours.[1]
-
Quench the reaction by the dropwise addition of a saturated ammonium chloride solution, keeping the temperature below 25 °C.[1]
-
Separate the organic layer and remove the solvents under vacuum.
-
The crude Tramadol base can then be purified, for example, by conversion to its hydrochloride salt and subsequent recrystallization.
Protocol 2.2.2: Organolithium Reaction
Materials:
-
2-(Dimethylaminomethyl)cyclohexanone (free base)
-
3-Bromoanisole
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl ether
-
Sodium sulfate
Procedure:
-
In a flame-dried, three-necked flask under an argon atmosphere, dissolve 3-bromoanisole in anhydrous THF.
-
Cool the solution to -78 °C and add n-butyllithium dropwise. Stir the mixture at this temperature for 45 minutes to form the organolithium reagent.[7]
-
Add a solution of 2-(dimethylaminomethyl)cyclohexanone in anhydrous THF dropwise to the reaction mixture at -78 °C.[7]
-
Stir the resulting mixture at -78 °C for 2 hours.[7]
-
Remove the solvent in vacuo.
-
Add water to the residue and extract the product with ethyl ether.
-
Dry the combined organic extracts over sodium sulfate, filter, and evaporate the solvent to yield the crude Tramadol base.[7]
-
The crude product can be purified by conversion to its hydrochloride salt and recrystallization from acetone to yield Tramadol hydrochloride as white crystals.[7]
Quantitative Data:
| Parameter | Grignard Reaction | Organolithium Reaction | Reference |
| Reactants | |||
| 2-(Dimethylaminomethyl)cyclohexanone | 155.1 g | 0.62 g (4 mmol) | [1][7] |
| 3-Bromoanisole | Stoichiometric excess | 0.823 g (4.4 mmol) | [1][7] |
| Magnesium | Stoichiometric excess | - | [1] |
| n-Butyllithium (1.75 M) | - | 2.5 mL (4.4 mmol) | [7] |
| Solvent | |||
| THF/Toluene | Anhydrous | Anhydrous THF | [1][7] |
| Reaction Conditions | |||
| Temperature | < 20 °C (addition), then RT | -78 °C | [1][7] |
| Time | 2 hours | 2 hours | [1][7] |
| Yield | |||
| Yield of Tramadol HCl (%) | High (industrial process) | 78.6% | [1][7] |
Table 2: Comparative quantitative data for the synthesis of Tramadol.
Other Bioactive Derivatives of this compound
While Tramadol represents the most prominent pharmaceutical application of a 2-substituted cyclohexanone, research has explored other derivatives of this compound for their biological activities.
A series of asymmetrical 2,6-bis(benzylidene)cyclohexanone derivatives have been synthesized and evaluated for their in vitro cytotoxic activity against various cancer cell lines, including MDA-MB-231 (breast cancer), MCF-7 (breast cancer), and SK-N-MC (neuroblastoma).[8] Compounds such as 2-(3-bromo-5-methoxy-4-propoxybenzylidene)-6-(2-nitrobenzylidene)cyclohexanone and its 3-nitro analog have shown potent activity against these cell lines.[8] This research suggests that the this compound scaffold can be a starting point for the development of novel anticancer agents.
Signaling Pathway Visualization (Hypothetical):
The exact mechanism of action for these compounds is often complex and may involve multiple signaling pathways. A generalized diagram illustrating potential targets for anticancer drugs is shown below.
Caption: Potential mechanisms of action for anticancer cyclohexanone derivatives.
Conclusion
This compound and its derivatives are valuable intermediates in pharmaceutical synthesis. The well-established, multi-step synthesis of the analgesic drug Tramadol from cyclohexanone via a 2-(dimethylaminomethyl)cyclohexanone intermediate provides a robust example of the industrial application of this class of compounds. The detailed protocols and quantitative data presented in these application notes serve as a practical guide for researchers in synthetic and medicinal chemistry. Furthermore, ongoing research into the biological activities of other this compound derivatives, particularly in the area of oncology, suggests that this versatile scaffold holds promise for the development of future therapeutic agents.
References
- 1. US5877351A - Preparation and purification process for 2- (dimethylamino) methyl!-1-(3-methoxphenyl)-cyclohexanol and its salts - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. US20050215821A1 - Process for preparing 2-[(dimethylamino)-methyl]-1-(3-methoxyphenyl)cyclohexanol - Google Patents [patents.google.com]
- 4. adichemistry.com [adichemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. scielo.org.mx [scielo.org.mx]
- 8. Asymmetrical 2,6-bis(benzylidene)cyclohexanones: Synthesis, cytotoxic activity and QSAR study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Benzylcyclohexanone in the Fragrance and Flavor Industry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Benzylcyclohexanone (CAS No. 946-33-8) is a cyclic ketone with a molecular formula of C₁₃H₁₆O.[1][2][3][4][5] It is a colorless to pale yellow liquid at room temperature, recognized for its potential applications in the fragrance industry due to its characteristic aromatic properties.[1] This document provides detailed application notes and experimental protocols for the evaluation of this compound as a fragrance and potential flavor ingredient. Due to the limited publicly available data on its specific sensory profile and performance, this guide combines known physicochemical properties with generalized industry-standard protocols for the assessment of new fragrance materials.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for formulation, stability, and safety considerations.
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| Molecular Formula | C₁₃H₁₆O | [1][2][3][4][5] |
| Molecular Weight | 188.27 g/mol | [1][2] |
| CAS Number | 946-33-8 | [1][2][4][5] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Melting Point | 28-30 °C | [1][5] |
| Boiling Point | 103-105 °C at 0.2 mmHg | [1][2][5] |
| Density | 1.024 g/mL at 25 °C | [1][2][5] |
| Refractive Index | n20/D 1.536 (lit.) | [2] |
| Flash Point | >230 °F (>110 °C) | [5] |
Sensory Profile (Postulated)
While detailed sensory data for this compound is not widely published, its chemical structure as a 2-substituted cyclohexanone (B45756) derivative suggests a complex odor profile.[2] The presence of the benzyl (B1604629) group typically imparts sweet, floral, and slightly balsamic notes. The cyclohexanone ring may contribute woody, camphoraceous, or minty facets, as seen in related molecules. Therefore, this compound is postulated to have a multifaceted aroma that could be described as having floral, woody, and warm-spicy characteristics. Its flavor profile is currently undetermined, and its suitability for flavor applications would require further investigation and regulatory approval.
Experimental Protocols
The following protocols are generalized methods for the comprehensive evaluation of a new fragrance ingredient like this compound.
Protocol 1: Olfactory Profile and Odor Threshold Determination by Gas Chromatography-Olfactometry (GC-O)
Objective: To identify the characteristic odor notes of this compound and to determine its odor detection threshold.
Materials:
-
This compound (≥97% purity)
-
Ethanol (B145695) (odor-free)
-
Gas chromatograph with a flame ionization detector (FID) and an olfactometry port
-
Appropriate GC column (e.g., nonpolar DB-5 or polar DB-Wax)
-
Trained sensory panelists (n=5-10)
Methodology:
-
Sample Preparation: Prepare a serial dilution of this compound in ethanol, ranging from 1% down to 0.0001% (w/w).
-
GC-O Analysis:
-
Inject a standardized volume of each dilution onto the GC column.
-
The column effluent is split between the FID and the olfactometry port.
-
Panelists sniff the effluent from the olfactometry port and record the time, intensity, and description of any detected odor.
-
-
Data Analysis:
-
Correlate the retention time of the this compound peak with the panelists' responses.
-
Compile the odor descriptors to build a comprehensive olfactory profile.
-
The odor detection threshold is determined as the lowest concentration at which a majority of the panelists can reliably detect the substance.
-
Protocol 2: Sensory Evaluation in a Fragrance Composition
Objective: To evaluate the performance and characteristics of this compound in a model fragrance formulation.
Materials:
-
This compound
-
A simple fragrance base (e.g., a blend of hedione, galaxolide, and isoeugenol)
-
Ethanol (perfumer's grade)
-
Glass beakers, pipettes, and smelling strips
-
Trained sensory panel
Methodology:
-
Formulation: Prepare two versions of the fragrance base: one as a control and one with the addition of this compound at a predetermined concentration (e.g., 1%, 5%).
-
Evaluation:
-
Dip smelling strips into each formulation and allow the ethanol to evaporate for a few seconds.
-
Present the coded smelling strips to the panelists in a randomized order.
-
Panelists evaluate the fragrance at different time points (top note, middle note, base note) and provide descriptive analysis and preference ratings.
-
-
Data Analysis: Statistically analyze the descriptive and preference data to determine the impact of this compound on the overall fragrance profile.
Protocol 3: Stability Testing in a Consumer Product Base
Objective: To assess the stability of this compound in a representative consumer product formulation under accelerated aging conditions.
Materials:
-
This compound
-
Unfragranced consumer product base (e.g., lotion, soap, shampoo)
-
Control and test samples of the fragranced product
-
Stability ovens (e.g., at 40°C and 50°C)
-
UV light exposure chamber
-
Refrigerator (4°C)
Methodology:
-
Sample Preparation: Incorporate this compound into the product base at a typical usage level (e.g., 0.5%). Prepare a control sample without the fragrance.
-
Accelerated Aging: Store the samples under various conditions:
-
Elevated temperatures (40°C, 50°C) for up to 12 weeks.
-
UV light exposure for a specified duration.
-
Freeze-thaw cycles (e.g., 24 hours at 4°C followed by 24 hours at room temperature, repeated).
-
-
Evaluation: At regular intervals (e.g., 1, 2, 4, 8, 12 weeks), evaluate the samples for any changes in color, viscosity, pH, and odor profile compared to the control and a sample stored at room temperature.
-
Data Analysis: Document any significant changes to determine the stability of this compound in the tested product base.
Visualizations
Experimental Workflow for Fragrance Ingredient Evaluation
Caption: Experimental workflow for evaluating a new fragrance ingredient.
General Olfactory Signaling Pathway
Caption: General olfactory signal transduction cascade.
Conclusion
This compound is a promising aromatic ketone for the fragrance industry. While specific sensory and performance data are limited, the provided protocols offer a robust framework for its evaluation. Further research, particularly in the areas of detailed sensory profiling, stability in various consumer product bases, and safety assessments, will be crucial for its successful application in commercial fragrance and potentially flavor formulations.
References
2-Benzylcyclohexanone: A Versatile Scaffold for Organic Synthesis and Drug Discovery
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
2-Benzylcyclohexanone is a versatile building block in organic synthesis, offering a unique combination of a reactive ketone functionality and a bulky benzyl (B1604629) group that can direct stereochemistry and serve as a handle for further molecular elaboration. Its utility spans from the construction of complex carbocyclic frameworks to the synthesis of biologically active molecules, making it a valuable starting material in pharmaceutical and materials science research.
These application notes provide an overview of the key reactions and applications of this compound, complete with detailed experimental protocols and quantitative data to facilitate its use in the laboratory.
Key Applications
This compound serves as a crucial intermediate in the synthesis of a variety of complex molecules:
-
Pharmaceuticals: It is a precursor to bioactive compounds, including potential therapeutics for neurodegenerative diseases. Derivatives of this compound have shown inhibitory activity against acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and amyloid-β (Aβ) aggregation, all of which are implicated in the pathology of Alzheimer's disease.[1]
-
Natural Product Synthesis: The this compound core is found in or can be used to construct the skeletons of various natural products. For instance, derivatives of this compound are key intermediates in the total synthesis of schweinfurthin B, a natural product with potent anticancer activity.[2]
-
Fragrance and Materials Science: The structural motif of this compound lends itself to the synthesis of compounds with applications in the fragrance industry and in the development of novel materials.
Data Presentation: Key Reactions of this compound
The following tables summarize quantitative data for key synthetic transformations involving this compound and its derivatives.
Table 1: Regioselective Alkylation of 2-Methylcyclohexanone (B44802) to 2-Benzyl-2-methylcyclohexanone and 2-Benzyl-6-methylcyclohexanone [3]
| Product | Alkylating Agent | Base/Conditions | Yield (%) |
| 2-Benzyl-2-methylcyclohexanone | Benzyl bromide | Lithium diisopropylamide (LDA), THF, 30°C | 54-58 |
| 2-Benzyl-6-methylcyclohexanone | Benzyl iodide | Sodium enolate of 2-formyl-6-methylcyclohexanone, then base | Not specified |
Table 2: Biological Activity of α,β-Unsaturated Carbonyl-Based Cyclohexanone (B45756) Derivatives [1]
| Compound | Target | IC₅₀ (µM) |
| 3o | Acetylcholinesterase (AChE) | 0.037 |
Experimental Protocols
Protocol 1: Synthesis of 2-Benzyl-2-methylcyclohexanone via Kinetic Enolate Alkylation[3]
This protocol describes the regioselective methylation of this compound at the more substituted α-position by forming the kinetic lithium enolate.
Materials:
-
n-Butyllithium in hexane
-
Anhydrous Tetrahydrofuran (THF)
-
2-Methylcyclohexanone
-
Benzyl bromide
-
Saturated aqueous sodium hydrogen carbonate
-
Pentane
-
Anhydrous magnesium sulfate (B86663)
Procedure:
-
Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium to a solution of diisopropylamine in anhydrous THF at 0°C under an inert atmosphere.
-
Cool the LDA solution to -78°C and slowly add a solution of 2-methylcyclohexanone in anhydrous THF. Stir the mixture for 2 hours at -78°C to ensure complete formation of the lithium enolate.
-
Warm the enolate solution to 30°C and rapidly add freshly distilled benzyl bromide.
-
Stir the reaction mixture vigorously.
-
Quench the reaction by pouring the mixture into a cold, stirred mixture of saturated aqueous sodium hydrogen carbonate and pentane.
-
Separate the organic layer and extract the aqueous phase with pentane.
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation under reduced pressure to yield 2-benzyl-2-methylcyclohexanone as a colorless to pale yellow liquid.
Protocol 2: Robinson Annulation of 2-Methylcyclohexanone with Methyl Vinyl Ketone[4][5][6]
This protocol details a classic Robinson annulation to form a bicyclic enone, a common transformation for cyclohexanone derivatives. This can be adapted for this compound.
Materials:
-
2-Methylcyclohexanone
-
Methyl vinyl ketone
-
Sodium ethoxide
-
Anhydrous ethanol
-
5% Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Dichloromethane
Procedure:
-
In a round-bottom flask, dissolve 2-methylcyclohexanone in anhydrous ethanol.
-
Add sodium ethoxide portion-wise at room temperature and stir for 30 minutes to form the enolate.
-
Slowly add methyl vinyl ketone to the reaction mixture.
-
Heat the mixture to reflux and maintain for 6 hours.
-
Cool the reaction mixture and neutralize with 5% hydrochloric acid.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: Wittig Reaction of a Cyclohexanone Derivative[7][8][9]
This protocol provides a general procedure for the Wittig olefination of a cyclohexanone, which can be applied to this compound to introduce an exocyclic double bond.
Materials:
-
Potassium tert-butoxide
-
Anhydrous Tetrahydrofuran (THF)
-
2-Methylcyclohexanone (as a representative cyclohexanone)
-
Saturated aqueous ammonium (B1175870) chloride
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
Ylide Preparation: In a flame-dried flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide in anhydrous THF. Cool to 0°C and add potassium tert-butoxide portion-wise. Allow the mixture to stir at room temperature for 1 hour to form the orange-red ylide.
-
Wittig Reaction: In a separate flask, dissolve the cyclohexanone derivative in anhydrous THF and cool to 0°C.
-
Slowly add the freshly prepared ylide solution to the ketone solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Synthetic Pathway to Schweinfurthin B Core
Caption: Synthetic approach to the core structure of Schweinfurthin B.
Hypothetical Signaling Pathway Modulation by a Cyclohexanone Derivative
The following diagram illustrates a hypothetical signaling pathway in which a cyclohexanone derivative, based on scaffolds found in neuroscience research, could modulate neuronal function through the sigma-1 receptor (σ1R), a target implicated in neurodegenerative diseases.[4]
References
- 1. Biological evaluation of synthetic α,β-unsaturated carbonyl based cyclohexanone derivatives as neuroprotective novel inhibitors of acetylcholinesterase, butyrylcholinesterase and amyloid-β aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols for the Reduction of 2-Benzylcyclohexanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reduction of cyclic ketones is a fundamental transformation in organic synthesis, yielding corresponding alcohols that serve as crucial intermediates in the preparation of complex molecules and active pharmaceutical ingredients. The stereochemical outcome of this reduction is of paramount importance, particularly in the case of substituted cyclohexanones such as 2-benzylcyclohexanone. The facial selectivity of hydride attack on the carbonyl group dictates the formation of either the cis or trans diastereomer of 2-benzylcyclohexanol (B14167845).
The stereoselectivity of hydride reducing agents is influenced by steric and electronic factors. Generally, small, unhindered reducing agents like sodium borohydride (B1222165) (NaBH₄) tend to favor axial attack on the carbonyl, leading to the equatorial alcohol as the major product. Conversely, bulkier reducing agents may exhibit different selectivity. The presence of the benzyl (B1604629) group at the C-2 position introduces significant steric bulk, which is expected to influence the trajectory of the incoming hydride nucleophile and thus the diastereomeric ratio of the product alcohols.
These application notes provide detailed protocols for the reduction of this compound using two common laboratory reducing agents: sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).[1] The methodologies are based on established procedures for the reduction of substituted cyclohexanones.
Experimental Protocols
Protocol 1: Reduction of this compound using Sodium Borohydride (NaBH₄)
This protocol outlines the reduction of this compound to 2-benzylcyclohexanol using the mild reducing agent sodium borohydride.
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
3 M Sodium hydroxide (B78521) (NaOH) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Erlenmeyer flask
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in methanol (approximately 10 mL per gram of ketone).
-
Cool the solution to 0 °C in an ice bath with continuous stirring.
-
Slowly add sodium borohydride (1.5 eq) to the stirred solution in small portions. Effervescence may be observed.
-
After the addition is complete, continue stirring the reaction mixture at 0 °C for 30 minutes, then remove the ice bath and stir at room temperature for an additional 2 hours.[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully quench the reaction by the slow addition of 3 M NaOH solution (5 mL).[2][3]
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
To the aqueous residue, add deionized water (10 mL) and extract the product with dichloromethane (3 x 15 mL).[3]
-
Combine the organic layers and wash with brine (1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 2-benzylcyclohexanol.
-
The crude product can be purified by column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to separate the diastereomers.
Protocol 2: Reduction of this compound using Lithium Aluminum Hydride (LiAlH₄)
This protocol describes the reduction of this compound using the powerful reducing agent lithium aluminum hydride. Caution: LiAlH₄ reacts violently with water and protic solvents. This procedure must be carried out under strictly anhydrous conditions and an inert atmosphere (e.g., nitrogen or argon).[1][4]
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Anhydrous diethyl ether
-
10% v/v Sulfuric acid (H₂SO₄)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask (flame-dried)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Nitrogen or argon inlet
-
Dropping funnel
-
Ice bath
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, place LiAlH₄ (1.0 eq) under a nitrogen atmosphere.
-
Add anhydrous THF via a syringe to create a suspension.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve this compound (1.0 eq) in anhydrous THF in a separate flask and add it dropwise to the LiAlH₄ suspension via a dropping funnel over 30 minutes.[5]
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the flask to 0 °C and carefully quench the excess LiAlH₄ by the sequential slow, dropwise addition of:
-
Water (X mL)
-
15% aqueous NaOH (X mL)
-
Water (3X mL), where X is the mass of LiAlH₄ in grams.
-
-
Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with diethyl ether.[4]
-
Alternatively, the reaction can be quenched by the careful addition of 10% sulfuric acid.[5]
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-benzylcyclohexanol.
-
Purify the product by column chromatography on silica gel to separate the diastereomers.
Data Presentation
The reduction of this compound is expected to yield a mixture of cis-2-benzylcyclohexanol and trans-2-benzylcyclohexanol. The diastereomeric ratio is dependent on the reducing agent and reaction conditions. The following table summarizes the expected outcomes.
| Reducing Agent | Solvent | Typical Yield (%) | Expected Major Diastereomer | Expected Diastereomeric Ratio (cis:trans) |
| Sodium Borohydride (NaBH₄) | Methanol | 85-95 | trans (Equatorial -OH) | ~20:80 |
| Lithium Aluminum Hydride (LiAlH₄) | THF | 90-98 | trans (Equatorial -OH) | ~15:85 |
Note: The yields and diastereomeric ratios are estimated based on the reduction of structurally similar 2-substituted cyclohexanones. The actual values may vary depending on specific reaction conditions.
Results and Discussion
The stereochemical outcome of the reduction of this compound is primarily governed by the steric hindrance presented by the benzyl group at the C-2 position. For an unhindered cyclohexanone, small hydride reagents like NaBH₄ and LiAlH₄ preferentially attack from the axial face to give the thermodynamically more stable equatorial alcohol (trans isomer in this case).[6] The benzyl group in the 2-position is likely to reside in an equatorial position to minimize steric strain. This conformation may further hinder the equatorial approach of the hydride, thus favoring axial attack and leading to a higher proportion of the trans product where the hydroxyl group is equatorial.
Characterization
The products can be characterized using standard spectroscopic techniques:
-
¹H and ¹³C NMR Spectroscopy: The diastereomers of 2-benzylcyclohexanol will exhibit distinct signals in their NMR spectra. The chemical shift and coupling constants of the proton at C-1 (the carbon bearing the hydroxyl group) are particularly diagnostic for determining the cis/trans stereochemistry.
-
Infrared (IR) Spectroscopy: The disappearance of the carbonyl (C=O) stretching frequency (typically around 1710 cm⁻¹) of the starting ketone and the appearance of a broad O-H stretching band (around 3300-3500 cm⁻¹) in the product alcohol confirm the reduction.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC can be used to determine the diastereomeric ratio of the product mixture, and MS will confirm the molecular weight of the product.
Experimental Workflow
Caption: General workflow for the reduction of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. ch.ic.ac.uk [ch.ic.ac.uk]
- 6. A Twist on Facial Selectivity of Hydride Reductions of Cyclic Ketones: Twist-Boat Conformers in Cyclohexanone, Piperidone, and Tropinone Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Acylation Reactions of 2-Benzylcyclohexanone
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the acylation of 2-benzylcyclohexanone, a key synthetic transformation for creating functionalized carbocyclic scaffolds relevant to medicinal chemistry and materials science. The protocols outlined herein focus on achieving regioselective acylation through common and effective methods, including enolate and enamine chemistry.
Introduction
This compound is an unsymmetrical ketone, presenting a challenge in regioselective functionalization. Acylation can occur at either the C2 or C6 position. The choice of reaction conditions, particularly the base and acylating agent, is crucial for controlling the formation of the desired regioisomer. This note details two primary methods for the acylation of this compound: direct acylation via a lithium enolate and acylation via a Stork enamine intermediate.
Regioselectivity in Enolate Formation: The regioselectivity of deprotonation to form the enolate is a critical factor.
-
Kinetic Enolate: Formed by using a strong, sterically hindered base (like Lithium Diisopropylamide - LDA) at low temperatures. This enolate forms faster by removing the more accessible proton at the less substituted α-carbon (C6).
-
Thermodynamic Enolate: Formed under conditions that allow for equilibration (e.g., weaker base, higher temperatures). This leads to the more stable, more substituted enolate at the C2 position.
For acylation of this compound, targeting the C6 position is often desired to avoid creating a quaternary center at C2. Therefore, conditions favoring the kinetic enolate are typically employed.
Experimental Protocols
Two primary methods for the acylation of this compound are presented below.
Method 1: Acylation via Lithium Enolate (Kinetic Control)
This protocol is adapted from procedures for the acylation of cyclohexanone (B45756) and the regioselective formation of kinetic enolates.[1][2][3] It aims to introduce an acyl group at the C6 position by forming the kinetic lithium enolate.
Protocol 1: Synthesis of 6-Acetyl-2-benzylcyclohexanone
-
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes (concentration to be noted)
-
Anhydrous Tetrahydrofuran (THF)
-
Acetyl chloride
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Organic solvents for extraction and chromatography (e.g., ethyl acetate (B1210297), hexanes)
-
-
Procedure:
-
LDA Preparation: To a flame-dried, three-necked flask under an argon atmosphere, add anhydrous THF and cool to -78 °C (dry ice/acetone bath). Add diisopropylamine (1.1 equivalents). Slowly add n-BuLi (1.1 equivalents) dropwise. Stir the solution at -78 °C for 30 minutes to form lithium diisopropylamide (LDA).
-
Enolate Formation: Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the LDA solution at -78 °C. Stir the mixture at this temperature for 1-2 hours to ensure complete formation of the kinetic lithium enolate.
-
Acylation: Add acetyl chloride (1.2 equivalents) dropwise to the enolate solution at -78 °C. The reaction is typically rapid. Stir for an additional 30-60 minutes at -78 °C.
-
Work-up: Quench the reaction by slowly adding 1 M HCl at -78 °C. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers and wash sequentially with water, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Isolation: Purify the crude product by column chromatography on silica (B1680970) gel (e.g., using a gradient of ethyl acetate in hexanes) to isolate the desired 6-acetyl-2-benzylcyclohexanone.
-
Method 2: Acylation via Stork Enamine Synthesis
This method provides a milder alternative to strong base-mediated enolization and can offer good yields for acylation.[4] The reaction proceeds through an enamine intermediate, which is then acylated.
Protocol 2: Synthesis of 2-Acyl-2-benzylcyclohexanone (General Procedure)
-
Materials:
-
This compound
-
A secondary amine (e.g., morpholine (B109124) or pyrrolidine)
-
An acid catalyst (e.g., p-toluenesulfonic acid or KSF clay)
-
Toluene
-
Acylating agent (e.g., acetyl chloride, benzoyl chloride)
-
Triethylamine (B128534) (optional, as an acid scavenger)
-
Aqueous work-up solutions (e.g., dilute HCl)
-
-
Procedure:
-
Enamine Formation: In a round-bottom flask equipped with a Dean-Stark apparatus, combine this compound (1.0 eq.), morpholine (1.2 eq.), and a catalytic amount of KSF clay in toluene.[4] Reflux the mixture until the theoretical amount of water is collected, indicating the formation of the enamine.
-
Acylation (In Situ): Cool the reaction mixture to room temperature. Add the acylating agent (e.g., acetyl chloride, 1.1 eq.) dropwise. If the acylating agent is an acyl halide, triethylamine (1.2 eq.) can be added to neutralize the generated HCl.
-
Hydrolysis: After the acylation is complete (monitored by TLC), add dilute aqueous HCl and stir vigorously to hydrolyze the resulting iminium salt and any remaining enamine.
-
Work-up and Purification: Extract the mixture with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate. Purify the product by column chromatography.
-
Data Presentation
The following table summarizes expected outcomes and reaction parameters for the acylation of cyclohexanone derivatives, which can be extrapolated to this compound.
| Method | Base/Catalyst | Acylating Agent | Expected Major Product | Typical Yield (%) | Reference |
| Lithium Enolate | LDA | Acetyl Chloride | 6-Acetyl-2-benzylcyclohexanone | 70-95% (based on cyclohexanone) | [2] |
| Stork Enamine | KSF Clay / Morpholine | Acetyl Chloride | 2-Acetyl-cyclohexanone | ~60% (from cyclohexanone) | [4] |
| Stork Enamine | KSF Clay / Morpholine | Benzoyl Chloride | 2-Benzoyl-cyclohexanone | ~34% (from cyclohexanone) | [4] |
Visualizations
Experimental Workflow: Acylation via Lithium Enolate
Caption: Workflow for the acylation of this compound via its kinetic lithium enolate.
Logical Relationship: Regioselective Deprotonation
Caption: Control of regioselectivity in the enolate formation of this compound.
References
Application Notes and Protocols: 2-Benzylcyclohexanone Derivatives in Liquid Crystal Material Science
For Researchers, Scientists, and Drug Development Professionals
Introduction to 2-Benzylcyclohexanone Derivatives in Liquid Crystal Systems
Recent advancements in material science have highlighted the potential of incorporating alicyclic moieties, such as the cyclohexanone (B45756) ring, into the core structure of liquid crystals. The this compound scaffold, in particular, offers a unique combination of a bulky, chiral-capable ring system and an aromatic group, making it an intriguing building block for novel mesogenic materials. Derivatives of this compound, especially Schiff bases, are being explored for their potential to form various liquid crystalline phases, including nematic and smectic phases. The non-planar and conformationally flexible nature of the cyclohexanone ring can influence key properties such as clearing points, viscosity, and helical twisting power when used as a chiral dopant. These characteristics are of significant interest for applications ranging from advanced display technologies to stimuli-responsive materials and drug delivery systems.
This document provides detailed application notes and experimental protocols for the synthesis and characterization of Schiff base derivatives of this compound for liquid crystal applications.
Application Notes
The incorporation of a this compound moiety into a liquid crystal structure can be strategically employed to modulate its physical and electro-optical properties.
-
Induction of Chirality: The chiral center at the C2 position of the cyclohexanone ring allows for the synthesis of enantiomerically pure derivatives. When introduced into a nematic host, these chiral molecules can induce a helical superstructure, leading to the formation of a cholesteric (chiral nematic) phase. The efficiency of this induction is quantified by the helical twisting power (HTP). Axially chiral molecules are known to be good candidates for chiral dopants.[1]
-
Modification of Mesophase Behavior: The bulky and non-linear nature of the this compound group can disrupt the molecular packing, thereby lowering the melting point and influencing the type of mesophase formed. By carefully selecting the linking groups and terminal chains, it is possible to tune the material to exhibit specific smectic or nematic phases over a desired temperature range. The inclusion of a cyclohexyl ring is a common strategy to modulate the mesomorphic properties of liquid crystals.[2]
-
Applications in Drug Development: Liquid crystalline materials are being investigated for their potential in controlled drug release systems. The unique phase behavior of this compound-based liquid crystals could be harnessed to create formulations that respond to specific stimuli, such as temperature or an electric field, to release an active pharmaceutical ingredient.
Experimental Protocols
The following protocols describe the synthesis and characterization of a representative Schiff base derivative of this compound.
Protocol 1: Synthesis of a Schiff Base Derivative
This protocol outlines the synthesis of a representative Schiff base liquid crystal incorporating a this compound moiety. The reaction involves the condensation of an amine with the ketone functionality of this compound.
Materials:
-
This compound
-
Toluene (B28343) (anhydrous)
-
p-Toluenesulfonic acid (catalyst)
-
Ethanol (B145695) (for recrystallization)
-
Round-bottom flask with Dean-Stark trap
-
Reflux condenser
-
Magnetic stirrer with heating plate
Procedure:
-
To a 250 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add this compound (10 mmol), 4-aminobenzonitrile (10 mmol), and 100 mL of anhydrous toluene.
-
Add a catalytic amount of p-toluenesulfonic acid (0.1 mmol).
-
Heat the mixture to reflux with vigorous stirring. Water formed during the reaction will be collected in the Dean-Stark trap.
-
Continue the reflux for 12-24 hours, or until no more water is collected.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
Recrystallize the crude product from hot ethanol to obtain the purified Schiff base derivative.
-
Dry the product in a vacuum oven.
Protocol 2: Characterization of Mesomorphic Properties
1. Differential Scanning Calorimetry (DSC):
DSC is used to determine the phase transition temperatures and associated enthalpy changes of the synthesized compound.
-
Procedure:
-
Accurately weigh 3-5 mg of the synthesized compound into an aluminum DSC pan and seal it.
-
Place the pan in the DSC instrument.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its expected clearing point.
-
Cool the sample at the same rate to a temperature below its crystallization point.
-
Perform a second heating and cooling cycle to ensure thermal stability and reproducibility of the transitions.
-
The peak temperatures in the thermograms correspond to the phase transition temperatures (e.g., crystal to nematic, nematic to isotropic).
-
2. Polarized Optical Microscopy (POM):
POM is used to identify the type of liquid crystal phase by observing the characteristic textures of the mesophases.
-
Procedure:
-
Place a small amount of the sample on a clean glass slide and cover it with a coverslip.
-
Heat the slide on a hot stage.
-
Observe the sample through a polarizing microscope as it is heated and cooled.
-
Identify the different liquid crystal phases by their characteristic textures (e.g., Schlieren texture for nematic phase, focal conic texture for smectic phases).
-
Record the temperatures at which the phase transitions occur and compare them with the DSC data.
-
Data Presentation
The following table summarizes the hypothetical phase transition temperatures for a series of Schiff base derivatives of this compound with varying terminal alkyl chains. This data is representative of what would be collected from DSC and POM experiments.
| Compound ID | Terminal Group (R) | Crystal to Nematic/Smectic Transition (°C) | Nematic/Smectic to Isotropic Transition (°C) |
| BC-CN-1 | -OCH3 | 110 | 155 |
| BC-CN-2 | -OC4H9 | 95 | 142 |
| BC-CN-3 | -OC8H17 | 88 | 130 |
Visualizations
Caption: Experimental workflow for the synthesis and characterization of this compound-based liquid crystals.
Caption: Logical relationship in the molecular design of this compound-based liquid crystals.
References
Methods for the Kinetic Resolution of Racemic 2-Benzylcyclohexanone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the kinetic resolution of racemic 2-benzylcyclohexanone, a key chiral intermediate in the synthesis of various pharmaceutical compounds. The methods described herein focus on enzymatic and organocatalytic approaches, offering pathways to obtain enantiomerically enriched (R)- and (S)-2-benzylcyclohexanone.
Introduction to Kinetic Resolution
Kinetic resolution is a widely used technique for separating a racemic mixture of enantiomers. This method relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. One enantiomer reacts faster, leading to its conversion into a product, while the slower-reacting enantiomer remains largely unreacted. By stopping the reaction at approximately 50% conversion, it is possible to recover both the product and the unreacted starting material in high enantiomeric excess.
Method 1: Enzymatic Kinetic Resolution via Lipase-Catalyzed Acylation of 2-Benzylcyclohexanol (B14167845)
This method involves a two-step process: the non-selective reduction of racemic this compound to the corresponding alcohol, followed by the enantioselective acylation of one of the alcohol enantiomers using a lipase (B570770). Lipases are highly effective and selective biocatalysts for the resolution of a wide range of alcohols.
While direct experimental data for this compound is not extensively published, a robust protocol for the closely related trans-2-phenylcyclohexanol provides a strong foundation for this approach.[1][2][3] Lipases such as those from Pseudomonas cepacia (lipase PS) or Candida antarctica B (Novozym 435) have demonstrated high enantioselectivity in the acylation of similar 2-substituted cycloalkanols.[4]
Experimental Workflow
Caption: Workflow for the enzymatic kinetic resolution of this compound.
Quantitative Data (Based on Analogous Compounds)
The following table summarizes the expected outcomes for the lipase-catalyzed kinetic resolution of racemic 2-benzylcyclohexanol, based on data from the resolution of trans-2-phenylcyclohexanol.[1][3]
| Substrate | Enzyme | Acyl Donor | Product 1 (Ester) | e.e. of Product 1 | Product 2 (Alcohol) | e.e. of Product 2 | Conversion |
| Racemic trans-2-phenylcyclohexanol | Lipase from Pseudomonas cepacia | Chloroacetyl chloride | (-)-(1S,2R)-trans-2-phenylcyclohexyl chloroacetate | >98% | (-)-(1R,2S)-trans-2-phenylcyclohexanol | ~98% | ~50% |
| Racemic 2-substituted cycloalkanols | Lipase PS or Novozym 435 | Vinyl Acetate | (R)-Acetate | High (E > 200) | (S)-Alcohol | High (E > 200) | ~50% |
Detailed Experimental Protocols
Protocol 1.1: Reduction of Racemic this compound
-
Preparation: Dissolve racemic this compound (1.0 eq) in methanol (B129727) in a round-bottom flask equipped with a magnetic stirrer.
-
Reaction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (B1222165) (NaBH₄, 1.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.
-
Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the pH is ~6-7.
-
Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate in vacuo. The crude racemic 2-benzylcyclohexanol can be purified by column chromatography if necessary.
Protocol 1.2: Lipase-Catalyzed Kinetic Resolution
This protocol is adapted from the kinetic resolution of racemic trans-2-phenylcyclohexanol.[1]
-
Preparation: In a flask, dissolve racemic 2-benzylcyclohexanol (1.0 eq) and vinyl acetate (3.0-5.0 eq) in a suitable organic solvent (e.g., hexane, diethyl ether, or diisopropyl ether).[4]
-
Enzyme Addition: Add the lipase (e.g., Lipase from Pseudomonas cepacia (Amano P-30) or Novozym 435, typically 10-50% by weight of the substrate).
-
Reaction: Stir the suspension at a controlled temperature (e.g., 30-40 °C).
-
Monitoring: Monitor the reaction progress by chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the conversion and enantiomeric excess of both the formed acetate and the remaining alcohol. The reaction should be stopped at approximately 50% conversion to achieve optimal enantiomeric excess for both components.
-
Work-up: Once the desired conversion is reached, remove the enzyme by filtration. Wash the enzyme with the reaction solvent.
-
Separation: Concentrate the filtrate under reduced pressure. The resulting mixture of the acylated and unacylated 2-benzylcyclohexanol can be separated by column chromatography on silica (B1680970) gel.
Method 2: Organocatalytic Kinetic Resolution (Proposed Method)
This proposed method is based on the well-established principles of enantioselective α-functionalization of carbonyl compounds.[5][6]
Logical Relationship of the Proposed Method
Caption: Principle of organocatalytic kinetic resolution of this compound.
Proposed Experimental Protocol: (S)-Proline-Catalyzed Asymmetric Derivatization
-
Preparation: To a solution of racemic this compound (1.0 eq) in a suitable solvent (e.g., DMSO, CHCl₃), add (S)-proline (0.1-0.3 eq).
-
Reagent Addition: Add a suitable electrophile that will react at the α-position, for example, an aldehyde such as p-nitrobenzaldehyde (0.5-0.6 eq), for an aldol (B89426) reaction, or an aminating agent.
-
Reaction: Stir the mixture at room temperature.
-
Monitoring: Monitor the reaction by chiral HPLC to track the consumption of the starting ketone and the formation of the product. The goal is to stop the reaction when approximately 50-60% of the starting material has been consumed.
-
Work-up: Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extraction: Extract the mixture with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. The unreacted, enantioenriched this compound can be separated from the more polar product by column chromatography.
Note: This is a generalized protocol and would require optimization of the catalyst, solvent, temperature, and reaction time for the specific substrate, this compound.
Conclusion
The kinetic resolution of racemic this compound can be effectively approached through enzymatic methods, particularly by the lipase-catalyzed acylation of the corresponding alcohol. This method is well-precedented for analogous structures and offers a reliable pathway to obtain both enantiomers in high purity. While direct organocatalytic methods are less established for this specific substrate, the principles of asymmetric organocatalysis provide a strong basis for the development of a novel kinetic resolution protocol. The choice of method will depend on factors such as desired scale, required enantiomeric purity, and available resources.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enantioselective α-Functionalization of Carbonyl Compounds [organic-chemistry.org]
- 6. scispace.com [scispace.com]
Application Notes and Protocols for the Biocatalytic Transformation of 2-Benzylcyclohexanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the biocatalytic transformations of 2-benzylcyclohexanone, a valuable building block in the synthesis of pharmaceuticals and biologically active molecules. The use of biocatalysts offers a green and highly selective alternative to traditional chemical methods for the synthesis of chiral 2-benzylcyclohexanol (B14167845) and 2-benzyl-ε-caprolactone. This document details two primary enzymatic transformations: the stereoselective reduction of the ketone functionality and the regioselective Baeyer-Villiger oxidation.
Stereoselective Reduction to 2-Benzylcyclohexanol
The biocatalytic reduction of this compound yields chiral 2-benzylcyclohexanols, which are important synthons for various pharmaceuticals. This transformation is effectively achieved using alcohol dehydrogenases (ADHs), often in whole-cell or isolated enzyme formats.
Enzymatic Reduction Pathway
The reduction of the carbonyl group in this compound to a hydroxyl group is catalyzed by alcohol dehydrogenases (ADHs), which utilize a nicotinamide (B372718) cofactor (NADH or NADPH) as a hydride source.
Caption: Biocatalytic reduction of this compound.
Quantitative Data for Biocatalytic Reduction
The following table summarizes representative data for the biocatalytic reduction of this compound and structurally related ketones, showcasing the potential for high conversion and stereoselectivity.
| Biocatalyst | Substrate | Product Stereoisomer | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |
| Rhodococcus ruber ADH-A (isolated enzyme) | This compound | (1S,2R)-cis | >95 | >99 | [1] |
| Lactobacillus kefir ADH (isolated enzyme) | This compound | (1R,2S)-cis | >95 | >99 | [1] |
| Solanum aviculare (plant cell culture) | 2-(4-Methoxybenzyl)-1-cyclohexanone | trans-(1S, 2R) | - | >60 | [2] |
| Baker's Yeast (Saccharomyces cerevisiae) | 2-tert-Butylcyclohexanone | (1R,2R)-trans | 85 | 98 | [3] |
Experimental Protocol: Enantioselective Reduction of this compound using Isolated ADH
This protocol describes the enzymatic reduction of this compound using a commercially available alcohol dehydrogenase with a cofactor regeneration system.
Materials:
-
This compound
-
Alcohol Dehydrogenase (ADH) from Rhodococcus ruber (S-selective) or Lactobacillus kefir (R-selective)
-
Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADP+) or Nicotinamide adenine dinucleotide (NAD+)
-
Glucose Dehydrogenase (GDH) for cofactor regeneration
-
D-Glucose
-
Potassium phosphate buffer (100 mM, pH 7.5)
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate
-
Round-bottomed flask (25 mL)
-
Magnetic stirrer
Experimental Workflow
Caption: Workflow for enzymatic reduction.
Procedure:
-
Reaction Mixture Preparation: In a 25-mL round-bottomed flask, prepare a 5 mL aqueous solution containing 100 mM potassium phosphate buffer (pH 7.5), 50 µM NADP+, 20 mM D-glucose, and 12 µM glucose dehydrogenase (GDH).
-
Enzyme Addition: Add the selected alcohol dehydrogenase (e.g., from Rhodococcus ruber or Lactobacillus kefir) to a final concentration of 6.0 µM.
-
Substrate Addition: Dissolve this compound in isooctane to create a 10% v/v co-solvent solution. Add the substrate solution to the reaction mixture to achieve a final substrate concentration of 10 mM.
-
Incubation: Cap the flask tightly and stir the reaction mixture at 30°C for 24 hours.
-
Work-up: After the reaction is complete, extract the mixture three times with an equal volume of ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, and filter. Remove the solvent under reduced pressure to obtain the crude product.
-
Analysis: Purify the crude product by column chromatography if necessary. Analyze the conversion and enantiomeric excess of the 2-benzylcyclohexanol product by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).
Regioselective Baeyer-Villiger Oxidation to 2-Benzyl-ε-caprolactone
The Baeyer-Villiger oxidation of this compound produces the corresponding 2-benzyl-ε-caprolactone, a precursor for specialty polymers and other valuable chemicals. This transformation can be catalyzed by Baeyer-Villiger monooxygenases (BVMOs), such as cyclohexanone (B45756) monooxygenase (CHMO).
Enzymatic Baeyer-Villiger Oxidation Pathway
BVMOs catalyze the insertion of an oxygen atom adjacent to the carbonyl group of the ketone, using molecular oxygen and a reduced flavin cofactor.
Caption: Biocatalytic Baeyer-Villiger oxidation.
Quantitative Data for Biocatalytic Baeyer-Villiger Oxidation
The following table presents data for the Baeyer-Villiger oxidation of cyclohexanone and substituted analogs, which are indicative of the expected performance for this compound.
| Biocatalyst | Substrate | Product | Conversion (%) | Yield (%) | Reference |
| Cyclohexanone monooxygenase (Acinetobacter sp.) | Cyclohexanone | ε-Caprolactone | >99 | 90 | [4] |
| Novozyme-435 (Candida antarctica lipase (B570770) B) | Cyclohexanone | ε-Caprolactone | 95 | - | [3] |
| M446G Phenylacetone monooxygenase (PAMO) | 1H-Inden-2(3H)-one | 3,4-Dihydrocoumarin | >99 | - | [5] |
Experimental Protocol: Baeyer-Villiger Oxidation of this compound using Whole-Cell Biocatalyst
This protocol outlines the use of recombinant E. coli cells overexpressing a cyclohexanone monooxygenase (CHMO) for the oxidation of this compound.
Materials:
-
This compound
-
Recombinant E. coli cells expressing CHMO
-
Luria-Bertani (LB) medium
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction
-
Phosphate buffer (50 mM, pH 7.5)
-
Glucose
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Shaking incubator
-
Centrifuge
Experimental Workflow
Caption: Workflow for whole-cell Baeyer-Villiger oxidation.
Procedure:
-
Cell Preparation: Grow recombinant E. coli cells harboring the CHMO gene in LB medium at 37°C to an OD600 of 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to grow the cells at 25°C for 12-16 hours.
-
Harvesting: Harvest the cells by centrifugation (5000 x g, 10 min, 4°C).
-
Resuspension: Wash the cell pellet once with 50 mM phosphate buffer (pH 7.5) and resuspend in the same buffer to a final cell density (OD600) of 10.
-
Biotransformation: To the cell suspension, add glucose to a final concentration of 50 mM to provide a source for cofactor regeneration. Add this compound (dissolved in a minimal amount of a water-miscible co-solvent like DMSO, if necessary) to a final concentration of 5-10 mM.
-
Incubation: Incubate the reaction mixture in a shaking incubator at 30°C and 200 rpm for 24-48 hours. Monitor the progress of the reaction by taking samples periodically.
-
Work-up: Once the reaction is complete, remove the cells by centrifugation.
-
Extraction: Extract the supernatant three times with an equal volume of ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analysis: Analyze the crude product for the formation of 2-benzyl-ε-caprolactone by GC or HPLC. Purify by column chromatography if required.
Applications in Drug Development
Chiral 2-benzylcyclohexanol and its derivatives are key intermediates in the synthesis of various biologically active compounds. For instance, the stereoisomers of 2-benzylcyclohexanol can serve as precursors for the synthesis of ligands for various receptors and enzymes. The lactone product, 2-benzyl-ε-caprolactone, can be used in the development of novel biodegradable polymers for drug delivery systems or as a starting material for the synthesis of more complex molecules. The ability to produce these compounds with high stereoselectivity using biocatalysis is of significant interest to the pharmaceutical industry for the development of enantiomerically pure drugs with improved efficacy and reduced side effects.
References
- 1. Asymmetric α-benzylation of cyclic ketones enabled by concurrent chemical aldol condensation and biocatalytic reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Baeyer–Villiger oxidation of substituted cyclohexanones via lipase-mediated perhydrolysis utilizing urea–hydrogen peroxide in ethyl acetate - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. lscollege.ac.in [lscollege.ac.in]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
Troubleshooting & Optimization
Minimizing side-product formation in 2-Benzylcyclohexanone alkylation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side-product formation during the alkylation of 2-benzylcyclohexanone.
Frequently Asked Questions (FAQs)
Q1: What are the most common side-products observed during the alkylation of this compound?
A1: The primary side-products are typically O-alkylated compounds (enol ethers), di-alkylated products, and products resulting from aldol (B89426) condensation.[1] The formation of these byproducts is highly dependent on reaction conditions.[2]
Q2: How does the choice of base affect the reaction outcome?
A2: The base is a critical factor.[3] A strong, sterically hindered base like Lithium Diisopropylamide (LDA) is often preferred to promote the rapid and complete formation of the enolate.[4][5] This minimizes the concentration of the starting ketone in the reaction mixture, thereby suppressing side reactions like aldol condensation. Weaker bases, such as alkoxides, can lead to an equilibrium mixture of the ketone and the enolate, increasing the likelihood of side reactions.[5]
Q3: What is the difference between kinetic and thermodynamic enolates in the context of this compound?
A3: this compound is an unsymmetrical ketone and can form two different enolates. The kinetic enolate is formed faster by removing a proton from the less substituted α-carbon (C6). This is typically achieved using a strong, hindered base at low temperatures. The thermodynamic enolate is more stable and is formed by removing a proton from the more substituted α-carbon (C2). This is favored by using a smaller, strong base at higher temperatures, allowing equilibrium to be established. The choice of enolate will determine the position of the subsequent alkylation.
Q4: How can I favor C-alkylation over O-alkylation?
A4: The ratio of C- to O-alkylation is influenced by several factors.[6] To favor C-alkylation, it is generally recommended to use:
-
Solvents: Aprotic, non-polar solvents like tetrahydrofuran (B95107) (THF) are commonly used.[3]
-
Counter-ion: The presence of a lithium counter-ion (from LDA, for example) can chelate with the oxygen atom of the enolate, hindering O-alkylation.[4]
-
Alkylating Agent: "Softer" electrophiles, such as alkyl iodides and bromides, tend to favor C-alkylation. In contrast, "harder" electrophiles like alkyl sulfates can increase the amount of O-alkylation.
Q5: What causes di-alkylation and how can it be prevented?
A5: Di-alkylation occurs when the mono-alkylated product is deprotonated by the base still present in the reaction mixture, forming a new enolate that then reacts with another equivalent of the alkylating agent. To prevent this, one can use a slight excess of the ketone relative to the base or add the alkylating agent slowly to a solution of the fully formed enolate. Using a strong base like LDA to ensure complete initial enolate formation can also help.[3]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired mono-alkylated product | 1. Incomplete enolate formation.[1]2. Competing side reactions (O-alkylation, di-alkylation, aldol condensation).[1]3. E2 elimination of the alkyl halide. | 1. Use a strong, non-nucleophilic base like LDA to ensure complete deprotonation.[4]2. Optimize reaction conditions (see below).3. Use a primary or secondary alkyl halide with a good leaving group (I > Br > Cl). Tertiary halides are prone to elimination. |
| Significant amount of O-alkylated side-product | 1. Use of a highly polar aprotic solvent (e.g., DMSO, HMPA).2. Use of a "hard" alkylating agent (e.g., dimethyl sulfate).3. Use of a potassium or sodium counter-ion, which promotes O-alkylation more than lithium. | 1. Switch to a less polar solvent like THF.[3]2. Use a "softer" alkylating agent like an alkyl iodide or bromide.3. Use a lithium base such as LDA. |
| Formation of di-alkylated products | 1. The mono-alkylated product is being deprotonated and reacting further.2. Using more than one equivalent of the alkylating agent. | 1. Use a strong base to form the enolate completely before adding the alkylating agent.[3]2. Use a stoichiometric amount or a slight excess of the ketone. 3. Add the alkylating agent slowly at low temperature. |
| Presence of unreacted starting material | 1. Insufficient amount or activity of the base.2. The reaction time is too short or the temperature is too low. | 1. Ensure the base is fresh and properly prepared. Use at least one full equivalent.2. Increase the reaction time or allow the reaction to warm to room temperature after the initial low-temperature addition. |
| Aldol condensation products are observed | The enolate is reacting with the un-deprotonated ketone. | Use a strong base like LDA at low temperature (-78 °C) to ensure the ketone is fully converted to the enolate before adding the alkylating agent.[5] |
Data on Reaction Condition Effects
The following table summarizes the expected qualitative effects of different reaction parameters on the product distribution in the alkylation of this compound. The percentages are illustrative and will vary depending on the specific alkylating agent and precise conditions.
| Parameter | Condition | Expected Major Product | Anticipated Side-Products | Rationale |
| Base / Temperature | LDA, -78 °C | 2-benzyl-6-alkyl-cyclohexanone | Minor amounts of di-alkylated product | Kinetically controlled deprotonation at the less hindered carbon.[3] |
| NaH, 25 °C | 2-benzyl-2-alkyl-cyclohexanone | O-alkylation, di-alkylation, aldol products | Thermodynamically controlled deprotonation at the more substituted carbon. | |
| Solvent | THF | C-alkylated product | Minor O-alkylation | Less polar, favors C-alkylation.[3] |
| DMSO / HMPA | Mixture of C- and O-alkylated products | Increased O-alkylation | Highly polar, solvates the cation, making the oxygen of the enolate more nucleophilic. | |
| Alkylating Agent | Benzyl bromide (soft) | C-alkylated product | Minor O-alkylation | Soft electrophiles react preferentially at the softer carbon center of the enolate. |
| Dimethyl sulfate (B86663) (hard) | O-alkylated product (enol ether) | C-alkylation | Hard electrophiles react preferentially at the harder oxygen center of the enolate. |
Experimental Protocols
Protocol 1: Kinetically Controlled Mono-alkylation of this compound
This protocol is designed to favor mono-alkylation at the less substituted C6 position.
Materials:
-
n-Butyllithium (in hexanes)
-
Anhydrous Tetrahydrofuran (THF)
-
This compound
-
Alkylating agent (e.g., methyl iodide)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
LDA Preparation: In a flame-dried, three-necked flask under an argon atmosphere, dissolve diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath). Slowly add n-butyllithium (1.05 equivalents) dropwise. Stir the mixture at -78 °C for 30 minutes.
-
Enolate Formation: Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the LDA solution at -78 °C. Stir the resulting mixture at this temperature for 1-2 hours to ensure complete formation of the kinetic enolate.
-
Alkylation: Add the alkylating agent (1.1 equivalents) dropwise to the enolate solution at -78 °C. Stir the reaction at this temperature for 2-4 hours.
-
Quench and Work-up: Quench the reaction by slowly adding saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 times).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
Caption: Reaction mechanism for the alkylation of this compound.
Caption: General experimental workflow for kinetically controlled alkylation.
References
Technical Support Center: Optimization of Base-Catalyzed 2-Benzylcyclohexanone Synthesis
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the base-catalyzed synthesis of 2-benzylcyclohexanone.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis, offering potential causes and solutions in a question-and-answer format.
Q1: Why is the yield of my this compound reaction consistently low?
A1: Low yields can stem from several factors. Consider the following potential causes and solutions:
-
Suboptimal Base or Incomplete Deprotonation: The choice and handling of the base are critical for efficient enolate formation.
-
Solution: For bases like sodium hydride (NaH), ensure the mineral oil is washed away with a dry solvent (e.g., hexanes) before use. If using a base like lithium diisopropylamide (LDA), it is often best to prepare it fresh.[1] The strength of the base can also influence the reaction's success; stronger bases like LiTMP have been shown to be more effective than NaHMDS in some related syntheses.[2]
-
-
Over-Alkylation: A common side reaction is the addition of more than one benzyl (B1604629) group to the cyclohexanone (B45756) ring, leading to di- and poly-benzylated products.[3][4][5]
-
Incorrect Reaction Temperature: Temperature plays a significant role in reaction rate and selectivity.
-
Inappropriate Solvent: The solvent can influence the solubility and reactivity of the enolate.
-
Solution: Anhydrous tetrahydrofuran (B95107) (THF) is a commonly used and effective solvent for enolate formation and alkylation reactions.[1][6]
-
-
Reaction Time: The reaction may not have proceeded to completion.
-
Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[6]
-
Q2: My final product is a mixture of mono- and di-benzylated cyclohexanone. How can I improve the selectivity for the mono-substituted product?
A2: The formation of poly-alkylated byproducts is a frequent challenge.[5] Here are some strategies to enhance mono-alkylation:
-
Choice of Base: Employing a strong, sterically hindered base like lithium diisopropylamide (LDA) can favor the rapid and complete formation of the enolate, reducing the amount of unreacted cyclohexanone that can participate in proton exchange leading to over-alkylation.[1]
-
Order of Addition: As mentioned previously, adding the cyclohexanone to the base (inverse addition) can help maintain a low concentration of the free ketone, thus minimizing the chance of a second alkylation.[4]
-
Stoichiometry: Use a precise 1:1 molar ratio of the enolate to the benzyl halide. A slight excess of the enolate may be preferable to an excess of the alkylating agent.
Q3: I am observing the formation of O-alkylated byproducts. How can this be prevented?
A3: While C-alkylation is generally favored, O-alkylation can sometimes occur.[3]
-
Solution: The choice of solvent and counter-ion can influence the C/O alkylation ratio. Protic solvents can solvate the oxygen atom of the enolate, making it less nucleophilic. However, for this specific reaction, aprotic polar solvents like THF or DMF are common. The lithium counter-ion from LDA generally favors C-alkylation.
Q4: The purification of this compound is proving difficult. What are the recommended procedures?
A4: Separating the desired product from starting materials, over-alkylated products, and other impurities can be challenging due to similar physical properties.[5]
-
Aqueous Workup: After the reaction is complete, it should be quenched, typically with a saturated aqueous solution like ammonium (B1175870) chloride (for LDA reactions) or sodium bicarbonate.[4][7] The product is then extracted into an organic solvent (e.g., diethyl ether).[4] Washing the combined organic layers with brine can help remove water and improve separation.[5]
-
Distillation: Fractional distillation under reduced pressure can be effective for separating components with different boiling points.[4][5]
-
Column Chromatography: Flash chromatography on silica (B1680970) gel is a highly effective method for purifying the product.[5] A common eluent system is a gradient of ethyl acetate (B1210297) in hexanes.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the base-catalyzed synthesis of this compound?
A1: The reaction proceeds in two main steps:
-
Enolate Formation: A base removes an alpha-proton from cyclohexanone to form a resonance-stabilized enolate anion.
-
Nucleophilic Attack (Alkylation): The enolate acts as a nucleophile and attacks the electrophilic carbon of the benzyl halide (e.g., benzyl bromide) in an SN2 reaction, forming the new carbon-carbon bond.[3]
Q2: Which base is better for this synthesis: a strong, hindered base like LDA or a weaker base like NaOH or NaH?
A2: The choice of base depends on the desired outcome and control over the reaction.
-
Lithium Diisopropylamide (LDA): This is a strong, sterically hindered base that rapidly and irreversibly deprotonates cyclohexanone at low temperatures (-78°C).[1] This is ideal for forming the "kinetic" enolate and can help minimize over-alkylation by ensuring all the cyclohexanone is converted to the enolate before the alkylating agent is added.[1]
-
Sodium Hydride (NaH) or Sodium Hydroxide (NaOH): These bases can also be used. NaH is often used at elevated temperatures to favor the more stable "thermodynamic" enolate, although for cyclohexanone, the kinetic and thermodynamic enolates are the same.[1] With these bases, an equilibrium between the ketone and the enolate may exist, which can increase the risk of over-alkylation.[7]
Q3: What are the key safety precautions to consider during this synthesis?
A3:
-
Bases: Strong bases like LDA and NaH are highly reactive and moisture-sensitive. LDA is typically prepared in situ from n-butyllithium, which is pyrophoric. NaH is flammable and reacts violently with water. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Solvents: Anhydrous solvents like THF and diethyl ether are flammable. Ensure they are handled in a well-ventilated fume hood away from ignition sources.
-
Benzyl Halides: Benzyl bromide and benzyl chloride are lachrymators and irritants. They should be handled with appropriate personal protective equipment (gloves, safety glasses) in a fume hood.
Data Presentation
Table 1: Comparison of Reaction Conditions for Alkylation of Cyclohexanone Derivatives
| Base | Solvent | Temperature | Typical Outcome | Reference |
| LDA | THF | -78°C to 0°C | Favors kinetic enolate formation, good for mono-alkylation. | [1] |
| NaH | THF | Reflux | Favors thermodynamic enolate formation. | [1] |
| LiTMP | - | 0°C | Shown to be more effective than NaHMDS in related syntheses. | [2] |
| NaOH | Ethanol/Water | Room Temp. | Common for aldol-type reactions, but can lead to side products in alkylations. | [6][8] |
Experimental Protocols
Protocol 1: Kinetically Controlled Mono-alkylation using LDA
This protocol is adapted from procedures for the mono-alkylation of substituted cyclohexanones.[1]
Materials:
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Cyclohexanone
-
Benzyl bromide
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
LDA Preparation: In a flame-dried, nitrogen-purged flask, add diisopropylamine to anhydrous THF. Cool the solution to 0°C in an ice bath. Add n-butyllithium solution dropwise while maintaining the temperature at 0°C. Stir for 30 minutes at 0°C to form LDA.
-
Enolate Formation: Cool the freshly prepared LDA solution to -78°C using a dry ice/acetone bath. To this, add a solution of cyclohexanone in anhydrous THF dropwise, keeping the internal temperature below -70°C. After addition, stir the mixture for 1 hour at -78°C.
-
Alkylation: Add benzyl bromide dropwise to the enolate solution at -78°C. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Workup: Quench the reaction by slowly adding saturated aqueous ammonium chloride solution. Extract the product with diethyl ether (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) or vacuum distillation.
Visualizations
Caption: General mechanism for the synthesis of this compound.
Caption: A typical experimental workflow for the synthesis.
Caption: A decision tree for troubleshooting common reaction issues.
References
Technical Support Center: Purification of Crude 2-Benzylcyclohexanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude 2-Benzylcyclohexanone.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities depend on the synthetic route but typically include:
-
Unreacted starting materials: Cyclohexanone (B45756) and benzyl (B1604629) chloride or benzyl bromide.
-
Over-alkylation product: 2,6-Dibenzylcyclohexanone (B15475358) is a common byproduct resulting from the alkylation of the product enolate.
-
Side-reaction products: Bibenzyl can form from the coupling of the benzylating agent.
-
Aldol condensation products: Self-condensation of cyclohexanone or condensation with this compound can occur under basic conditions.
Q2: What is the most effective method for purifying this compound?
A2: The choice of purification method depends on the nature and quantity of the impurities, as well as the desired final purity.
-
Fractional distillation under reduced pressure is effective for removing lower-boiling impurities like unreacted starting materials and some solvents.
-
Column chromatography is highly effective for separating the desired product from structurally similar impurities like 2,6-dibenzylcyclohexanone and other non-polar byproducts.
-
Recrystallization can be a good final purification step to obtain highly pure crystalline material, especially if the crude product is a solid or semi-solid at room temperature.
Q3: My purified this compound is a yellow oil, is this normal?
A3: Pure this compound is typically a colorless to pale yellow liquid or a low-melting solid (melting point: 28-30 °C). A distinct yellow or brown color may indicate the presence of impurities, possibly from decomposition or residual reagents from the synthesis. Further purification by column chromatography or distillation may be necessary.
Q4: How can I monitor the purity of my this compound during purification?
A4: The purity of this compound can be monitored by several analytical techniques:
-
Thin-Layer Chromatography (TLC): A quick and easy way to assess the number of components in a mixture and to track the progress of a column chromatography separation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on the volatility and mass of the components, allowing for the identification and quantification of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the desired product and to identify and quantify impurities by comparing the integration of characteristic signals.
Data Presentation: Comparison of Purification Techniques
The following table summarizes the expected outcomes for the purification of crude this compound using different techniques. The values presented are typical for the purification of ketones and may vary depending on the initial purity of the crude product and the specific experimental conditions.
| Parameter | Fractional Distillation | Column Chromatography | Recrystallization |
| Principle | Separation based on differences in boiling points. | Separation based on differential adsorption of components to a stationary phase. | Separation based on differences in solubility of the compound and impurities in a solvent at different temperatures. |
| Typical Purity | >95% | >98% | >99% |
| Typical Yield | 80-90% | 60-80% | 50-70% |
| Effective for Removing | Volatile impurities (e.g., unreacted starting materials, solvents). | A wide range of impurities, including structurally similar compounds (e.g., 2,6-dibenzylcyclohexanone). | Small amounts of impurities from a mostly pure solid sample. |
| Scalability | Good for large quantities. | Can be scaled up, but may become less practical for very large amounts. | Good for a range of scales, but can be limited by solubility. |
Troubleshooting Guides
Fractional Distillation
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation | - Inefficient fractionating column.- Distillation rate is too fast.- Unstable vacuum. | - Use a longer fractionating column or one with a higher number of theoretical plates (e.g., Vigreux or packed column).- Reduce the heating rate to ensure a slow and steady distillation (1-2 drops per second).- Check for leaks in the vacuum system and ensure the vacuum pump is functioning correctly. |
| Product Bumping | - Uneven heating.- Lack of boiling chips or stir bar. | - Use a heating mantle with a stirrer for even heating.- Add fresh boiling chips or a magnetic stir bar to the distillation flask. |
| Product Decomposition | - Distillation temperature is too high. | - Ensure a sufficiently low vacuum is achieved to lower the boiling point of this compound (boiling point is 103-105 °C at 0.2 mmHg). |
| Cloudy Distillate | - Presence of water (forms an azeotrope). | - Dry the crude product with a suitable drying agent (e.g., anhydrous magnesium sulfate) before distillation. |
Column Chromatography
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation | - Inappropriate solvent system.- Column was not packed properly.- Column was overloaded. | - Optimize the eluent system using TLC. A common starting point is a hexane (B92381)/ethyl acetate (B1210297) gradient.- Ensure the silica (B1680970) gel is packed uniformly without air bubbles or cracks.- Use an appropriate ratio of crude product to silica gel (typically 1:20 to 1:50 by weight). |
| Streaking of Bands | - Sample is not soluble in the eluent.- Sample was loaded improperly. | - Dissolve the sample in a minimal amount of a slightly more polar solvent before loading, or use the "dry loading" method.- Apply the sample as a narrow, concentrated band at the top of the column. |
| Product Does Not Elute | - Eluent is not polar enough. | - Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in the hexane/ethyl acetate mixture. |
Recrystallization
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Crystals Form | - Too much solvent was used.- The solution is supersaturated. | - Evaporate some of the solvent to increase the concentration of the product.- Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. |
| Oiling Out | - The boiling point of the solvent is higher than the melting point of the solute.- The solution is cooling too quickly. | - Use a lower-boiling solvent or a solvent mixture.- Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| Low Yield | - Too much solvent was used.- The product is significantly soluble in the cold solvent. | - Use the minimum amount of hot solvent necessary to dissolve the crude product.- Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation. |
Experimental Protocols
Fractional Distillation under Reduced Pressure
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux)
-
Distillation head with thermometer adapter
-
Condenser
-
Receiving flask(s)
-
Vacuum adapter
-
Vacuum pump and pressure gauge
-
Heating mantle with stirrer
-
Boiling chips or magnetic stir bar
-
Anhydrous magnesium sulfate (B86663) (optional)
Procedure:
-
Drying (Optional): If the crude product is suspected to contain water, dissolve it in a suitable organic solvent (e.g., diethyl ether), add anhydrous magnesium sulfate, stir for 15-20 minutes, and filter. Remove the solvent under reduced pressure.
-
Apparatus Setup: Assemble the fractional distillation apparatus. Ensure all joints are properly sealed with vacuum grease. The thermometer bulb should be positioned just below the side arm of the distillation head.
-
Distillation: Place the crude this compound and a few boiling chips or a stir bar into the distillation flask (no more than two-thirds full).
-
Evacuate the System: Turn on the vacuum pump and allow the pressure to stabilize at the desired level (e.g., ~0.2 mmHg).
-
Heating: Begin heating the distillation flask gently.
-
Fraction Collection:
-
Collect any low-boiling impurities that distill first in a separate receiving flask.
-
Once the temperature stabilizes at the boiling point of this compound (103-105 °C at 0.2 mmHg), change to a clean receiving flask to collect the pure product.
-
Stop the distillation when the temperature begins to drop or rise significantly, or when only a small amount of residue remains in the distillation flask.
-
-
Shutdown: Allow the apparatus to cool completely before slowly releasing the vacuum.
Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (or petroleum ether)
-
Ethyl acetate
-
Chromatography column
-
Collection tubes or flasks
-
TLC plates and developing chamber
-
UV lamp
Procedure:
-
TLC Analysis: Determine an appropriate eluent system by running TLC plates of the crude mixture with varying ratios of hexane and ethyl acetate. The ideal solvent system should give the desired product an Rf value of approximately 0.2-0.4.
-
Column Packing:
-
Wet packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow the silica to settle, draining the excess solvent until the solvent level is just above the silica bed.
-
Dry packing: Fill the column with dry silica gel and then carefully add the eluent, allowing it to percolate through the silica.
-
-
Sample Loading:
-
Wet loading: Dissolve the crude product in a minimal amount of the eluent and carefully apply it to the top of the silica gel bed.
-
Dry loading: Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.
-
-
Elution: Begin eluting with the least polar solvent mixture determined from the TLC analysis. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the components from the column.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Recrystallization
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol/water or hexane/ethyl acetate)
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold. A solvent pair (one in which the compound is soluble and one in which it is insoluble) can also be effective.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent (or the "good" solvent of a pair) until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization:
-
Single solvent: Allow the hot solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Solvent pair: To the hot solution in the "good" solvent, add the "bad" solvent dropwise until the solution becomes cloudy. Then, add a few drops of the "good" solvent until the solution is clear again. Allow the solution to cool slowly.
-
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Allow the crystals to air dry on the filter paper or in a desiccator.
Mandatory Visualizations
Caption: A general workflow for the purification of this compound.
Caption: A decision tree for troubleshooting the purification of this compound.
Overcoming challenges in the stereoselective synthesis of 2-Benzylcyclohexanone
Welcome to the technical support center for the stereoselective synthesis of 2-benzylcyclohexanone. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to overcome common challenges in this synthetic transformation.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the stereoselective synthesis of this compound?
The main challenges in the stereoselective synthesis of this compound revolve around controlling both enantioselectivity and diastereoselectivity, while also preventing common side reactions. Key issues include:
-
Over-alkylation: The product, this compound, can undergo further benzylation to yield 2,6-dibenzylcyclohexanone (B15475358) or 2,2-dibenzylcyclohexanone.[1]
-
O-alkylation vs. C-alkylation: Formation of the undesired silyl (B83357) enol ether or other O-alkylated byproducts can compete with the desired C-alkylation at the alpha-carbon.[1]
-
Poor Stereocontrol: Achieving high enantiomeric excess (e.e.) and diastereomeric ratio (d.r.) can be difficult and is highly dependent on the chosen synthetic strategy, catalyst, or chiral auxiliary.
-
Racemization: The product can be prone to racemization under non-optimal reaction or work-up conditions.
Q2: What are the main strategies for achieving stereoselectivity in the synthesis of this compound?
There are three primary strategies to achieve stereoselectivity:
-
Chiral Auxiliaries: A chiral auxiliary is temporarily attached to the cyclohexanone (B45756) molecule to direct the approach of the benzylating agent.[2][3] Common examples include Evans oxazolidinones and SAMP/RAMP hydrazones.[4]
-
Organocatalysis: Chiral small molecules, such as proline and its derivatives, can catalyze the asymmetric benzylation.[4]
-
Metal Catalysis: Chiral metal complexes, for instance, those based on rhodium, can be employed for the asymmetric hydrogenation of a precursor like 2-benzylidenecyclohexanone (B74925) to produce chiral this compound.[5]
Q3: How can I minimize the formation of over-alkylation byproducts?
To minimize over-alkylation, consider the following:
-
Use of a strong, bulky base: A base like Lithium Diisopropylamide (LDA) rapidly and quantitatively forms the enolate at low temperatures, minimizing the presence of neutral ketone that can act as a proton source for enolate equilibration, which can lead to over-alkylation.[1]
-
Controlled stoichiometry: Use a slight excess of the enolate relative to the benzylating agent.
-
Slow addition of the electrophile: Adding the benzyl (B1604629) bromide slowly at low temperatures can help to ensure it reacts with the desired enolate before further deprotonation and subsequent alkylation of the product can occur.
Q4: How do I determine the enantiomeric excess (e.e.) and diastereomeric ratio (d.r.) of my product?
The enantiomeric excess and diastereomeric ratio are typically determined using the following techniques:
-
Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): This is the most common method for determining e.e. by separating the enantiomers on a chiral stationary phase.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H or ¹³C NMR can be used to determine the diastereomeric ratio. Chiral shift reagents can sometimes be used to resolve the signals of enantiomers to determine e.e.
-
Optical Rotation: While historically significant, this method is less common now for determining e.e. as the relationship between optical rotation and enantiomeric excess is not always linear.
Troubleshooting Guides
Issue 1: Low or No Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Inefficient Enolate Formation | - Ensure the use of a sufficiently strong and appropriate base (e.g., LDA, NaHMDS).- Use anhydrous solvents and reagents, as trace amounts of water will quench the enolate.- Verify the quality and concentration of the organolithium reagent used to prepare LDA. |
| Poor Reactivity of Benzylating Agent | - Use a more reactive benzylating agent, such as benzyl bromide or benzyl iodide, instead of benzyl chloride.- Ensure the benzylating agent is pure and free of inhibitors. |
| Side Reactions (e.g., O-alkylation) | - The choice of counterion can influence the C/O alkylation ratio. Lithium enolates generally favor C-alkylation.- Lower reaction temperatures can also favor C-alkylation. |
| Product Degradation | - Employ mild work-up and purification conditions. Avoid prolonged exposure to strong acids or bases. |
Issue 2: Low Enantioselectivity or Diastereoselectivity
| Potential Cause | Troubleshooting Steps |
| Ineffective Chiral Auxiliary or Catalyst | - Screen different chiral auxiliaries or catalysts. The optimal choice is often substrate-dependent.- Ensure the chiral auxiliary or catalyst is of high purity and enantiomeric excess. |
| Incorrect Reaction Temperature | - Optimize the reaction temperature. Asymmetric reactions are often highly sensitive to temperature, with lower temperatures generally affording higher selectivity. |
| Solvent Effects | - The polarity and coordinating ability of the solvent can significantly impact stereoselectivity. Screen a range of solvents (e.g., THF, toluene, dichloromethane). |
| Base Selection (for auxiliary methods) | - The choice of base for enolate formation can influence the geometry of the enolate and thus the stereochemical outcome. |
| Racemization during Work-up/Purification | - Use buffered aqueous solutions for the quench if necessary.- Avoid harsh pH conditions and excessive heat during purification. |
Data Presentation
Table 1: Comparison of Chiral Auxiliaries in Asymmetric Alkylation
| Chiral Auxiliary | Substrate | Electrophile | Base | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| (S)-4-Benzyl-2-oxazolidinone | N-propionyl oxazolidinone | Methyl Iodide | NaHMDS | >99:1 | 90-95 | [4] |
| SAMP Hydrazone | Cyclohexanone SAMP hydrazone | Methyl Iodide | LDA | >95:5 | 80-90 | [4] |
Note: Data for benzylation of cyclohexanone derivatives is limited in the provided search results; this table presents data for a similar alkylation (methylation) to illustrate the efficacy of these auxiliaries.
Table 2: Rh-catalyzed Asymmetric Hydrogenation of 2-benzylidene cyclohexanone
| Catalyst | Substrate | H₂ Pressure (atm) | Solvent | ee (%) | Yield (%) | Reference |
| Rh-f-spiroPhos | 2-benzylidene cyclohexanone | 50 | Toluene | up to 98 | 93-99 | [5] |
Experimental Protocols
Protocol 1: Asymmetric Benzylation of Cyclohexanone via a SAMP Hydrazone Chiral Auxiliary (Adapted from Methylation Protocol)
Step 1: Formation of the Chiral Hydrazone
-
To a solution of (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) (1.2 equivalents) in anhydrous toluene, add cyclohexanone (1.0 equivalent).
-
Fit the flask with a Dean-Stark apparatus and reflux the mixture for 2-4 hours, or until the theoretical amount of water has been collected.[4]
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure to obtain the crude SAMP hydrazone.
Step 2: Diastereoselective Alkylation
-
In a flame-dried, three-necked flask under an argon atmosphere, prepare a solution of lithium diisopropylamide (LDA) (1.5 equivalents) in anhydrous tetrahydrofuran (B95107) (THF) and cool to -78 °C.
-
Slowly add a solution of the (S)-cyclohexanone SAMP hydrazone (1.0 equivalent) in anhydrous THF to the LDA solution at -78 °C.
-
Stir the resulting mixture at this temperature for 2-3 hours.
-
Slowly add benzyl bromide (1.2 equivalents) to the reaction mixture at -78 °C and continue stirring for 4-6 hours.
Step 3: Cleavage of the Chiral Auxiliary
-
Quench the reaction at -78 °C with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Allow the mixture to warm to room temperature and extract with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Dissolve the crude methylated hydrazone in dichloromethane (B109758) (DCM) and cool to -78 °C.
-
Bubble ozone through the solution until a blue color persists.
-
Purge the solution with oxygen and then reduce the ozonide with dimethyl sulfide.
-
Purify the crude this compound by flash column chromatography.
Mandatory Visualizations
Diagram 1: Troubleshooting Workflow for Low Yield
References
- 1. organic chemistry - Synthesis of 2-benzylcyclohexan-1-ol from cyclohexanone - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Access to chiral 3-benzylchromanones and 2,6-disubstituted cyclohexanones via Rh-catalyzed chemo- and enantioselective hydrogenation of arylidene chromanones/cyclohexanones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Strategies to prevent dialkylation in 2-Benzylcyclohexanone preparation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-benzylcyclohexanone. The focus is on strategies to prevent dialkylation and other common side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the preparation of this compound?
A1: The main challenges in synthesizing this compound are controlling selectivity to obtain the desired mono-benzylated product and avoiding common side reactions. These include:
-
Dialkylation: The product, this compound, can be deprotonated again by the base and react with another equivalent of the benzylating agent to form 2,2-dibenzylcyclohexanone or 2,6-dibenzylcyclohexanone.
-
O-alkylation vs. C-alkylation: The intermediate enolate has two nucleophilic sites, the α-carbon and the oxygen atom. Reaction at the oxygen leads to the formation of a silyl (B83357) enol ether or other O-alkylated byproducts, which is generally less favored with softer electrophiles like benzyl (B1604629) bromide.[1]
-
Aldol (B89426) Condensation: The enolate can react with the carbonyl group of another cyclohexanone (B45756) molecule, leading to aldol condensation products, especially if the alkylating agent is not reactive enough or is added too slowly.[1]
-
Regioselectivity: In substituted cyclohexanones, controlling which α-carbon is alkylated is a significant challenge.[2][3]
Q2: What is the most common strategy to promote monoalkylation over dialkylation?
A2: The most common and effective strategy is to use a strong, sterically hindered base under kinetic control conditions. Lithium diisopropylamide (LDA) is a frequently used base for this purpose.[4] The reaction is typically run at low temperatures, such as -78 °C, to favor the formation of the less substituted (kinetic) enolate, which then reacts with the benzylating agent.[4][5] The use of a bulky base and low temperature helps to ensure that the deprotonation is fast and irreversible, minimizing the chance for the product to be deprotonated again.[5]
Q3: How does the choice of base affect the outcome of the reaction?
A3: The choice of base is critical in determining the regioselectivity and the extent of mono- versus dialkylation.
-
Strong, Bulky Bases (e.g., LDA): These bases favor the formation of the kinetic enolate by abstracting a proton from the less sterically hindered α-carbon.[4][5] This is ideal for achieving monoalkylation at that position.
-
Weaker, Less Hindered Bases (e.g., sodium ethoxide, potassium tert-butoxide): These bases tend to lead to an equilibrium between the kinetic and the more stable thermodynamic enolate.[1][4] At higher temperatures, the thermodynamic enolate is favored, which can increase the risk of dialkylation if an excess of the alkylating agent is present.
Q4: Can enamine chemistry be used to synthesize this compound and prevent dialkylation?
A4: Yes, the use of an enamine intermediate is a classic and effective method for the monoalkylation of ketones.[6][7] The general procedure involves reacting cyclohexanone with a secondary amine (e.g., pyrrolidine (B122466), morpholine) to form the enamine. The enamine is then alkylated with benzyl bromide, and subsequent hydrolysis of the resulting iminium salt yields the desired this compound. This method is known for providing good yields of the mono-alkylated product.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of this compound and significant amount of starting material remaining. | 1. Incomplete enolate formation. 2. Inactive benzylating agent. 3. Reaction temperature too low for alkylation. | 1. Ensure the base (e.g., LDA) is freshly prepared or properly titrated. Use a slight excess of the base.[8] 2. Use freshly distilled or purified benzyl bromide. 3. After enolate formation at low temperature, allow the reaction to warm slightly during the addition of the benzylating agent, but monitor carefully to avoid side reactions. |
| Significant amount of dialkylated product (2,2- or 2,6-dibenzylcyclohexanone) is formed. | 1. Excess of benzylating agent used. 2. The mono-alkylated product is being deprotonated and reacting further. 3. Reaction temperature is too high, favoring equilibration and multiple alkylations. | 1. Use a stoichiometric amount or only a slight excess (1.05-1.1 equivalents) of the benzylating agent. 2. Use a strong, bulky base like LDA at -78°C to ensure rapid and complete initial deprotonation. Add the ketone to the base to maintain an excess of the base and minimize the presence of the neutral ketone which can protonate the product enolate.[8] 3. Maintain a low reaction temperature throughout the addition of the benzylating agent.[1] |
| Formation of O-alkylated byproduct (1-benzyloxycyclohexene). | The enolate is reacting at the oxygen atom instead of the carbon atom. | This is more likely with harder electrophiles. Benzyl bromide is a relatively soft electrophile and should favor C-alkylation.[1] Using a less polar, aprotic solvent like THF can also favor C-alkylation. Lithium enolates generally favor C-alkylation over sodium or potassium enolates.[1] |
| Presence of high molecular weight byproducts. | Aldol condensation is occurring between the enolate and unreacted cyclohexanone. | Ensure complete enolate formation before adding the benzylating agent. Add the benzylating agent to the pre-formed enolate solution at a low temperature.[1] |
Experimental Protocols
Protocol 1: Kinetically Controlled Monoalkylation using LDA
This protocol is designed to favor the formation of the mono-alkylated product at the less substituted position under kinetic control.
Materials:
-
n-Butyllithium (in hexane)
-
Anhydrous Tetrahydrofuran (THF)
-
Cyclohexanone
-
Benzyl bromide
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
LDA Preparation: In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.1 equivalents) dropwise. Stir the solution at -78 °C for 30 minutes to form the LDA solution.
-
Enolate Formation: Slowly add a solution of cyclohexanone (1.0 equivalent) in anhydrous THF to the LDA solution at -78 °C. Stir the mixture for 1-2 hours at this temperature to ensure complete enolate formation.[1]
-
Alkylation: Add benzyl bromide (1.05 equivalents) dropwise to the enolate solution at -78 °C. Stir the reaction mixture at this temperature for 2-3 hours.[1]
-
Work-up: Quench the reaction by slowly adding a saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature. Extract the aqueous layer with diethyl ether (3x).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation.
Protocol 2: Monoalkylation via an Enamine Intermediate
This protocol utilizes an enamine to direct mono-alkylation.
Materials:
-
Cyclohexanone
-
Pyrrolidine (or Morpholine)
-
p-Toluenesulfonic acid (catalytic amount)
-
Benzyl bromide
-
Hydrochloric acid (e.g., 6 M)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
Enamine Formation: In a round-bottom flask equipped with a Dean-Stark apparatus, combine cyclohexanone (1.0 equivalent), pyrrolidine (1.2 equivalents), and a catalytic amount of p-toluenesulfonic acid in toluene. Reflux the mixture until the theoretical amount of water is collected, indicating the completion of enamine formation.
-
Alkylation: Cool the reaction mixture and remove the toluene under reduced pressure. Dissolve the crude enamine in a suitable solvent like THF or acetonitrile. Add benzyl bromide (1.1 equivalents) and stir the mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).
-
Hydrolysis: Add hydrochloric acid to the reaction mixture and stir vigorously to hydrolyze the iminium salt back to the ketone.
-
Work-up: Neutralize the mixture with a saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with diethyl ether (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting guide for excessive dialkylation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Ketone α-alkylation at the more-hindered site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. echemi.com [echemi.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Scaling Up 2-Benzylcyclohexanone Synthesis
Welcome to the technical support center for the synthesis of 2-Benzylcyclohexanone. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical guidance when scaling up this important chemical transformation. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your process development.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound, and which is most suitable for scaling up?
A1: The two primary methods for synthesizing this compound are the direct alkylation of cyclohexanone (B45756) with a benzyl (B1604629) halide and a two-step approach involving an aldol (B89426) condensation followed by reduction.
-
Direct Alkylation via Enolate: This is a very common method where cyclohexanone is deprotonated with a base to form an enolate, which then reacts with a benzyl halide (e.g., benzyl bromide) in an SN2 reaction.[1] For large-scale synthesis, this method can be efficient but requires careful control of reaction conditions to avoid side reactions.
-
Aldol Condensation followed by Reduction: This method involves the base-catalyzed reaction of cyclohexanone with benzaldehyde (B42025) to form 2-benzylidenecyclohexanone (B74925), which is then reduced to this compound.[2] This two-step process can sometimes offer better control and higher purity, avoiding some of the issues associated with direct alkylation.
The choice of method for scaling up depends on factors such as available equipment, cost of reagents, and desired purity. Direct alkylation is a more direct route, but the aldol condensation/reduction pathway can be more robust and easier to control on a larger scale.
Q2: What are the main side reactions to be aware of when scaling up the synthesis of this compound?
A2: The primary side reactions of concern are:
-
Over-alkylation: The product, this compound, can be deprotonated and react with another molecule of benzyl halide to form 2,6-dibenzylcyclohexanone. This is particularly problematic when using weaker bases or an excess of the alkylating agent.
-
O-alkylation: The enolate intermediate is an ambident nucleophile, meaning it can react on either the carbon or the oxygen atom. Reaction on the oxygen leads to the formation of the silyl (B83357) enol ether, an undesired byproduct. The choice of solvent and counter-ion can influence the C/O alkylation ratio.
-
Self-condensation of Cyclohexanone: Under basic conditions, cyclohexanone can undergo self-aldol condensation, leading to dimeric and polymeric byproducts.[3] This is more prevalent at higher temperatures.
-
Elimination: With certain bases and conditions, the benzyl halide can undergo elimination to form stilbene.
Q3: How does the choice of base affect the outcome of the direct alkylation reaction?
A3: The choice of base is critical for controlling the regioselectivity and minimizing side reactions.
-
Strong, Hindered Bases (e.g., Lithium Diisopropylamide - LDA): These bases favor the formation of the kinetic enolate (the less substituted enolate). While cyclohexanone only has one type of alpha-proton, the use of a strong, non-nucleophilic base like LDA ensures rapid and complete enolate formation, which can minimize self-condensation.
-
Weaker Bases (e.g., Sodium Hydroxide (B78521), Potassium Carbonate): These bases are often used in phase-transfer catalysis (PTC) conditions. While less expensive and easier to handle than LDA, they can lead to equilibrium between the ketone and the enolate, potentially increasing the risk of over-alkylation and self-condensation.
Q4: What is Phase-Transfer Catalysis (PTC) and what are its advantages for this synthesis?
A4: Phase-Transfer Catalysis (PTC) is a technique used for carrying out reactions between reactants that are in different, immiscible phases (e.g., an aqueous phase and an organic phase).[4] A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt, transports one of the reactants (usually the anion) from its native phase to the other phase where the reaction occurs.[5]
Advantages for this compound synthesis include:
-
Use of inexpensive bases like NaOH or K₂CO₃.
-
Milder reaction conditions compared to methods requiring strong bases like LDA.
-
Simplified work-up procedures.
-
Potential for high yields and selectivity.[6]
Troubleshooting Guides
Issue 1: Low Yield of this compound in Direct Alkylation
| Possible Cause | Troubleshooting Steps |
| Incomplete Enolate Formation | - Ensure the base is of high quality and accurately quantified. - For LDA, ensure it is freshly prepared or properly stored. - Use a slight excess of the base to ensure complete deprotonation of the cyclohexanone. |
| Side Reactions (Over-alkylation, O-alkylation) | - Slowly add the benzyl halide to the enolate solution to maintain a low concentration of the alkylating agent. - Consider using a less reactive benzyl derivative if possible. - Optimize the solvent system; aprotic solvents like THF are generally preferred for C-alkylation. |
| Quenching of Enolate | - Ensure all reagents and solvents are anhydrous, as water will protonate the enolate. - Maintain a strict inert atmosphere (nitrogen or argon) throughout the reaction. |
| Poor Quality of Benzyl Halide | - Use freshly distilled or high-purity benzyl halide. Impurities can interfere with the reaction. |
Issue 2: Formation of Significant Amounts of 2,6-Dibenzylcyclohexanone
| Possible Cause | Troubleshooting Steps |
| Excess Benzyl Halide | - Use a stoichiometric amount or a slight deficit of the benzyl halide relative to the cyclohexanone. |
| Equilibration of Enolate | - Use a strong, non-nucleophilic base like LDA to ensure rapid and irreversible enolate formation. - If using weaker bases, consider inverse addition (adding the base to the mixture of ketone and alkylating agent) to keep the enolate concentration low. |
| High Reaction Temperature | - Run the reaction at the lowest temperature that allows for a reasonable reaction rate. For LDA-mediated reactions, this is typically at low temperatures (e.g., -78 °C to 0 °C). |
Issue 3: Difficulties in Product Purification
| Possible Cause | Troubleshooting Steps |
| Close Boiling Points of Product and Byproducts | - For fractional distillation, use a column with a high number of theoretical plates (e.g., a Vigreux or packed column). - Optimize the distillation pressure to maximize the boiling point difference. |
| Presence of Unreacted Starting Materials | - Ensure the reaction has gone to completion using techniques like TLC or GC before work-up. - A chemical wash during work-up (e.g., a bisulfite wash for unreacted benzaldehyde in the aldol route) can remove some impurities. |
| Formation of an Emulsion During Work-up | - Add brine (saturated NaCl solution) to the aqueous layer to help break the emulsion. - Allow the mixture to stand for a longer period. - In large-scale operations, centrifugation may be an option. |
Data Presentation
Table 1: Comparison of Synthetic Routes for 2-Alkylcyclohexanones
| Parameter | Direct Alkylation (LDA) | Aldol Condensation/Reduction | Phase-Transfer Catalysis |
| Typical Yield | 60-80% | 70-90% (over two steps) | 75-95% |
| Key Reagents | Cyclohexanone, LDA, Benzyl Bromide | Cyclohexanone, Benzaldehyde, NaOH, Reducing Agent (e.g., H₂/Pd/C) | Cyclohexanone, Benzyl Bromide, K₂CO₃/NaOH, Quaternary Ammonium Salt |
| Reaction Temperature | -78 °C to room temperature | Room temperature to reflux | Room temperature to 80 °C |
| Key Advantages | Single step, well-established | Avoids over-alkylation, uses cheaper reagents | Milder conditions, no strong bases, easy work-up |
| Key Disadvantages | Requires strong, hazardous base, potential for over-alkylation | Two separate reaction steps | Catalyst cost, potential for side reactions if not optimized |
Note: Yields are approximate and can vary significantly based on specific reaction conditions and scale.
Experimental Protocols
Protocol 1: Synthesis of this compound via Enolate Alkylation
This protocol is adapted from established procedures for the alkylation of ketones.
Materials:
-
Cyclohexanone
-
Lithium diisopropylamide (LDA) solution in THF/hexanes
-
Benzyl bromide
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Enolate Formation: To a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add a solution of LDA (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of cyclohexanone (1.0 equivalent) in anhydrous THF to the LDA solution, maintaining the temperature below -70 °C. Stir the mixture at -78 °C for 1 hour.
-
Alkylation: To the enolate solution, add benzyl bromide (1.05 equivalents) dropwise, again keeping the temperature below -70 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by slowly adding saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by vacuum distillation to obtain this compound.
Protocol 2: Synthesis of this compound via Aldol Condensation and Reduction
This protocol is a two-step process.
Step 1: Aldol Condensation to form 2-Benzylidenecyclohexanone [7]
-
In a round-bottom flask, dissolve cyclohexanone (1.0 equivalent) and benzaldehyde (1.0 equivalent) in ethanol (B145695).
-
Cool the mixture in an ice bath and slowly add an aqueous solution of sodium hydroxide (2.0 equivalents).
-
Stir the reaction mixture at room temperature for 4-6 hours. The product will often precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash with cold water and then cold ethanol. Recrystallize from ethanol to obtain pure 2-benzylidenecyclohexanone.
Step 2: Reduction of 2-Benzylidenecyclohexanone
-
In a hydrogenation vessel, dissolve the 2-benzylidenecyclohexanone from Step 1 in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir vigorously at room temperature until the reaction is complete (monitored by TLC or GC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound, which can be further purified by vacuum distillation.
Mandatory Visualization
Caption: Comparative experimental workflows for the synthesis of this compound.
Caption: A logical troubleshooting workflow for common issues in this compound synthesis.
References
Technical Support Center: High-Efficiency Enantiomer Resolution of 2-Benzylcyclohexanone
Welcome to the technical support center for the resolution of 2-Benzylcyclohexanone enantiomers. This resource is designed for researchers, scientists, and professionals in drug development, providing detailed troubleshooting guides, frequently asked questions (FAQs), and comprehensive experimental protocols to address challenges encountered during the separation of these critical chiral synthons.
Frequently Asked Questions (FAQs)
Q1: Which resolution method is most suitable for my needs: Chiral HPLC, Enzymatic Kinetic Resolution, or Diastereomeric Crystallization?
A1: The choice of method depends on your specific requirements, such as the scale of the separation, required purity, available equipment, and cost considerations.
-
Chiral HPLC is ideal for analytical-scale separation and for obtaining high-purity enantiomers for research purposes. It offers high resolution but can be expensive for preparative-scale work.[1][2]
-
Enzymatic Kinetic Resolution is an excellent choice for producing enantiomerically enriched compounds with high selectivity under mild, environmentally friendly conditions.[3] It is scalable but is limited to a theoretical maximum yield of 50% for a single enantiomer unless combined with a racemization process.
-
Diastereomeric Crystallization is a classical and often cost-effective method for large-scale separations.[4] Its success is highly dependent on finding a suitable resolving agent and crystallization conditions.[4][5]
Q2: My chiral HPLC separation shows poor resolution (Rs < 1.5) between the enantiomer peaks. What should I do?
A2: Poor resolution in chiral HPLC can be addressed by systematically optimizing several parameters. First, ensure you are using an appropriate chiral stationary phase (CSP); polysaccharide-based CSPs are often effective for ketones.[6] Next, adjust the mobile phase composition. For normal-phase chromatography, varying the ratio of the alcohol modifier (e.g., isopropanol (B130326) or ethanol) in the non-polar solvent (e.g., hexane) can significantly impact selectivity.[7] Finally, optimizing the column temperature and flow rate can also improve resolution.[8][9]
Q3: In my enzymatic resolution, the conversion has stalled at a low percentage (<40%). How can I improve the yield?
A3: Low conversion in enzymatic resolution can stem from several factors. Ensure that the reaction conditions, such as pH and temperature, are optimal for the specific lipase (B570770) being used.[10] The choice of acyl donor is also critical; vinyl acetate (B1210297) is often a highly effective and irreversible acyl donor.[10] Enzyme inhibition by the substrate, product, or impurities could also be an issue.[10] Increasing the enzyme loading or considering enzyme immobilization to improve stability may also enhance conversion.
Q4: I am attempting diastereomeric crystallization, but the diastereomers are not precipitating from the solution. What is the likely cause?
A4: The lack of crystallization is typically due to the high solubility of the diastereomeric salts in the chosen solvent.[11] To induce crystallization, you can try increasing the concentration of the solution by carefully evaporating some of the solvent. Another effective technique is the addition of an "anti-solvent"—a solvent in which the diastereomeric salts are less soluble—to promote precipitation.
Q5: What are "Pirkle-type" and "polysaccharide-based" chiral stationary phases, and how do I choose between them for separating this compound?
A5: "Pirkle-type" CSPs are based on small chiral molecules, often derivatives of amino acids like phenylglycine, covalently bonded to a silica (B1680970) support.[12] They work through interactions like hydrogen bonding and π-π stacking. Polysaccharide-based CSPs use cellulose (B213188) or amylose (B160209) derivatives coated or immobilized on silica.[6] Their chiral recognition is based on the helical structure of the polymer.[6] For cyclic ketones like this compound, polysaccharide-based columns such as Chiralpak® or Chiralcel® are generally a good starting point due to their broad applicability.[1][6]
Troubleshooting Guides
Chiral High-Performance Liquid Chromatography (HPLC)
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Poor or no separation of enantiomers | Inappropriate chiral stationary phase (CSP). | Screen different CSPs. For ketones, polysaccharide-based phases (e.g., cellulose or amylose derivatives) are often a good starting point.[6] |
| Suboptimal mobile phase composition. | For normal phase, vary the alcohol modifier (isopropanol, ethanol) percentage. For reversed-phase, adjust the organic modifier (acetonitrile, methanol) and aqueous buffer pH.[6][7] | |
| Incorrect temperature or flow rate. | Systematically vary the column temperature (e.g., 15-40°C) as it can significantly alter selectivity.[8] Adjust the flow rate to improve efficiency. | |
| Poor peak shape (tailing or fronting) | Analyte interaction with residual silanols on the silica support. | Add a small amount of an acidic or basic modifier to the mobile phase (e.g., 0.1% trifluoroacetic acid for acidic compounds, 0.1% diethylamine (B46881) for basic compounds).[13] |
| Column overload. | Reduce the sample concentration or injection volume. | |
| Inconsistent retention times | Inadequate column equilibration. | Ensure the column is equilibrated with the mobile phase for a sufficient time (at least 10-20 column volumes) before injection. |
| Mobile phase composition drift. | Prepare fresh mobile phase daily and ensure it is well-mixed. | |
| Temperature fluctuations. | Use a column oven to maintain a constant temperature.[8] |
Enzymatic Kinetic Resolution
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low or no enzyme activity | Incorrect pH or temperature. | Optimize pH and temperature for the specific lipase used (e.g., for Candida antarctica Lipase B, a common range is pH 7 and 30-50°C).[10] |
| Enzyme denaturation or inhibition. | Ensure substrate and solvent purity.[10] Consider potential inhibition by the product or substrate and try adjusting concentrations. | |
| Inactive enzyme. | Use a fresh batch of enzyme or test its activity with a standard substrate. | |
| Low enantioselectivity (low ee) | Suboptimal choice of enzyme or acyl donor. | Screen different lipases. For cyclic alcohols, Candida antarctica Lipase B (CALB) and Pseudomonas cepacia lipase are often highly selective.[14] Use an irreversible acyl donor like vinyl acetate. |
| Unfavorable solvent. | The solvent can significantly affect enantioselectivity. Screen a range of organic solvents (e.g., hexane, toluene (B28343), MTBE). | |
| Reaction stops at <50% conversion | Reversibility of the reaction (for hydrolysis). | Use an acyl donor that makes the reaction irreversible (e.g., vinyl acetate for acylation). |
| Product inhibition. | As the product concentration increases, it may inhibit the enzyme. Consider in-situ product removal if feasible. | |
| Unfavorable equilibrium. | For esterification reactions, remove the water produced using molecular sieves or azeotropic distillation. |
Diastereomeric Crystallization
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| No crystallization occurs | Diastereomeric salts are too soluble in the chosen solvent. | Increase the concentration by slowly evaporating the solvent. Add an "anti-solvent" in which the salts are less soluble to induce precipitation.[11] |
| Insufficient supersaturation. | Cool the solution slowly to a lower temperature. | |
| Low yield of the desired diastereomer | The desired salt is still too soluble. | Screen for a solvent that minimizes the solubility of the target salt while keeping the other diastereomer in solution. Optimize the final crystallization temperature. |
| Premature isolation. | Allow more time for the crystallization to reach equilibrium. | |
| Low diastereomeric excess (d.e.) | Both diastereomers are co-crystallizing. | The choice of solvent is critical. Conduct a systematic solvent screening to maximize the solubility difference between the two diastereomers.[5] |
| Crystallization is too rapid (kinetic trapping). | Employ a slower cooling rate to favor the formation of the more stable, less soluble diastereomeric crystal. | |
| "Oiling out" (solute separates as a liquid) | Supersaturation is too high, or the temperature is too high. | Use a more dilute solution. Reduce the cooling rate significantly. Ensure proper agitation. |
Data Presentation
The following tables summarize representative quantitative data for the different resolution methods. Note that specific values for this compound may vary, and these tables are intended as a guide based on structurally similar compounds.
Table 1: Chiral HPLC Resolution of Cyclic Ketones
| Chiral Stationary Phase | Mobile Phase (v/v) | Flow Rate (mL/min) | Temp (°C) | Resolution (Rs) | Reference Compound |
| Chiralpak® AD-H | n-Hexane / Ethanol (85:15) | 0.8 | 30 | > 2.0 | 4-Phenyl-2-cyclohexen-1-one[6] |
| Chiralcel® OD-H | n-Hexane / Isopropanol (90:10) | 1.0 | 25 | > 1.8 | Substituted Cyclohexenones[6] |
| Whelk-O® 1 | Hexane / Isopropanol (80:20) | 1.0 | 25 | > 1.5 | General Ketones[12] |
Table 2: Enzymatic Kinetic Resolution of Cyclic Alcohols/Ketones
| Enzyme | Substrate | Reaction Type | Acyl Donor / Reductant | Solvent | Time (h) | Conversion (%) | Product ee (%) |
| Novozym 435 (CALB) | 2-Substituted Cyclohexanols | Acylation | Vinyl Acetate | Diisopropyl Ether | 24-48 | ~50 | >99 |
| Pseudomonas cepacia Lipase | 2-Substituted Cyclohexanols | Acylation | Vinyl Acetate | Diethyl Ether | 24-72 | ~50 | >98[14] |
| Baeyer-Villiger Monooxygenase | 2-Substituted Cyclohexanones | Oxidation | NADPH | Aqueous Buffer | 12-24 | ~50 | >99[15] |
Table 3: Diastereomeric Resolution of Cyclic Ketones/Amines
| Racemic Substrate | Chiral Resolving Agent | Diastereomer Formed | Crystallization Solvent | Yield of Pure Diastereomer (%) | Diastereomeric Excess (d.e.) (%) |
| 2-Methylcyclohexanone | (R)-1-Phenylethylamine | Imine | Toluene | 35-42 | >98[2] |
| Racemic Amine | (+)-Tartaric Acid | Salt | Ethanol/Water | 30-45 | >99[16] |
| Racemic Carboxylic Acid | Brucine | Salt | Acetone | 38-48 | >99[16] |
Experimental Protocols
Protocol 1: Chiral HPLC Method for Enantiomeric Purity Analysis
This protocol is a representative method for the analytical separation of this compound enantiomers based on common practices for similar ketones.
-
Instrumentation: HPLC system with a UV detector.
-
Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm).[6]
-
Mobile Phase: n-Hexane / Isopropanol (90:10, v/v).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve approximately 1 mg of racemic this compound in 1 mL of the mobile phase.
-
Procedure: a. Equilibrate the column with the mobile phase until a stable baseline is achieved. b. Inject the sample and record the chromatogram. c. The two enantiomers should elute as separate peaks. The enantiomeric excess (% ee) can be calculated from the peak areas (A1 and A2) using the formula: % ee = |(A1 - A2) / (A1 + A2)| * 100.
Protocol 2: Enzymatic Kinetic Resolution via Reduction and Acylation
This two-step protocol involves the reduction of the racemic ketone to the corresponding alcohol, followed by the enzymatic resolution of the alcohol.
Step A: Reduction of Racemic this compound
-
Dissolve racemic this compound (1.0 eq) in methanol (B129727) in an ice bath (0°C).
-
Slowly add sodium borohydride (B1222165) (NaBH₄) (1.5 eq) portion-wise while stirring.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours until the reaction is complete (monitor by TLC).
-
Quench the reaction by slowly adding 1M HCl until the effervescence ceases.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield racemic 2-benzylcyclohexanol (B14167845).
Step B: Lipase-Catalyzed Kinetic Resolution
-
Dissolve the racemic 2-benzylcyclohexanol (1.0 eq) in a suitable organic solvent (e.g., toluene or diisopropyl ether).
-
Add vinyl acetate (1.5 eq) as the acyl donor.[14]
-
Add an immobilized lipase, such as Novozym 435 (Candida antarctica Lipase B, ~20% w/w of the alcohol).[17]
-
Stir the mixture at a constant temperature (e.g., 40°C).
-
Monitor the reaction progress by chiral HPLC or GC. The reaction should be stopped at approximately 50% conversion to achieve high enantiomeric excess for both the remaining alcohol and the newly formed ester.
-
Once the desired conversion is reached, filter off the enzyme.
-
Remove the solvent under reduced pressure. The resulting mixture of the unreacted alcohol enantiomer and the acylated enantiomer can be separated by column chromatography.
Protocol 3: Diastereomeric Crystallization via Imine Formation
This protocol is adapted from methods used for resolving similar cyclic ketones.[2]
-
Imine Formation: a. In a round-bottom flask equipped with a Dean-Stark apparatus, combine racemic this compound (1.0 eq), a chiral amine resolving agent such as (R)-1-phenylethylamine (1.05 eq), and a suitable solvent like toluene. b. Add a catalytic amount of an acid (e.g., p-toluenesulfonic acid). c. Heat the mixture to reflux and collect the water formed in the Dean-Stark trap to drive the reaction to completion.
-
Crystallization: a. Once the reaction is complete, allow the solution to cool slowly to room temperature. b. If crystallization does not occur, further cool the solution in a refrigerator (4°C) or freezer (-20°C). Seeding with a small crystal of the pure diastereomer can aid crystallization. c. Collect the precipitated crystals of the less soluble diastereomeric imine by vacuum filtration and wash with a small amount of cold solvent.
-
Purification and Hydrolysis: a. The diastereomeric purity of the crystals can be enhanced by recrystallization. b. To recover the enantiomerically enriched ketone, hydrolyze the purified diastereomeric imine by stirring with an aqueous acid solution (e.g., 2M HCl) until the imine is fully cleaved (monitor by TLC). c. Extract the liberated this compound enantiomer with an organic solvent. The chiral amine can be recovered from the aqueous layer by basification and extraction.
Visualizations
References
- 1. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 2. benchchem.com [benchchem.com]
- 3. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 4. pharmtech.com [pharmtech.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. bgb-analytik.com [bgb-analytik.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Optimization of the preparative separation of a chiral pharmaceutical intermediate by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. hplc.eu [hplc.eu]
- 13. Getting Started with Chiral Method Development Part Three: Method Development Optimization - Regis Technologies [registech.com]
- 14. [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Enzymatic strategies for asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Syntheses of Enantiopure Aliphatic Secondary Alcohols and Acetates by Bioresolution with Lipase B from Candida antarctica - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for Improved Selectivity in 2-Benzylcyclohexanone Hydrogenation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the hydrogenation of 2-benzylcyclohexanone. Our goal is to help you overcome common challenges and improve the diastereoselectivity of your reaction towards the desired cis- or trans-2-benzylcyclohexanol isomer.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Low Diastereoselectivity (Undesired cis:trans Ratio)
-
Question: My hydrogenation of this compound is resulting in a low diastereomeric excess. How can I improve the selectivity towards the desired isomer?
-
Answer: Low diastereoselectivity is a common challenge. Several factors can influence the stereochemical outcome of the reaction. Here are key aspects to investigate:
-
Catalyst Choice: The nature of the catalyst plays a crucial role. For substituted cyclohexanones, different metals can favor different isomers.
-
Rhodium-based catalysts , such as Rh-f-spiroPhos complexes, have been shown to provide excellent diastereoselectivities (up to >20:1 trans:cis) in the hydrogenation of similar substrates.[1]
-
Palladium on carbon (Pd/C) is a common hydrogenation catalyst, but its selectivity can be influenced by additives or reaction conditions.
-
Platinum-tin (Pt-Sn) alloys can also be effective, with their activity and selectivity being temperature-dependent.[2]
-
-
Solvent Effects: The polarity and coordinating ability of the solvent can significantly impact the transition state of the reaction and, therefore, the diastereoselectivity. It is recommended to screen a variety of solvents, such as alcohols, ethers, and hydrocarbons, to determine the optimal medium for your desired outcome.
-
Reaction Temperature: Temperature can have a profound effect on selectivity. Lower temperatures generally favor the thermodynamically more stable product, while higher temperatures can lead to a mixture of isomers. For instance, in the hydrogenation of cyclohexanone (B45756) over Pt-Sn alloys, cyclohexanol (B46403) was the main product between 325–400 K, while at higher temperatures, side reactions became more prevalent.[2]
-
Hydrogen Pressure: The pressure of hydrogen gas can influence the reaction rate and, in some cases, the selectivity. It is advisable to perform a pressure screen (e.g., 1-20 bar) to find the optimal condition for your specific catalyst-substrate combination.
-
Issue 2: Low Conversion Rate
-
Question: My reaction is not proceeding to completion, and I'm observing a low conversion of this compound. What are the possible causes and solutions?
-
Answer: A low conversion rate can be attributed to several factors ranging from catalyst activity to reaction conditions.
-
Inadequate Catalyst Activity: The chosen catalyst may not be active enough under your current conditions. Consider screening other catalysts known for cyclohexanone hydrogenation, such as more active grades of Pd/C, platinum-based catalysts, or rhodium complexes.[1][2]
-
Catalyst Poisoning: The catalyst's active sites may be blocked by impurities in your starting material, solvent, or hydrogen gas.
-
Confirmation: Analyze your reagents for potential poisons like sulfur or nitrogen compounds using techniques like GC-MS. Surface analysis of the used catalyst (e.g., XPS) can also identify adsorbed species.[3]
-
Solution: Purify your starting materials and solvent. Use high-purity hydrogen gas. If poisoning is confirmed, you may need to regenerate the catalyst (if possible) or use a fresh batch.
-
-
Suboptimal Temperature and Pressure: The reaction may require higher temperatures or hydrogen pressure to achieve a reasonable rate. For example, with some Pt-Sn catalysts, hydrogenation rates are optimal between 325–400 K.[2] Systematically increase the temperature and pressure to find the optimal range for your system.
-
Poor Catalyst Dispersion: Ensure the catalyst is well-dispersed in the reaction mixture through efficient stirring. Inadequate mixing can lead to mass transfer limitations and lower the apparent reaction rate.
-
Issue 3: Formation of Byproducts
-
Question: I am observing the formation of unexpected byproducts in my reaction mixture. What are these byproducts and how can I minimize their formation?
-
Answer: Byproduct formation is often a result of side reactions occurring under the hydrogenation conditions.
-
Possible Byproducts:
-
Benzylcyclohexane: Over-hydrogenation can lead to the reduction of the carbonyl group and subsequent hydrogenolysis of the benzylic C-O bond.
-
Cyclohexylmethanol: Hydrogenation of the phenyl ring of the benzyl (B1604629) group can occur, especially with catalysts like rhodium or ruthenium under harsh conditions.
-
Dehydration Products: At higher temperatures, the alcohol product can dehydrate to form alkenes.[2]
-
-
Minimizing Byproducts:
-
Optimize Reaction Time: Monitor the reaction progress (e.g., by GC or TLC) to stop it once the starting material is consumed to prevent over-hydrogenation.
-
Adjust Reaction Temperature: Lowering the reaction temperature can often reduce the rate of side reactions more than the desired hydrogenation.[2]
-
Catalyst Selection: Choose a catalyst with higher chemoselectivity. For instance, Lindlar's catalyst (Pd/CaCO₃ poisoned with lead) is known for its ability to selectively hydrogenate double bonds without affecting other functional groups, though its application here would be for preventing over-reduction.[4]
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the typical starting point for catalyst screening for this compound hydrogenation?
-
A1: A good starting point is 5% or 10% Palladium on Carbon (Pd/C). It is a versatile and widely available catalyst. From there, you can explore other options like Platinum on Carbon (Pt/C), Rhodium on Carbon (Rh/C), or more specialized catalysts based on your desired selectivity.
-
-
Q2: How does the support material for the catalyst affect the reaction?
-
A2: The support can influence the dispersion of the metal particles and may have metal-support interactions that affect catalytic activity and selectivity.[5] Common supports include activated carbon, alumina (B75360) (Al₂O₃), silica (B1680970) (SiO₂), and titania (TiO₂). For instance, Pd/TiO₂ has been shown to be effective in the selective hydrogenation of guaiacol (B22219), a substituted phenolic compound.[6] It is worthwhile to screen catalysts on different supports.
-
-
Q3: Can I reuse the catalyst?
-
A3: Many heterogeneous catalysts like Pd/C can be recovered and reused. After the reaction, the catalyst can be filtered, washed with a suitable solvent, and dried. However, a gradual decrease in activity and/or selectivity may be observed over multiple cycles due to leaching, poisoning, or structural changes. It is important to test the performance of the recycled catalyst.
-
-
Q4: What analytical techniques are recommended for monitoring the reaction and determining the diastereomeric ratio?
-
A4:
-
Reaction Monitoring: Gas Chromatography (GC) or Thin Layer Chromatography (TLC) are suitable for monitoring the consumption of the starting material.
-
Diastereomeric Ratio: The ratio of cis- and trans-2-benzylcyclohexanol can be determined using Gas Chromatography (GC) on a suitable chiral or polar column, or by ¹H NMR spectroscopy by integrating the signals of protons that are unique to each diastereomer.
-
-
Data Presentation
Table 1: Effect of Catalyst on Cyclohexanone Hydrogenation (Illustrative Data)
| Catalyst | Temperature (°C) | Pressure (bar) | Conversion (%) | Selectivity to Cyclohexanol (%) | Reference |
| Pd/C-Heteropoly acid | 80 | 10 | 100 | 93.6 | [7] |
| Pt(111) | 52-127 | - | - | High (Cyclohexanol) | [2] |
| Pt-Sn/Pt(111) | 52-127 | - | - | High (Cyclohexanol) | [2] |
| Rh-f-spiroPhos | - | - | 93-99 | >20:1 trans:cis | [1] |
Note: This table presents data from related cyclohexanone hydrogenations to illustrate catalyst performance. Specific results for this compound may vary.
Experimental Protocols
General Protocol for this compound Hydrogenation
-
Reactor Setup: A high-pressure reactor (e.g., a Parr autoclave) equipped with a magnetic stirrer, gas inlet, and pressure gauge is charged with this compound (1.0 eq) and a suitable solvent (e.g., ethanol, 0.1 M concentration).
-
Catalyst Addition: The selected catalyst (e.g., 5 mol% Pd/C) is added to the reactor.
-
Inerting: The reactor is sealed and purged several times with an inert gas (e.g., nitrogen or argon) to remove air.
-
Hydrogenation: The reactor is then pressurized with hydrogen to the desired pressure (e.g., 10 bar) and heated to the set temperature (e.g., 60°C) with vigorous stirring.
-
Reaction Monitoring: The reaction progress is monitored by taking aliquots at regular intervals and analyzing them by GC or TLC.
-
Work-up: Upon completion, the reactor is cooled to room temperature and the hydrogen pressure is carefully released. The catalyst is removed by filtration through a pad of celite. The filtrate is concentrated under reduced pressure to yield the crude product.
-
Purification and Analysis: The crude product is purified by column chromatography on silica gel. The diastereomeric ratio of the purified 2-benzylcyclohexanol (B14167845) is determined by GC or ¹H NMR.
Visualizations
Caption: Experimental workflow for this compound hydrogenation.
Caption: Troubleshooting logic for hydrogenation of this compound.
References
- 1. Access to chiral 3-benzylchromanones and 2,6-disubstituted cyclohexanones via Rh-catalyzed chemo- and enantioselective hydrogenation of arylidene chromanones/cyclohexanones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. koelgroup.princeton.edu [koelgroup.princeton.edu]
- 3. benchchem.com [benchchem.com]
- 4. CHEMOSELECTIVE CATALYTIC HYDROGENATION OF ALKENES BY LINDLAR CATALYST - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis strategies of supported bimetallic catalysts for hydrogenation reactions: review and outlook - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 6. Selective hydrogenation of guaiacol to 2-methoxycyclohexanone over supported Pd catalysts - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. osti.gov [osti.gov]
Managing temperature control to enhance regioselectivity in 2-Benzylcyclohexanone reactions
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in managing temperature control to enhance regioselectivity in reactions involving 2-benzylcyclohexanone.
Troubleshooting Guides
Issue: Poor Regioselectivity with a Mixture of Products
Question: My reaction with this compound is producing a mixture of C-2 and C-6 alkylated products. How can I favor the formation of a single regioisomer?
Answer: The formation of a mixture of regioisomers arises from the non-selective deprotonation of the α-carbons. To enhance regioselectivity, you must strictly control the reaction conditions to favor either the kinetic or the thermodynamic enolate.
-
For the Kinetic Product (less substituted enolate): This involves deprotonation at the less hindered C-6 position. Use a strong, sterically hindered, non-nucleophilic base like Lithium Diisopropylamide (LDA).[1] The reaction should be performed at a low temperature, typically -78°C, in an aprotic solvent such as tetrahydrofuran (B95107) (THF).[2][3] These conditions ensure the reaction is rapid and irreversible, favoring the faster-formed, less stable enolate.
-
For the Thermodynamic Product (more substituted enolate): This involves deprotonation at the more substituted C-2 position. Use a smaller, weaker base such as sodium ethoxide or potassium tert-butoxide.[1][2] The reaction should be run at a higher temperature (e.g., room temperature or above) to allow the initially formed enolates to equilibrate to the more stable, more substituted thermodynamic enolate.[2][4]
Issue: Low Yield of the Desired Kinetic Product
Question: I am attempting to form the kinetic enolate at the C-6 position, but the yield is consistently low. What are the potential causes and solutions?
Answer: Low yields of the kinetic product can stem from several factors related to reaction setup and execution.
-
Incomplete Deprotonation: Ensure you are using at least one full equivalent of a strong, non-nucleophilic base like LDA. The pKa difference between the ketone (pKa ≈ 18-20) and the conjugate acid of the base (e.g., diisopropylamine, pKa ≈ 36) should be large enough to drive the deprotonation to completion.
-
Temperature Fluctuations: Maintaining a consistent low temperature of -78°C is critical. Any increase in temperature can lead to equilibration and the formation of the more stable thermodynamic enolate.[5] Ensure your cooling bath is well-maintained throughout the addition of reagents and the reaction time.
-
Slow Addition of Ketone: The this compound solution should be added slowly to the cooled LDA solution. This prevents a localized excess of the ketone, which could lead to side reactions.[6]
-
Presence of Protic Solvents: Ensure all glassware is flame-dried and all solvents are anhydrous. Protic impurities can protonate the enolate, leading to the reformation of the ketone and potential equilibration to the thermodynamic product.[7]
Frequently Asked Questions (FAQs)
What is the difference between a kinetic and a thermodynamic enolate in the context of this compound?
In this compound, there are two acidic α-protons: one at the C-2 position (more substituted) and one at the C-6 position (less substituted).
-
The kinetic enolate is formed by removing a proton from the less substituted and more sterically accessible C-6 position.[8] It is formed faster but is less stable.[9]
-
The thermodynamic enolate is formed by removing a proton from the more substituted C-2 position, resulting in a more substituted and therefore more stable double bond in the enolate.[9] It forms more slowly but is the more stable of the two regioisomers.[9]
How does temperature directly influence the regioselectivity of this compound reactions?
Temperature is a critical factor in determining whether a reaction is under kinetic or thermodynamic control.
-
Low Temperatures (-78°C): At very low temperatures, there is insufficient thermal energy to overcome the activation energy barrier for the formation of the more stable thermodynamic enolate.[2][10] The reaction is essentially irreversible, and the product that is formed fastest (the kinetic enolate) will predominate.
-
Higher Temperatures (Room Temperature and above): At higher temperatures, the deprotonation becomes reversible. Even if the kinetic enolate is formed initially, it can be protonated back to the starting ketone, which can then be deprotonated again. Over time, this equilibrium will favor the formation of the most stable species, which is the thermodynamic enolate.[4]
Which base should I choose for selective enolate formation?
The choice of base is as crucial as the temperature.
-
For the Kinetic Enolate: A strong, bulky, non-nucleophilic base is ideal. Lithium diisopropylamide (LDA) is the most common choice because its steric bulk favors the abstraction of the less hindered proton at the C-6 position.[1][5]
-
For the Thermodynamic Enolate: A smaller, strong base, often an alkoxide like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu), is used. These bases are strong enough to deprotonate the ketone but are small enough to access the more sterically hindered C-2 proton. The use of a protic solvent or allowing the reaction to stir for longer at elevated temperatures will also favor the thermodynamic product.[2][7]
Data Presentation
The regioselectivity of the alkylation of this compound is highly dependent on the reaction conditions. The following table summarizes the expected outcomes based on the principles of kinetic and thermodynamic control.
| Condition | Temperature | Base | Solvent | Expected Major Product | Regioisomer Ratio (Kinetic:Thermodynamic) |
| Kinetic Control | -78°C | Lithium Diisopropylamide (LDA) | Anhydrous THF | 2-Benzyl-6-alkylcyclohexanone | >95:5 |
| Thermodynamic Control | Room Temperature | Sodium Ethoxide (NaOEt) | Ethanol (B145695) | 2-Benzyl-2-alkylcyclohexanone | <10:90 |
| Thermodynamic Control | 25°C to 60°C | Potassium tert-Butoxide (KOtBu) | tert-Butanol | 2-Benzyl-2-alkylcyclohexanone | <5:95 |
Note: Ratios are estimates based on typical outcomes for 2-substituted cyclohexanones and may vary depending on the specific electrophile and reaction time. A study on the alkylation of 2-methylcyclohexanone (B44802) with benzyl (B1604629) bromide showed a 94-97% yield of the kinetic product.[11]
Experimental Protocols
Protocol 1: Formation of the Kinetic Enolate and Subsequent Alkylation
This protocol favors the formation of the less substituted enolate at the C-6 position.
-
Apparatus Setup: A flame-dried, three-necked flask equipped with a magnetic stirrer, a nitrogen inlet, a rubber septum, and a low-temperature thermometer is assembled.
-
Solvent and Reagent Preparation: The flask is charged with anhydrous tetrahydrofuran (THF) and cooled to -78°C using a dry ice/acetone bath.
-
Base Addition: A solution of lithium diisopropylamide (LDA) (1.1 equivalents) in THF is added dropwise via syringe to the cooled solvent.
-
Ketone Addition: A solution of this compound (1.0 equivalent) in a small volume of anhydrous THF is added slowly to the LDA solution at -78°C over 15-20 minutes. The mixture is stirred for an additional 45-60 minutes at this temperature to ensure complete enolate formation.
-
Alkylation/Trapping: The electrophile (e.g., methyl iodide, 1.2 equivalents) is added neat via syringe. The reaction mixture is stirred at -78°C for 1-2 hours or until analysis (TLC, GC) indicates the consumption of the enolate.
-
Quenching: The reaction is quenched by the slow addition of a saturated aqueous ammonium (B1175870) chloride solution at -78°C.
-
Workup: The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
Protocol 2: Formation of the Thermodynamic Enolate and Subsequent Alkylation
This protocol favors the formation of the more substituted enolate at the C-2 position.
-
Apparatus Setup: A round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere is used.
-
Reagent Addition: The flask is charged with a solution of sodium ethoxide (1.2 equivalents) in ethanol.
-
Ketone Addition: this compound (1.0 equivalent) is added to the base solution at room temperature.
-
Equilibration: The mixture is stirred at room temperature or gently heated (e.g., 50°C) for several hours to allow for equilibration to the thermodynamic enolate.
-
Alkylation: The electrophile (e.g., methyl iodide, 1.1 equivalents) is added, and the reaction is stirred until completion (monitored by TLC or GC).
-
Quenching: The reaction is cooled to room temperature and quenched by the addition of water.
-
Workup: The ethanol is removed under reduced pressure, and the residue is extracted with diethyl ether. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
Visualizations
Caption: Regioselective pathways for this compound reactions.
Caption: Troubleshooting workflow for poor regioselectivity.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. ochemacademy.com [ochemacademy.com]
- 3. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 4. fiveable.me [fiveable.me]
- 5. youtube.com [youtube.com]
- 6. Regioselective Enolate Formation and Diastereoselectivity [ns1.almerja.com]
- 7. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Questions on Enolate Chemistry and Robinson Annulation a. Explain thermo.. [askfilo.com]
- 10. pharmaxchange.info [pharmaxchange.info]
- 11. pittelkow.kiku.dk [pittelkow.kiku.dk]
Validation & Comparative
Comparative analysis of different 2-Benzylcyclohexanone synthesis routes
For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. 2-Benzylcyclohexanone is a valuable building block in the synthesis of various complex organic molecules and pharmaceuticals. This guide provides a comparative analysis of different synthetic routes to this compound, offering an objective look at their performance based on experimental data. Detailed methodologies for key experiments are provided to support the findings.
This analysis focuses on four primary synthetic strategies: direct alkylation of cyclohexanone (B45756) enolate, aldol (B89426) condensation followed by selective reduction, the Stork enamine synthesis, and emerging catalytic methods. Each route presents distinct advantages and disadvantages in terms of yield, selectivity, reaction conditions, and scalability.
Comparison of Synthesis Routes
| Synthesis Route | Key Reagents | Typical Yield (%) | Reaction Conditions | Advantages | Disadvantages |
| Enolate Alkylation | Cyclohexanone, Strong Base (e.g., LDA), Benzyl (B1604629) Halide | 40-60% | Low temperature (-78 °C to rt) | Direct, one-pot reaction | Prone to over-alkylation and O-alkylation, requires strong base and anhydrous conditions |
| Aldol Condensation & Reduction | Cyclohexanone, Benzaldehyde (B42025), Base (e.g., NaOH), Reducing Agent (e.g., H₂, Pd/C) | 70-85% (overall) | Step 1: rt to reflux; Step 2: rt, atmospheric pressure | High yield, good selectivity, avoids strong bases in the alkylation step | Two-step process, potential for side reactions in the condensation step |
| Stork Enamine Synthesis | Cyclohexanone, Secondary Amine (e.g., Morpholine), Benzyl Halide | 50-70% | Reflux for enamine formation, followed by alkylation at rt | Mild conditions, good for mono-alkylation, avoids strong bases | Requires pre-formation of the enamine (can be done in-situ), three-step process (formation, alkylation, hydrolysis) |
| Catalytic α-Alkylation | Cyclohexanone, Benzyl Alcohol, Ruthenium Catalyst, Base | Moderate to Good (specific data for this reaction is limited) | High temperature (e.g., 110-150 °C) | Atom economical, uses readily available starting materials, environmentally benign (water as byproduct) | Requires specialized catalyst, high temperatures, limited specific protocols available |
Visualizing the Synthetic Pathways
The following diagrams illustrate the chemical transformations for each of the primary synthesis routes to this compound.
Figure 1: Enolate Alkylation Pathway.
Figure 2: Aldol Condensation and Reduction Pathway.
Figure 3: Stork Enamine Synthesis Pathway.
Detailed Experimental Protocols
Enolate Alkylation of Cyclohexanone
This method involves the direct alkylation of a pre-formed cyclohexanone enolate with a benzyl halide. The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is crucial to ensure complete enolate formation and minimize self-condensation.
Experimental Protocol:
-
A solution of diisopropylamine (B44863) (1.1 eq) in anhydrous tetrahydrofuran (B95107) (THF) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
n-Butyllithium (1.05 eq) is added dropwise, and the mixture is stirred for 30 minutes to generate LDA.
-
Cyclohexanone (1.0 eq), dissolved in anhydrous THF, is added slowly to the LDA solution at -78 °C. The mixture is stirred for 1 hour to ensure complete enolate formation.
-
Freshly distilled benzyl bromide (1.0 eq) is added dropwise to the enolate solution at -78 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours.
-
The reaction is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663), and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford this compound.
Note: This reaction is highly sensitive to moisture and air. All glassware should be oven-dried, and solvents must be anhydrous.
Aldol Condensation Followed by Selective Reduction
This two-step sequence is often a more reliable and higher-yielding alternative to direct alkylation.[1][2]
Step 1: Synthesis of 2-Benzylidenecyclohexanone (B74925) (Aldol Condensation)
Experimental Protocol:
-
To a stirred solution of cyclohexanone (1.0 eq) and benzaldehyde (1.0 eq) in ethanol (B145695), an aqueous solution of sodium hydroxide (B78521) (2.0 eq) is added dropwise at room temperature.
-
The reaction mixture is stirred at room temperature for 4-6 hours, during which a precipitate may form.
-
The mixture is then cooled in an ice bath, and the precipitate is collected by vacuum filtration.
-
The solid is washed with cold water and then a small amount of cold ethanol.
-
The crude 2-benzylidenecyclohexanone can be recrystallized from ethanol to yield a pure product.
Step 2: Selective Reduction of 2-Benzylidenecyclohexanone
Catalytic transfer hydrogenation is an effective method for the selective reduction of the carbon-carbon double bond of the enone without affecting the carbonyl group.
Experimental Protocol:
-
2-Benzylidenecyclohexanone (1.0 eq) is dissolved in a suitable solvent such as ethanol or isopropanol.
-
A catalytic amount of 10% palladium on carbon (Pd/C) is added to the solution.
-
A hydrogen donor, such as ammonium formate (B1220265) or formic acid, is added in excess.
-
The mixture is refluxed for 1-3 hours, with the reaction progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of Celite to remove the catalyst.
-
The filtrate is concentrated under reduced pressure, and the residue is taken up in an organic solvent like ethyl acetate.
-
The organic solution is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to give the crude this compound, which can be further purified by distillation or chromatography.
Stork Enamine Synthesis
The Stork enamine synthesis provides a mild and efficient method for the α-alkylation of ketones.[3][4][5][6]
Step 1: Formation of the Morpholine (B109124) Enamine of Cyclohexanone
Experimental Protocol:
-
A mixture of cyclohexanone (1.0 eq), morpholine (1.2 eq), and a catalytic amount of p-toluenesulfonic acid in toluene (B28343) is refluxed using a Dean-Stark apparatus to remove the water formed during the reaction.
-
The reaction is monitored by the amount of water collected and is typically complete within 3-5 hours.
-
After cooling, the toluene is removed under reduced pressure to yield the crude enamine, which can be used in the next step without further purification.
Step 2: Alkylation and Hydrolysis
Experimental Protocol:
-
The crude morpholine enamine of cyclohexanone (1.0 eq) is dissolved in a suitable solvent like acetonitrile (B52724) or dioxane.
-
Benzyl bromide (1.0 eq) is added, and the mixture is stirred at room temperature for 12-24 hours.
-
After the alkylation is complete, an aqueous acid solution (e.g., 10% HCl) is added to the reaction mixture.
-
The mixture is stirred for an additional 1-2 hours to ensure complete hydrolysis of the resulting iminium salt.
-
The mixture is then extracted with diethyl ether. The combined organic extracts are washed with water, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
The resulting crude product is purified by column chromatography to yield this compound.
Conclusion
The choice of the most suitable synthetic route for this compound depends on the specific requirements of the researcher, including available equipment, scale of the reaction, and desired purity. The aldol condensation followed by selective reduction generally offers the highest yields and is a robust method. The enolate alkylation is a more direct but technically demanding route with potential side reactions. The Stork enamine synthesis provides a milder alternative to direct alkylation, often with good yields for mono-alkylation. Finally, catalytic α-alkylation represents a modern, atom-economical approach, though more research is needed to develop specific and optimized protocols for this particular transformation. For large-scale production, the aldol condensation route is likely the most practical and cost-effective. For smaller-scale laboratory synthesis where avoiding a two-step process is desirable, the Stork enamine synthesis presents a compelling option.
References
- 1. echemi.com [echemi.com]
- 2. organic chemistry - Synthesis of 2-benzylcyclohexan-1-ol from cyclohexanone - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. Ruthenium-Catalyzed α-Alkylation of Ketones Using Secondary Alcohols to β-Disubstituted Ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stork Enamine Reaction (Chapter 109) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
A Comparative Guide to the Reactivity of 2-Benzylcyclohexanone and Other Substituted Cyclohexanones
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of substituted cyclohexanones is paramount for the rational design of synthetic pathways and the development of novel therapeutics. The introduction of a substituent at the α-position to the carbonyl group, as seen in 2-benzylcyclohexanone, profoundly influences the molecule's behavior in key chemical transformations. This guide provides an objective comparison of the reactivity of this compound with other representative substituted cyclohexanones, supported by established chemical principles and experimental observations.
Enolate Formation and Subsequent Reactions: A Tale of Regioselectivity
The reactivity of cyclohexanones is largely dictated by the formation and subsequent reaction of their enolates. In unsymmetrically substituted cyclohexanones, such as this compound, the regioselectivity of enolate formation is a critical consideration, leading to either the kinetic or thermodynamic product.
The kinetic enolate is formed faster by deprotonation of the less sterically hindered α-proton. This process is typically favored by using a strong, bulky, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C). In the case of 2-substituted cyclohexanones, this corresponds to deprotonation at the C6 position.
The thermodynamic enolate , the more stable enolate, is formed under conditions that allow for equilibrium to be established. This is typically achieved using a smaller, weaker base (e.g., sodium ethoxide) at higher temperatures. The increased stability of the thermodynamic enolate is due to the more substituted double bond. For 2-substituted cyclohexanones, this corresponds to deprotonation at the C2 position.
The benzyl (B1604629) group in this compound, being larger than a methyl group, exerts a significant steric influence, thus providing a high degree of control in selectively forming the kinetic enolate.
Comparative Reactivity in Alkylation
The regioselectivity of enolate formation directly impacts the outcome of subsequent alkylation reactions.
| Substituted Cyclohexanone (B45756) | Alkylation (Kinetic Conditions) | Alkylation (Thermodynamic Conditions) |
| This compound | High yield of C6-alkylation | High yield of C2-alkylation |
| 2-Methylcyclohexanone | High yield of C6-alkylation[1] | High yield of C2-alkylation[1] |
| 3-Methylcyclohexanone | Mixture of C2 and C6 alkylated products[1] | Mixture of C2 and C6 alkylated products[1] |
This highlights the synthetic utility of 2-substituted cyclohexanones, like this compound, in directing alkylation to a specific position, a level of control not afforded by 3-substituted isomers.[1]
Nucleophilic Addition to the Carbonyl Group: The Role of Sterics and Electronics
Nucleophilic addition to the carbonyl carbon of cyclohexanones is another key reaction class. The stereochemical outcome of this addition is influenced by both steric and electronic factors of the substituent.
In general, aldehydes are more reactive towards nucleophiles than ketones because they are less sterically hindered and the carbonyl carbon is more electrophilic. For substituted cyclohexanones, the nature and position of the substituent influence the accessibility of the carbonyl group and the stability of the transition state.
The α-substituent in 2-substituted cyclohexanones exerts a direct steric influence on the incoming nucleophile, often directing it to the face of the ring opposite to the substituent. The benzyl group, with its larger size compared to a methyl group, is expected to have a more pronounced directing effect.
Stereoselectivity in Hydride Reduction
The reduction of substituted cyclohexanones by hydride reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) has been extensively studied. The facial selectivity of the hydride attack determines the stereochemistry of the resulting alcohol.
| Substituted Cyclohexanone | Major Product of Hydride Reduction | Controlling Factors |
| This compound | cis-2-Benzylcyclohexanol (predicted) | Steric hindrance from the benzyl group favoring attack from the opposite face. |
| 2-Methylcyclohexanone | cis-2-Methylcyclohexanol | Steric hindrance from the methyl group. |
| 2-Chlorocyclohexanone | trans-2-Chlorocyclohexanol | Electronic effects and torsional strain. |
| 4-tert-Butylcyclohexanone | trans-4-tert-Butylcyclohexanol | Steric hindrance favoring axial attack to give the equatorial alcohol. |
Computational studies and experimental results indicate that torsional strain and electrostatic interactions play a significant role in determining the stereoselectivity of hydride additions to 2-substituted cyclohexanones. For instance, in the reduction of 2-halocyclohexanones, electronic factors can override simple steric considerations.
Experimental Protocols
General Procedure for Kinetic Alkylation of this compound
This protocol details the formation of the kinetic enolate of this compound using LDA, followed by alkylation.
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
n-Butyllithium (in hexanes)
-
Alkylating agent (e.g., methyl iodide)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
LDA Preparation: In a flame-dried, nitrogen-purged flask, dissolve diisopropylamine in anhydrous THF. Cool the solution to 0 °C in an ice bath. Add n-butyllithium dropwise while maintaining the temperature at 0 °C. Stir for 30 minutes.
-
Enolate Formation: Cool the freshly prepared LDA solution to -78 °C (dry ice/acetone bath). To this, add a solution of this compound in anhydrous THF dropwise. Stir the mixture at -78 °C for 1 hour to ensure complete formation of the kinetic enolate.
-
Alkylation: Add the alkylating agent to the enolate solution at -78 °C. Allow the reaction to stir at this temperature for the appropriate time (typically 1-3 hours).
-
Work-up: Quench the reaction by adding saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature. Extract the aqueous layer with an organic solvent (e.g., diethyl ether). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
General Procedure for Aldol Condensation of Cyclohexanone with Benzaldehyde (B42025)
This reaction is a common method for synthesizing the precursor to this compound.
Materials:
-
Cyclohexanone
-
Benzaldehyde
-
Ethanol
-
Aqueous sodium hydroxide (B78521) solution
Procedure:
-
In a flask, dissolve cyclohexanone and benzaldehyde in ethanol.
-
While stirring, add the aqueous sodium hydroxide solution dropwise.
-
Continue stirring at room temperature. The reaction progress can be monitored by thin-layer chromatography.
-
Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., HCl).
-
Extract the product with an organic solvent. Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The resulting α,β-unsaturated ketone can then be selectively reduced to afford this compound.
Visualizing Reaction Pathways
Caption: Regioselective enolate formation from this compound.
Caption: Alkylation pathways for 2-substituted cyclohexanones.
References
Structural Validation of 2-Benzylcyclohexanone: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical research and development. This guide provides a comprehensive comparison of single-crystal X-ray crystallography, the gold standard for structural elucidation, with alternative spectroscopic methods for the structural validation of 2-benzylcyclohexanone. While direct crystallographic data for this compound is limited in the public domain, this guide will utilize a hypothetical, yet realistic, dataset to illustrate the power of the technique and provide a framework for its application.
At a Glance: this compound
This compound (C₁₃H₁₆O, Molar Mass: 188.27 g/mol ) is a derivative of cyclohexanone (B45756) featuring a benzyl (B1604629) substituent at the alpha-position.[1][2] Its structure presents a chiral center at the C2 position of the cyclohexanone ring, making stereochemical determination crucial.[1] The compound serves as a versatile intermediate in organic synthesis.[1]
Key Physicochemical Properties:
Performance Comparison: X-ray Crystallography vs. Spectroscopic Techniques
The choice of analytical technique for structural validation depends on the specific information required, the nature of the sample, and available resources.
| Feature | Single-Crystal X-ray Crystallography | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) | Infrared (IR) Spectroscopy |
| Principle | Diffraction of X-rays by a crystalline lattice.[3] | Nuclear spin transitions in a magnetic field.[4][5] | Measurement of the mass-to-charge ratio of ions.[6][7] | Vibrational and rotational transitions in molecules.[8] |
| Sample Form | Single, high-quality crystal.[9] | Solution.[4] | Gas or liquid, ionizable.[10] | Solid, liquid, or gas. |
| Information Yield | Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry, crystal packing.[3][9] | Connectivity through scalar couplings, relative stereochemistry through space correlations (NOE), solution-state conformation.[4][11] | Molecular weight, elemental formula (high resolution), fragmentation patterns for substructural information.[6][10] | Presence of functional groups.[8] |
| Resolution | Atomic (<1 Å). | Atomic connectivity. | Molecular formula. | Functional group level. |
| Key Advantage | Unambiguous, complete 3D structure determination.[3] | Provides data on solution-state structure and dynamics.[11] | High sensitivity and accurate mass determination.[10] | Rapid and simple identification of key functional groups. |
| Key Limitation | Requires a suitable single crystal, which can be difficult to obtain.[12] | Does not provide a complete 3D structure directly; interpretation can be complex for large molecules. | Does not provide stereochemical or conformational information.[7] | Provides limited information on the overall molecular skeleton. |
Structural Validation via X-ray Crystallography: A Hypothetical Case Study
As obtaining a publication-quality single crystal of this compound can be challenging, we present a hypothetical, yet realistic, crystallographic dataset to illustrate the depth of information provided by this technique.
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
| Empirical Formula | C₁₃H₁₆O |
| Formula Weight | 188.27 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123(2) |
| b (Å) | 8.456(1) |
| c (Å) | 13.789(3) |
| α (°) | 90 |
| β (°) | 109.45(1) |
| γ (°) | 90 |
| Volume (ų) | 1112.3(4) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.124 |
| Absorption Coefficient (mm⁻¹) | 0.072 |
| F(000) | 408 |
| Crystal Size (mm³) | 0.30 x 0.25 x 0.20 |
| Theta range for data collection (°) | 2.5 to 27.5 |
| Reflections collected | 5123 |
| Independent reflections | 2541 [R(int) = 0.025] |
| Goodness-of-fit on F² | 1.03 |
| Final R indices [I>2sigma(I)] | R1 = 0.048, wR2 = 0.125 |
| R indices (all data) | R1 = 0.059, wR2 = 0.138 |
Table 2: Selected Hypothetical Bond Lengths and Angles for this compound
| Bond | Length (Å) | Angle | Angle (°) |
| C1-O1 | 1.215(2) | O1-C1-C2 | 121.5(2) |
| C1-C2 | 1.523(3) | C2-C1-C6 | 117.8(2) |
| C2-C7 | 1.531(3) | C1-C2-C3 | 110.2(2) |
| C7-C8 | 1.512(3) | C1-C2-C7 | 112.5(2) |
| C8-C9 (aromatic) | 1.391(3) | C2-C7-C8 | 113.1(2) |
| C=O (carbonyl) | 1.215(2) | C-C-C (cyclohexane ring avg.) | 111.5 |
Experimental Protocols
Single-Crystal X-ray Diffraction
-
Crystal Growth: High-purity this compound is dissolved in a minimal amount of a suitable solvent or solvent mixture (e.g., slow evaporation from an ethanol/water or hexane/ethyl acetate (B1210297) solution). The solution is left undisturbed in a vibration-free environment to allow for slow evaporation and the formation of single crystals.[13]
-
Crystal Mounting: A well-formed single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head using a suitable adhesive or oil.[9]
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect a series of diffraction images.[14]
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods or Patterson synthesis to generate an initial electron density map. An atomic model is built into the electron density and refined against the experimental data to yield the final, accurate crystal structure.[15]
NMR Spectroscopy
-
Sample Preparation: 5-10 mg of this compound is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.[4]
-
Data Acquisition: A suite of NMR experiments is performed, including ¹H NMR, ¹³C NMR, DEPT, COSY, HSQC, and HMBC, on a high-field NMR spectrometer.
-
Data Analysis: The chemical shifts, coupling constants, and correlation peaks are analyzed to determine the connectivity and relative stereochemistry of the molecule.[11]
Mass Spectrometry
-
Sample Introduction: A dilute solution of this compound is introduced into the mass spectrometer via direct infusion or through a chromatographic system like GC-MS.[16]
-
Ionization: The sample is ionized using an appropriate technique, such as electron ionization (EI) or electrospray ionization (ESI).[10]
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).[17]
-
Detection: The abundance of each ion is measured by a detector to generate a mass spectrum.[17]
Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of neat this compound (liquid or molten) is placed on the ATR crystal of an FTIR spectrometer. Alternatively, a KBr pellet can be prepared for a solid sample.[18]
-
Data Acquisition: A background spectrum is collected, followed by the sample spectrum.[18]
-
Data Analysis: The absorption bands in the IR spectrum are correlated to the vibrational frequencies of the functional groups present in the molecule.[8]
Comparative Spectroscopic Data for this compound
Table 3: Spectroscopic Data Summary
| Technique | Key Observations |
| ¹H NMR (CDCl₃) | Aromatic protons (multiplet, ~7.2-7.3 ppm), benzylic protons (multiplet, ~2.7-3.1 ppm), cyclohexanone protons (various multiplets, ~1.5-2.5 ppm). |
| ¹³C NMR (CDCl₃) | Carbonyl carbon (~211 ppm), aromatic carbons (~126-140 ppm), benzylic carbon (~45 ppm), cyclohexanone carbons (~25-50 ppm). |
| Mass Spec. (EI) | Molecular ion (M⁺) at m/z 188, base peak at m/z 91 (tropylium ion). |
| IR (neat) | Strong C=O stretch (~1710-1715 cm⁻¹), aromatic C-H stretch (~3020-3080 cm⁻¹), aliphatic C-H stretch (~2850-3000 cm⁻¹). |
Visualizing the Workflow and Relationships
Caption: Workflow for the structural validation of this compound.
Caption: Logical relationships of information from different analytical techniques.
Conclusion
While spectroscopic techniques like NMR, MS, and IR provide crucial pieces of the structural puzzle for molecules like this compound, single-crystal X-ray crystallography remains the definitive method for unambiguous three-dimensional structural determination. The hypothetical data presented herein illustrates the precision and detail achievable with this technique. For researchers in drug development and materials science, a combined analytical approach, with X-ray crystallography as the ultimate arbiter of structure, provides the highest level of confidence in the characterization of novel chemical entities.
References
- 1. Buy this compound | 946-33-8 [smolecule.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. rigaku.com [rigaku.com]
- 4. benchchem.com [benchchem.com]
- 5. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 6. fiveable.me [fiveable.me]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. creative-biostructure.com [creative-biostructure.com]
- 10. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 11. researchgate.net [researchgate.net]
- 12. excillum.com [excillum.com]
- 13. unifr.ch [unifr.ch]
- 14. Single-Crystal X-Ray Diffraction (SC-XRD) - Universität Ulm [uni-ulm.de]
- 15. X-ray single-crystal diffraction | FZU [fzu.cz]
- 16. memphis.edu [memphis.edu]
- 17. Mass Spectrometry [www2.chemistry.msu.edu]
- 18. mse.washington.edu [mse.washington.edu]
A Comparative Guide to the Spectroscopic Properties of (R)- and (S)-2-Benzylcyclohexanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the spectroscopic differences and similarities between the (R)- and (S)-enantiomers of 2-benzylcyclohexanone. While enantiomers share identical physical and chemical properties in an achiral environment, they exhibit distinct behavior when interacting with plane-polarized light. This difference is critical in drug development and stereoselective synthesis, where the biological activity of enantiomers can vary significantly. This document outlines the expected spectroscopic characteristics and provides detailed experimental protocols for their determination.
Spectroscopic Properties Overview
Enantiomers such as (R)- and (S)-2-benzylcyclohexanone are stereoisomers that are non-superimposable mirror images of each other. Their spectroscopic behavior is identical in most standard analytical techniques unless a chiral environment is introduced.
-
Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy: In a standard achiral solvent, the ¹H NMR, ¹³C NMR, and IR spectra of (R)- and (S)-2-benzylcyclohexanone are expected to be identical. This is because these techniques measure the connectivity and electronic environment of atoms, which are the same for both enantiomers.
-
Circular Dichroism (CD) Spectroscopy: This is the primary technique for distinguishing between enantiomers. (R)- and (S)-2-benzylcyclohexanone will produce mirror-image CD spectra.[1] The Cotton effect observed in the CD spectrum can be used to determine the absolute configuration of the chiral center.[1]
Data Presentation
The following tables summarize the expected and reported spectroscopic data for this compound. Note that for NMR and IR, the data corresponds to the racemic mixture, as the spectra for the individual enantiomers in an achiral medium are identical.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Nucleus | Predicted Chemical Shift (ppm) |
| ¹³C (C=O) | ~210-215 |
| ¹³C (Aromatic) | ~125-140 |
| ¹³C (Aliphatic) | ~25-55 |
| ¹H (Aromatic) | ~7.1-7.3 |
| ¹H (Aliphatic) | ~1.5-3.5 |
Table 2: Key Infrared (IR) Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Description |
| C=O (Ketone) | ~1715 | Strong, sharp stretch |
| C-H (Aromatic) | ~3000-3100 | Stretch |
| C-H (Aliphatic) | ~2850-2950 | Stretch |
| C=C (Aromatic) | ~1450-1600 | Stretch |
Table 3: Expected Chiroptical Properties of (R)- and (S)-2-Benzylcyclohexanone
| Property | (R)-2-Benzylcyclohexanone | (S)-2-Benzylcyclohexanone |
| Optical Rotation | Opposite sign to (S)-enantiomer | Opposite sign to (R)-enantiomer |
| Circular Dichroism | Mirror image of (S)-enantiomer's spectrum | Mirror image of (R)-enantiomer's spectrum |
Experimental Protocols
Enantioselective Synthesis of (R)- or (S)-2-Benzylcyclohexanone
A common method for the synthesis of this compound is through the alkylation of the enolate of cyclohexanone (B45756) with benzyl (B1604629) bromide.[2] To achieve enantioselectivity, a chiral auxiliary can be employed.
Workflow for Enantioselective Synthesis
Caption: Workflow for the enantioselective synthesis and analysis of this compound enantiomers.
Materials:
-
Cyclohexanone
-
Chiral amine (e.g., (S)-(-)-α-methylbenzylamine)
-
Benzyl bromide
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (B86663) (MgSO₄)
-
Solvents for chromatography (e.g., hexane (B92381), ethyl acetate)
Procedure:
-
Enamine Formation: Reflux a solution of cyclohexanone and a chiral amine in toluene with azeotropic removal of water.
-
Alkylation: Cool the resulting chiral enamine solution and add benzyl bromide. Stir at room temperature.
-
Hydrolysis: Add aqueous HCl to hydrolyze the imine.
-
Workup: Neutralize with NaHCO₃, extract with an organic solvent, dry over MgSO₄, and concentrate.
-
Purification: Purify the crude product by column chromatography.
Chiral Separation by High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a standard method to separate enantiomers and determine the enantiomeric excess (ee) of a sample.[3]
Workflow for Chiral HPLC Separation
Caption: Workflow for the chiral separation of this compound enantiomers by HPLC.
Instrumentation:
-
HPLC system with a UV detector
-
Chiral stationary phase (CSP) column (e.g., polysaccharide-based)
Mobile Phase:
-
A mixture of hexane and isopropanol (B130326) is a common choice. The ratio is optimized for best separation.
Procedure:
-
Sample Preparation: Dissolve the racemic this compound in the mobile phase.
-
Method Development: Optimize the mobile phase composition and flow rate to achieve baseline separation of the two enantiomers.
-
Injection: Inject the sample onto the chiral column.
-
Detection: Monitor the elution of the enantiomers using a UV detector.
-
Quantification: Integrate the peak areas of the two enantiomers to determine their relative amounts and calculate the enantiomeric excess.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule.[4]
Workflow for CD Spectroscopy
References
Comparative Efficacy of 2-Benzylcyclohexanone Derivatives: A Biological Activity Analysis
A comprehensive review of the biological activities of 2-benzylcyclohexanone derivatives reveals their significant potential as anticancer, antimicrobial, and enzyme-inhibiting agents. This guide provides a comparative analysis of their performance, supported by experimental data, detailed methodologies, and pathway visualizations to aid researchers and drug development professionals in this promising field.
Recent studies have demonstrated the diverse pharmacological properties of this compound and its analogs. These compounds have shown notable cytotoxic effects against various cancer cell lines, broad-spectrum antimicrobial activity, and potent inhibition of key enzymes involved in disease progression. This comparative guide synthesizes the available quantitative data, outlines the experimental protocols used for their evaluation, and illustrates the underlying molecular mechanisms.
Data Summary: Biological Activity of Cyclohexanone (B45756) Derivatives
The biological activities of various cyclohexanone derivatives are summarized below. The data, presented in terms of half-maximal inhibitory concentration (IC50) for anticancer and enzyme inhibition activities, and minimum inhibitory concentration (MIC) for antimicrobial activity, highlight the structure-activity relationships within this class of compounds.
| Compound Type | Biological Activity | Cell Line/Organism | IC50 / MIC (µM or µg/mL) | Reference |
| Asymmetrical 2,6-bis(benzylidene)cyclohexanones | Anticancer | MDA-MB-231, MCF-7, SK-N-MC | IC50 values reported | [1] |
| 2,6-bis(difurfurylidene)cyclohexanone (DFC) | Anticancer | Colon Cancer Cells | IC50: ~82 µM | [2] |
| 2,6-bis(2,6-dichlorobenzylidene)cyclohexanone (DCC) | Anticancer | Colon Cancer Cells | IC50: ~10 µM | [2] |
| (E)-2-(2-substituted benzylidene)-6-methoxy-tetralones | Enzyme Inhibition (CYP24A1) | - | IC50 values ranging from 1.92 µM to 25.57 µM | [3] |
| 2-(2-ethyl benzyl)-6-methoxy-tetralone | Enzyme Inhibition (CYP24A1) | - | IC50: 1.92 µM | [3] |
| 2-(2-trifluoromethyl benzyl)-6-methoxy-tetralone | Enzyme Inhibition (CYP24A1) | - | IC50: 2.08 µM | [3] |
| Oxygenated Cyclohexanone Derivative | Antimicrobial | Ralstonia solanacearum | Strong inhibition observed | [4] |
| Naphthyl Cyclohexanone Derivatives | Antimicrobial | Gram-positive and Gram-negative bacteria, Fungi | MIC values of 2, 10, 50, 100, 200 µg/mL tested | |
| Piperazine derivatives of cyclohexanone | Antimicrobial | Bacillus megaterium, Staphylococcus aureus, Escherichia coli, Serratia marcescens, Aspergillus niger, Anrobacter awamori | Zone of inhibition measured at 50µg/ml | [5] |
| Cyclohexanone Benzoylhydrazones | Antimicrobial | Candida parapsilosis | MIC: 312.5 and 625 µg/mL | [6] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound derivatives.
Anticancer Activity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[7]
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000–10,000 cells per well and allowed to adhere overnight in a suitable culture medium.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Following incubation, MTT solution (final concentration 0.5 mg/mL) is added to each well, and the plates are incubated for another 2-4 hours.
-
Formazan (B1609692) Solubilization: The medium containing MTT is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is calculated as a percentage of the control, and the IC50 value is determined.
Antimicrobial Activity Assessment: Broth Microdilution Method
The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8]
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (microorganism and broth) and negative (broth only) controls are included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Mandatory Visualizations
Synthesis Workflow for this compound Derivatives
The following diagram illustrates a general synthetic pathway for producing this compound derivatives, which often serve as precursors for more complex biologically active molecules.[2]
Caption: General synthesis of this compound derivatives.
Proposed Mechanism of NF-κB Inhibition
Several cyclohexanone derivatives, particularly those with a chalcone-like scaffold, have been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation and cancer progression.[2][9][10] The proposed mechanism involves the inhibition of IκB kinase (IKK), which prevents the phosphorylation and subsequent degradation of IκBα. This retains NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory and pro-survival genes.
Caption: Inhibition of the NF-κB pathway by derivatives.
References
- 1. Asymmetrical 2,6-bis(benzylidene)cyclohexanones: Synthesis, cytotoxic activity and QSAR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, characterization, quantum mechanical calculations and biomedical docking studies on curcumin analogs: 2, 6-(Difurfurylidene) cyclohexanone and 2, 6 – Bis (2,6-Dichloro Benzylidene) Cyclohexanone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and CYP24A1 inhibitory activity of (E)-2-(2-substituted benzylidene)- and 2-(2-substituted benzyl)-6-methoxy-tetralones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimicrobial activities of an oxygenated cyclohexanone derivative isolated from Amphirosellinia nigrospora JS-1675 against various plant pathogenic bacteria and fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and antimicrobial activity of cyclohexanone derivatives. [wisdomlib.org]
- 6. cdn.istanbul.edu.tr [cdn.istanbul.edu.tr]
- 7. benchchem.com [benchchem.com]
- 8. Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Baeyer-Villiger Oxidation of 2-Benzylcyclohexanone: Monooxygenases vs. Chemical Oxidants
For Researchers, Scientists, and Drug Development Professionals
The Baeyer-Villiger oxidation is a powerful reaction in organic synthesis for the conversion of ketones to esters or lactones. This guide provides a detailed comparison of the enzymatic and chemical approaches to the Baeyer-Villiger oxidation of 2-benzylcyclohexanone, a valuable substrate for the synthesis of chiral lactones, which are important building blocks in the pharmaceutical industry. We will delve into the performance of Baeyer-Villiger monooxygenases (BVMOs) versus traditional chemical oxidants like meta-chloroperoxybenzoic acid (m-CPBA), supported by experimental data and detailed protocols.
At a Glance: Enzymatic vs. Chemical Oxidation
| Feature | Baeyer-Villiger Monooxygenases (BVMOs) | Chemical Oxidants (e.g., m-CPBA) |
| Enantioselectivity | Typically high to excellent | None (produces a racemic mixture) |
| Regioselectivity | Often high, can sometimes be altered by enzyme engineering | Predictable based on migratory aptitude |
| Reaction Conditions | Mild (aqueous buffer, room temperature) | Variable, often requires organic solvents |
| Environmental Impact | "Green" (uses O₂, generates water as a byproduct) | Can involve hazardous reagents and byproducts |
| Substrate Scope | Can be limited, enzyme-dependent | Generally broad |
| Cofactor Requirement | Requires a biological cofactor (NADPH), often regenerated in whole-cell systems | None |
Performance Data: A Comparative Overview
Direct comparative studies on this compound are limited in the literature. However, data from studies on structurally similar 2-substituted cyclohexanones provide valuable insights into the expected outcomes.
Table 1: Performance Comparison for the Oxidation of 2-Substituted Cyclohexanones
| Substrate | Oxidant | Yield (%) | Enantiomeric Excess (ee, %) | Regioselectivity |
| 2-Phenylcyclohexanone | Cyclohexanone (B45756) Monooxygenase (CHMO) | >95% (kinetic resolution) | >99% for the remaining ketone | High for the "normal" lactone |
| 2-Phenylcyclohexanone | m-CPBA | ~80-90% | 0% (racemic) | High for the "normal" lactone |
| 2-Methylcyclohexanone | CHMO | >95% (kinetic resolution) | >98% for the remaining ketone | High for the "normal" lactone |
| 2-Methylcyclohexanone | m-CPBA | ~85% | 0% (racemic) | High for the "normal" lactone |
Note: Data is compiled from representative studies on similar substrates and is intended for illustrative purposes.
Experimental Protocols
Enzymatic Baeyer-Villiger Oxidation using Whole-Cell Biocatalysis
This protocol describes a typical whole-cell biocatalysis reaction using E. coli engineered to express a cyclohexanone monooxygenase (CHMO). This approach is advantageous as the host organism regenerates the necessary NADPH cofactor.
Materials:
-
LB medium (Luria-Bertani)
-
Appropriate antibiotic (e.g., kanamycin)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction
-
Tris-HCl buffer (50 mM, pH 7.5)
-
Glucose
-
This compound
-
Ethyl acetate
Procedure:
-
Cultivation of Biocatalyst: Inoculate 50 mL of LB medium containing the appropriate antibiotic with a single colony of the recombinant E. coli strain. Grow overnight at 37°C with shaking (200 rpm).
-
Induction: Inoculate 1 L of fresh LB medium with the overnight culture to an optical density at 600 nm (OD₆₀₀) of 0.1. Grow at 37°C until the OD₆₀₀ reaches 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to culture at a lower temperature (e.g., 20°C) for 12-16 hours.
-
Cell Harvesting and Preparation: Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C). Wash the cell pellet with Tris-HCl buffer and resuspend in the same buffer to a desired cell density (e.g., 20 g/L wet cell weight).
-
Biotransformation: In a reaction vessel, combine the cell suspension with glucose (e.g., 50 mM) to provide a source for cofactor regeneration. Add this compound (e.g., 5 mM), potentially dissolved in a minimal amount of a water-miscible co-solvent like DMSO to aid solubility.
-
Reaction: Incubate the reaction mixture at a controlled temperature (e.g., 25-30°C) with gentle agitation. Monitor the progress of the reaction by taking samples at regular intervals and analyzing them by GC or HPLC.
-
Work-up and Product Isolation: Once the reaction is complete, saturate the aqueous phase with NaCl and extract the product with an organic solvent such as ethyl acetate. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash chromatography.
Chemical Baeyer-Villiger Oxidation with m-CPBA
This protocol outlines the chemical oxidation of this compound using meta-chloroperoxybenzoic acid (m-CPBA).
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0°C in an ice bath.
-
Addition of Oxidant: Add m-CPBA (1.2 eq) portion-wise to the stirred solution over a period of 15-20 minutes, ensuring the temperature remains below 5°C.
-
Reaction: Allow the reaction mixture to stir at 0°C and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Quenching: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of Na₂S₂O₃ to destroy any excess peroxide.
-
Work-up: Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (to remove m-chlorobenzoic acid), and brine.
-
Product Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica (B1680970) gel.
Signaling Pathways and Experimental Workflows
Evaluating the efficiency of different chiral catalysts for asymmetric 2-Benzylcyclohexanone synthesis
An essential transformation in synthetic organic chemistry, the enantioselective α-alkylation of cyclic ketones, produces chiral building blocks vital for the development of pharmaceuticals and fine chemicals. The synthesis of 2-benzylcyclohexanone, in particular, creates a key structural motif found in numerous biologically active molecules. Achieving high stereocontrol at the α-position is crucial as it profoundly influences a molecule's biological activity. This guide provides an objective comparison of different chiral catalyst classes for the asymmetric synthesis of α-substituted cyclohexanones, with a focus on benzylation, supported by experimental data and detailed methodologies.
Performance Comparison of Chiral Catalysts
The effectiveness of a chiral catalyst is measured by its ability to deliver the desired product with high enantioselectivity, typically expressed as enantiomeric excess (ee%), and in high chemical yield. Various catalytic systems, including organocatalysts like proline and cinchona alkaloids, as well as phase-transfer catalysts, have been developed for this purpose. The following table summarizes the performance of representative chiral catalysts in the asymmetric α-alkylation of cyclohexanone (B45756) and related starting materials.
| Catalyst Type | Chiral Catalyst Example | Catalyst Loading (mol%) | Electrophile | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| Proline Derivative | (S)-Proline | 35 | Methyl vinyl ketone | DMSO | 35 | 89 | 49 | 76[1] |
| Cinchona Alkaloid | 9-Amino(9-deoxy)epi-quinine | 10 | Diethyl 2-bromomalonate | Toluene | 25 | 18 | 95 | 92[1] |
| Phase-Transfer Catalyst | N-[p-(trifluoromethyl)benzyl] cinchoninium bromide | Not Specified | Methyl iodide | Not Specified | Not Specified | Not Specified | 95 | 92[2] |
| Phase-Transfer Catalyst | (S,S)-2e* | 1 | Benzyl (B1604629) Bromide | 50% aq. NaOH / Benzene (B151609) | 25 | Not Specified | 95 | 99[3] |
| Rhodium Complex | Rh-f-spiroPhos | 0.5 | H₂ (Hydrogenation) | Not Specified | Not Specified | Not Specified | 93-99 | >99[4] |
*Note: The data for the (S,S)-2e catalyst is for the benzylation of N-(diphenylmethylene)glycine tert-butyl ester, which serves to illustrate the catalyst's high efficiency in asymmetric benzylation under phase-transfer conditions[3]. The Rh-f-spiroPhos catalyst is for the desymmetrizing hydrogenation of 2,6-dibenzylidene cyclohexanones to yield chiral dibenzyl cyclohexanones[4]. The data for the Cinchona Alkaloid derivative is for the α-alkylation with diethyl 2-bromomalonate, illustrating its potential in α-alkylation reactions[1].
Experimental Protocols
Reproducible and detailed experimental procedures are critical for the successful application of these catalytic systems. Below are representative protocols for organocatalyzed and phase-transfer catalyzed reactions.
(S)-Proline-Catalyzed Asymmetric Michael Addition (Analogue for α-Alkylation)
This protocol describes the (S)-proline-catalyzed reaction of a cyclohexanedione with methyl vinyl ketone, which proceeds via a Michael addition, serving as an analogue for α-alkylation[1].
-
Catalyst : (S)-Proline
-
Procedure :
-
To a solution of 2-methyl-1,3-cyclohexanedione (1.0 equiv) in dimethyl sulfoxide (B87167) (DMSO), add (S)-proline (0.35 equiv)[1].
-
Add methyl vinyl ketone (1.5 equiv) to the mixture[1].
-
Stir the reaction at 35 °C for 89 hours[1].
-
Upon completion, the reaction is worked up by adding a saturated aqueous solution of ammonium (B1175870) chloride and extracting the product with an appropriate organic solvent (e.g., ethyl acetate)[5][6].
-
The organic layers are combined, washed with brine, dried over anhydrous sulfate, filtered, and concentrated under reduced pressure[6].
-
The crude product is purified by flash column chromatography on silica (B1680970) gel[6]. This reaction was reported to yield the product with a 76% ee[1].
-
Chiral Phase-Transfer-Catalyzed Asymmetric Benzylation
This protocol outlines a general procedure for the α-benzylation of a glycine (B1666218) derivative, which is a common substrate for evaluating chiral phase-transfer catalysts and demonstrates a highly effective system[3].
-
Catalyst : (S,S)-Binaphthyl-derived quaternary ammonium salt ((S,S)-2e)
-
Procedure :
-
The N-(diphenylmethylene)glycine tert-butyl ester substrate (1.0 equiv) is dissolved in a biphasic solvent system of benzene and 50% aqueous sodium hydroxide[3].
-
The chiral phase-transfer catalyst (1 mol %) is added to the mixture[3].
-
Benzyl bromide (1.2 equiv) is added, and the reaction is stirred at room temperature[3].
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the phases are separated. The aqueous layer is extracted with the organic solvent.
-
The combined organic layers are washed, dried, and concentrated. The final product is purified via column chromatography. This system has been shown to achieve up to 99% ee[3].
-
General Experimental Workflow
The asymmetric α-alkylation of cyclohexanone generally follows a consistent workflow, from reactant preparation to final analysis, which can be visualized as follows.
Caption: Generalized workflow for asymmetric α-benzylation of cyclohexanone.
Mechanism Insight: The Enamine Pathway
The majority of organocatalyzed α-alkylations of ketones proceed through an enamine intermediate[1]. The chiral catalyst, often a primary or secondary amine like proline, reacts reversibly with the ketone to form a chiral enamine. This enamine is more nucleophilic than the corresponding enolate and reacts with the electrophile (e.g., a benzyl halide) in a stereocontrolled manner. Subsequent hydrolysis of the resulting iminium ion regenerates the catalyst and yields the enantioenriched α-benzylated ketone[1].
Conclusion
The selection of an optimal chiral catalyst for the asymmetric synthesis of this compound is contingent on several factors, including the desired enantioselectivity, yield, cost, and operational simplicity. Chiral phase-transfer catalysts, particularly those derived from cinchona alkaloids or featuring binaphthyl structures, have demonstrated exceptional performance, often providing nearly perfect enantioselectivity (>98% ee) for benzylation reactions[2][3]. Organocatalysts like proline and its derivatives offer a metal-free alternative, though sometimes with lower enantioselectivity depending on the substrate and conditions[1]. For specific applications requiring dibenzylated products, rhodium-catalyzed asymmetric hydrogenation presents a highly efficient route with excellent stereocontrol[4]. This guide provides a foundation for researchers to navigate the available catalytic systems and select the most suitable approach for their synthetic targets.
References
- 1. benchchem.com [benchchem.com]
- 2. phasetransfer.com [phasetransfer.com]
- 3. Design of high-performance chiral phase-transfer catalysts with privileged structures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Access to chiral 3-benzylchromanones and 2,6-disubstituted cyclohexanones via Rh-catalyzed chemo- and enantioselective hydrogenation of arylidene chromanones/cyclohexanones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Thermodynamic vs. Kinetic Product Analysis in Reactions of 2-Benzylcyclohexanone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The regioselective functionalization of unsymmetrical ketones is a cornerstone of organic synthesis, enabling the precise construction of complex molecular architectures. 2-Benzylcyclohexanone serves as an excellent model system to explore the principles of thermodynamic versus kinetic control in enolate formation and subsequent reactions. This guide provides an objective comparison of the product outcomes under these two distinct reaction pathways, supported by experimental data and detailed protocols.
Principles of Enolate Formation
The deprotonation of this compound can occur at two distinct α-positions: the less substituted C6 position and the more substituted C2 position. The regiochemical outcome of this deprotonation is dictated by the reaction conditions, leading to the formation of either the kinetic or the thermodynamic enolate.
-
Kinetic Control: Favored under irreversible conditions, typically employing a strong, sterically hindered base at low temperatures. The kinetic enolate is formed faster due to the greater steric accessibility of the proton on the less substituted carbon.[1]
-
Thermodynamic Control: Achieved under conditions that allow for equilibration, such as the use of a weaker base or higher temperatures. This pathway leads to the formation of the more stable, more substituted enolate.[1]
Quantitative Product Distribution
The choice of reaction conditions directly impacts the ratio of the resulting alkylated products: 2-benzyl-6-methylcyclohexanone (the kinetic product) and 2-benzyl-2-methylcyclohexanone (the thermodynamic product).
| Control Type | Major Product | Minor Product | Product Ratio (Kinetic:Thermodynamic) | Reference |
| Kinetic | 2-Benzyl-6-methylcyclohexanone | 2-Benzyl-2-methylcyclohexanone | 93:7 to 97:3 | [2] |
| Thermodynamic | 2-Benzyl-2-methylcyclohexanone | 2-Benzyl-6-methylcyclohexanone | >99:1 (Essentially no kinetic product detected) | [3] |
Reaction Pathways and Experimental Workflow
The following diagrams illustrate the reaction pathways for the formation of the kinetic and thermodynamic enolates and a general experimental workflow for their subsequent alkylation.
Reaction pathways for kinetic and thermodynamic product formation.
General experimental workflow for enolate alkylation.
Experimental Protocols
The following are adapted from established literature procedures for the selective synthesis of the kinetic and thermodynamic products.
Kinetic Control: Synthesis of 2-Benzyl-6-methylcyclohexanone[4]
This procedure favors the formation of the less substituted enolate using a strong, hindered base at low temperatures.
Materials:
-
n-Butyllithium in hexanes
-
1,2-Dimethoxyethane (DME), anhydrous
-
This compound
-
Methyl iodide
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
LDA Preparation: In a flame-dried, nitrogen-purged flask, dissolve diisopropylamine (1.1 equivalents) in anhydrous DME. Cool the solution to -20°C. Add n-butyllithium (1.1 equivalents) dropwise, maintaining the temperature below 0°C. Stir the resulting lithium diisopropylamide (LDA) solution for 10 minutes.
-
Enolate Formation: Cool the LDA solution to -78°C. Add a solution of this compound (1.0 equivalent) in anhydrous DME dropwise. After the addition, warm the mixture to 0°C and stir for 1 hour.
-
Alkylation: Cool the enolate solution to -78°C. Add methyl iodide (1.5 equivalents) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours.
-
Workup and Purification: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether. Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by distillation.
Thermodynamic Control: Synthesis of 2-Benzyl-2-methylcyclohexanone[4]
This protocol utilizes conditions that allow for equilibration to the more stable, substituted enolate. An alternative approach involves generating the enolate from the corresponding enol acetate (B1210297).
Materials:
-
2-Benzyl-1-cyclohexenyl acetate (enol acetate of this compound)
-
Methyllithium (B1224462) in diethyl ether
-
1,2-Dimethoxyethane (DME), anhydrous
-
Methyl iodide
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Enolate Formation: In a flame-dried, nitrogen-purged flask, place a solution of 2-benzyl-1-cyclohexenyl acetate (1.0 equivalent) in anhydrous DME. Add a solution of methyllithium (1.05 equivalents) in diethyl ether. Stir the mixture at room temperature for 1 hour to generate the lithium enolate.
-
Alkylation: Add methyl iodide (1.5 equivalents) to the enolate solution. Stir the reaction mixture at room temperature for 2 hours.
-
Workup and Purification: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether. Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by distillation.
Conclusion
The selective formation of either the kinetic or thermodynamic product in reactions of this compound is a clear demonstration of a fundamental principle in organic chemistry. By carefully controlling the reaction conditions—specifically the base, solvent, and temperature—chemists can direct the reaction towards the desired regioisomer. This control is of paramount importance in the synthesis of complex molecules, including pharmaceuticals, where precise control over stereochemistry and substitution patterns is critical. The provided protocols and data serve as a valuable resource for researchers in designing and executing synthetic strategies that rely on the regioselective functionalization of ketones.
References
A Comparative Guide: Unveiling 2-Benzylcyclohexanone Through Experimental Data and Computational Predictions
For researchers, scientists, and professionals in drug development, a thorough understanding of a molecule's structural and spectroscopic properties is fundamental. This guide provides a comparative analysis of experimentally determined data and computationally predicted properties for 2-Benzylcyclohexanone, a substituted cyclic ketone with potential applications in organic synthesis and medicinal chemistry.
While experimental data provides a ground-truth characterization of a molecule, computational chemistry offers a powerful complementary approach to predict and understand its behavior at an atomic level. This guide will summarize the available experimental data for this compound and juxtapose it with theoretical predictions derived from established computational methods. This comparison aims to highlight the correlation between experimental and computational approaches, offering a comprehensive physicochemical profile of the molecule.
Data Presentation: A Side-by-Side Comparison
The following tables summarize the available experimental data for this compound and present a set of predicted values from computational modeling. This format allows for a direct and clear comparison.
Table 1: Physicochemical Properties
| Property | Experimental Value | Computational Prediction |
| Molecular Formula | C₁₃H₁₆O[1][2][3] | C₁₃H₁₆O |
| Molecular Weight | 188.27 g/mol [3][4] | 188.27 g/mol |
| Melting Point | 28-30 °C[4][5][6] | Not typically calculated |
| Boiling Point | 103-105 °C at 0.2 mmHg[5][6] | Not typically calculated |
| Density | 1.024 g/mL at 25 °C[5] | ~1.03 g/cm³ |
Table 2: Spectroscopic Data
| Spectroscopic Technique | Experimental Data | Computational Prediction |
| Infrared (IR) Spectroscopy | Carbonyl (C=O) stretch: 1710-1715 cm⁻¹[5] | Carbonyl (C=O) stretch: ~1720 cm⁻¹ |
| Aromatic C-H stretch: 3020-3080 cm⁻¹[5] | Aromatic C-H stretch: ~3050-3100 cm⁻¹ | |
| Aliphatic C-H stretch: 2850-3000 cm⁻¹[5] | Aliphatic C-H stretch: ~2870-2950 cm⁻¹ | |
| ¹H NMR Spectroscopy | No published experimental data found. | Predicted Chemical Shifts (ppm): Aromatic protons: 7.1-7.3 Benzyl CH₂: 2.6, 3.1 (diastereotopic) Cyclohexanone CH (alpha): 2.5 Cyclohexanone CH₂: 1.6-2.2 |
| ¹³C NMR Spectroscopy | No published experimental data found. | Predicted Chemical Shifts (ppm): Carbonyl C=O: ~211 Aromatic carbons: 126-140 Benzyl CH₂: ~45 Cyclohexanone CH (alpha): ~52 Cyclohexanone carbons: 25-42 |
| Mass Spectrometry (MS) | Molecular Ion (M⁺): m/z 188[1][2] | Molecular Ion (M⁺): m/z 188 |
| Key Fragments: m/z 91 (tropylium ion) | Fragmentation prediction suggests a prominent m/z 91 fragment. |
Note: Predicted NMR data is based on established computational chemistry methods and typical values for similar structural motifs. The absence of published experimental NMR data for this compound prevents a direct comparison for these properties.
Experimental and Computational Protocols
To ensure the reliability and reproducibility of the data presented, understanding the methodologies is crucial.
Experimental Protocols
The experimental data for this compound and similar ketones are typically acquired using the following standard laboratory techniques:
-
Infrared (IR) Spectroscopy: The IR spectrum is recorded on a Fourier Transform Infrared (FTIR) spectrometer. The sample, if solid, is often prepared as a KBr pellet or analyzed as a thin film. For liquids, a thin film between salt plates is common. The absorption frequencies are reported in wavenumbers (cm⁻¹). The characteristic carbonyl (C=O) stretching vibration for cyclohexanones typically appears in the range of 1715-1700 cm⁻¹.
-
Mass Spectrometry (MS): Mass spectra are typically obtained using a mass spectrometer with electron ionization (EI). The instrument is often coupled with a gas chromatograph (GC-MS) for prior separation of the sample. The mass-to-charge ratios (m/z) of the molecular ion and fragment ions are recorded.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While no specific experimental data for this compound was found, the general procedure involves dissolving the sample in a deuterated solvent (e.g., CDCl₃) and recording the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 or 500 MHz). Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (B1202638) (TMS).
Computational Protocols
The predicted computational data presented in this guide is based on a standard and widely accepted theoretical chemistry approach:
-
Geometry Optimization: The three-dimensional structure of this compound is first optimized using Density Functional Theory (DFT). A common and effective combination of the B3LYP functional and the 6-31G* basis set is typically employed for such calculations. This process finds the lowest energy conformation of the molecule.
-
Vibrational Frequency Calculations: Following geometry optimization, vibrational frequencies are calculated at the same level of theory. This allows for the prediction of the IR spectrum. The calculated frequencies are often scaled by a factor (e.g., ~0.96) to better match experimental values.
-
NMR Spectra Prediction: ¹H and ¹³C NMR chemical shifts are predicted using the Gauge-Independent Atomic Orbital (GIAO) method within the DFT framework. The calculated isotropic shielding values are then converted to chemical shifts by referencing them against the calculated shielding of a standard compound like TMS, computed at the same level of theory.
Visualizing the Workflow
The following diagram illustrates the general workflow for comparing computational predictions with experimental data for a given molecule like this compound.
The logical relationship between experimental validation and computational prediction is crucial for modern chemical research. The following diagram illustrates this synergistic relationship.
References
A Comparative Guide to Purity Assessment of Synthesized 2-Benzylcyclohexanone using Chiral HPLC
For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of synthesized chiral compounds is a critical step in the development of safe and effective pharmaceuticals. This guide provides a comprehensive comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of 2-benzylcyclohexanone, a versatile chiral building block in organic synthesis. This document outlines a detailed experimental protocol, presents comparative data for different chiral stationary phases, and discusses alternative analytical techniques.
Introduction to Chiral Purity of this compound
This compound possesses a stereocenter at the C2 position of the cyclohexanone (B45756) ring, making it a chiral molecule existing as two non-superimposable mirror images, or enantiomers: (R)-2-benzylcyclohexanone and (S)-2-benzylcyclohexanone. In pharmaceutical applications, it is common for one enantiomer to exhibit the desired therapeutic effect, while the other may be less active, inactive, or even cause undesirable side effects. Therefore, the accurate determination of enantiomeric excess (e.e.) is a regulatory and scientific necessity.
The synthesis of this compound, often achieved through the alkylation of cyclohexanone with a benzyl (B1604629) halide, can lead to the formation of a racemic or near-racemic mixture.[1] Potential impurities in the synthesis may include unreacted starting materials (cyclohexanone and benzyl bromide), and byproducts from side reactions such as over-alkylation or self-aldol condensation of cyclohexanone.[1] Chiral HPLC is a powerful and widely used technique for separating enantiomers and quantifying the purity of the desired product.[2][3]
Experimental Protocol: Chiral HPLC Analysis of this compound
This section details a standard protocol for the enantioselective analysis of this compound.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Dissolve the sample in 10 mL of the mobile phase to create a stock solution of 1 mg/mL.
-
Further dilute the stock solution with the mobile phase to a final concentration of 0.1 mg/mL.
-
Filter the final solution through a 0.45 µm syringe filter prior to injection.
Chromatographic Conditions:
-
Column: A chiral stationary phase (CSP) column is essential for the separation of enantiomers. Polysaccharide-based CSPs are often effective for the separation of chiral ketones.[2]
-
Mobile Phase: A mixture of a non-polar organic solvent (e.g., n-hexane or heptane) and a polar organic modifier (e.g., isopropanol (B130326) or ethanol) is typically used in normal-phase chromatography. The exact ratio should be optimized to achieve baseline separation.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
Detection: UV detection at 254 nm.
Data Presentation: Comparison of Chiral Stationary Phases
The choice of the chiral stationary phase is the most critical parameter for achieving successful enantiomeric separation. Below is a table summarizing hypothetical, yet realistic, performance data for three different polysaccharide-based CSPs in the analysis of this compound.
| Chiral Stationary Phase (CSP) | Mobile Phase (n-Hexane:Isopropanol) | Retention Time (R-enantiomer) (min) | Retention Time (S-enantiomer) (min) | Resolution (Rs) | Enantiomeric Excess (% e.e.) of a Sample Batch |
| Cellulose-based CSP 1 | 90:10 | 8.5 | 9.8 | 1.8 | 95.2 |
| Amylose-based CSP 2 | 85:15 | 10.2 | 12.1 | 2.5 | 95.5 |
| Cellulose-based CSP 3 | 95:5 | 15.3 | 16.5 | 1.2 | 94.8 |
Data Analysis:
The enantiomeric excess (% e.e.) is calculated using the peak areas of the two enantiomers (A1 and A2) with the following formula:
% e.e. = |(A1 - A2) / (A1 + A2)| * 100
Comparison with Alternative Methods
While chiral HPLC is the gold standard for enantiomeric purity assessment, other techniques can also be employed, each with its own advantages and limitations.
| Analytical Technique | Principle | Advantages | Disadvantages |
| Chiral Gas Chromatography (GC) | Separation of volatile enantiomers on a chiral stationary phase in a gas chromatograph. | High resolution for volatile and thermally stable compounds. | Requires derivatization for non-volatile compounds; high temperatures can cause racemization. |
| Capillary Electrophoresis (CE) | Separation of charged enantiomers in a capillary based on their differential migration in an electric field in the presence of a chiral selector. | High efficiency; small sample and reagent consumption. | Lower sensitivity and loading capacity compared to HPLC; primarily for charged molecules. |
| NMR Spectroscopy with Chiral Derivatizing Agents (CDAs) or Chiral Solvating Agents (CSAs) | Formation of diastereomeric complexes or solvation complexes that exhibit distinct NMR signals for each enantiomer. | Provides structural information; no separation required. | Lower accuracy and precision for e.e. determination compared to chromatography; requires pure chiral agents. |
Visualizing the Experimental Workflow
The following diagram illustrates the logical workflow for the purity assessment of synthesized this compound using chiral HPLC.
Conclusion
The purity assessment of synthesized this compound is paramount for its application in research and drug development. Chiral HPLC with polysaccharide-based stationary phases offers a robust and reliable method for the accurate determination of enantiomeric excess. The selection of the appropriate chiral stationary phase and the optimization of chromatographic conditions are crucial for achieving baseline separation of the enantiomers. While alternative techniques such as chiral GC, CE, and NMR spectroscopy exist, chiral HPLC remains the most widely adopted method due to its versatility, accuracy, and precision. This guide provides a foundational framework for researchers to develop and implement effective purity assessment strategies for this compound and other chiral compounds.
References
Mechanistic comparison of rhodium-catalyzed vs. palladium-catalyzed reactions of 2-Benzylcyclohexanone
For researchers, scientists, and professionals in drug development, the strategic formation of carbon-carbon bonds is a cornerstone of molecular construction. The α-arylation of ketones, in particular, provides access to a privileged structural motif found in numerous pharmaceuticals and bioactive molecules. Among the transition metals employed for this transformation, palladium has long been the workhorse. However, rhodium catalysis offers alternative and mechanistically distinct pathways. This guide provides a detailed mechanistic comparison of palladium- and rhodium-catalyzed reactions involving 2-benzylcyclohexanone, supported by experimental data and protocols to inform catalyst selection.
This comparative guide delves into the distinct reactivity profiles of palladium and rhodium catalysts with this compound. While palladium is a robust catalyst for direct α-arylation, rhodium favors alternative transformations such as conjugate addition and C-H bond activation, offering complementary synthetic strategies.
Performance at a Glance: Palladium-Catalyzed α-Arylation
Palladium catalysis is the premier method for the direct α-arylation of ketones like this compound. The reaction typically proceeds in high yields, though the creation of a quaternary center can be challenging.
| Catalyst System | Arylating Agent | Base | Solvent | Yield (%) | Reference |
| Pd(OAc)₂ / P(o-tol)₃ | Aryl Bromide | NaOAc / Pyrrolidine (B122466) | Toluene (B28343) | High (General) | Generic Protocol |
| Pd₂(dba)₃ / Xantphos | Aryl Bromide | NaOtBu | Dioxane | 85-95 | General for ketones |
| Pd(OAc)₂ / RuPhos | Aryl Chloride | K₃PO₄ | t-AmylOH | 70-90 | General for ketones |
Note: Yields are generalized from reactions with similar 2-alkylcyclohexanones as direct data for this compound is sparse in comparative literature.
Mechanistic Pathways: A Tale of Two Metals
The fundamental difference in the reactivity of palladium and rhodium with this compound lies in their preferred catalytic cycles.
The Classic Approach: Palladium-Catalyzed α-Arylation
The palladium-catalyzed α-arylation of ketones follows a well-established mechanism involving an enolate intermediate.[1] The catalytic cycle is initiated by the oxidative addition of an aryl halide to a low-valent palladium(0) species. The resulting palladium(II) complex then undergoes transmetalation with a ketone enolate, generated in situ by a base. The key carbon-carbon bond-forming step is the reductive elimination from the arylpalladium enolate intermediate to yield the α-aryl ketone and regenerate the palladium(0) catalyst.
The Alternative Routes: Rhodium Catalysis
Direct α-arylation of saturated ketones with rhodium is less common. Instead, rhodium catalysts typically engage substrates like this compound through two primary, alternative pathways, depending on the specific substrate and reaction conditions.
1. Conjugate Arylation of an α,β-Unsaturated Precursor:
For rhodium to effect arylation at the β-position, this compound would first need to be converted to its α,β-unsaturated counterpart, 2-benzylidenecyclohexanone (B74925). The rhodium(I) catalyst undergoes transmetalation with an arylboronic acid. The resulting aryl-rhodium species then adds to the enone in a 1,4-conjugate addition fashion. Protonolysis of the resulting rhodium enolate releases the product and regenerates the active catalyst.
2. C-H Activation and Arylation of the Benzyl (B1604629) Group:
Rhodium catalysts are also proficient at directing group-assisted C-H activation.[2][3][4] In the case of this compound, the ketone's carbonyl group can act as a directing group, facilitating the ortho-C-H activation of the benzyl group's aromatic ring. This forms a rhodacycle intermediate, which can then couple with an arylating agent. This pathway leads to arylation on the benzyl substituent rather than the cyclohexanone (B45756) ring.
Experimental Protocols
The following are representative experimental protocols that can be adapted for reactions with this compound.
Palladium-Catalyzed α-Arylation of this compound (General Procedure)
This protocol is adapted from established methods for the α-arylation of cyclic ketones.
Materials:
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Sodium acetate (NaOAc)
-
Pyrrolidine
-
This compound
-
Aryl bromide
-
Toluene (anhydrous)
-
Nitrogen or Argon atmosphere
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (0.01 mmol, 1 mol%), P(o-tol)₃ (0.02 mmol, 2 mol%), and NaOAc (1.0 mmol, 1.0 equiv).
-
Seal the tube with a rubber septum and purge with nitrogen or argon for 15 minutes.
-
Add anhydrous toluene (2 mL), followed by this compound (1.0 mmol, 1.0 equiv), the aryl bromide (1.2 mmol, 1.2 equiv), and pyrrolidine (0.3 mmol, 30 mol%).
-
Seal the Schlenk tube tightly with a Teflon screw cap and place it in a preheated oil bath at 110 °C.
-
Stir the reaction mixture for 12-24 hours, monitoring the progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired α-aryl-2-benzylcyclohexanone.
Rhodium-Catalyzed Conjugate Arylation of 2-Benzylidenecyclohexanone (General Procedure)
This protocol is based on established methods for the rhodium-catalyzed conjugate addition to enones.[5]
Materials:
-
[Rh(cod)Cl]₂ (cod = 1,5-cyclooctadiene)
-
Chiral diene or phosphine (B1218219) ligand (e.g., BINAP)
-
2-Benzylidenecyclohexanone
-
Arylboronic acid
-
Base (e.g., K₃PO₄ or Et₃N)
-
Solvent (e.g., Dioxane/water mixture)
-
Nitrogen or Argon atmosphere
Procedure:
-
In a glovebox, add [Rh(cod)Cl]₂ (0.01 mmol, 1 mol%) and the chiral ligand (0.022 mmol, 2.2 mol%) to a Schlenk tube.
-
Add the solvent (e.g., 2 mL of a 10:1 dioxane/water mixture) and stir the mixture at room temperature for 30 minutes to form the active catalyst.
-
To this solution, add 2-benzylidenecyclohexanone (1.0 mmol, 1.0 equiv), the arylboronic acid (1.5 mmol, 1.5 equiv), and the base (2.0 mmol, 2.0 equiv).
-
Seal the Schlenk tube, remove it from the glovebox, and heat the reaction mixture in a preheated oil bath (e.g., at 80-100 °C).
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion
Palladium and rhodium offer distinct and complementary approaches to the arylation of molecules based on the this compound scaffold. Palladium catalysis remains the method of choice for direct α-arylation through a well-understood oxidative addition/reductive elimination pathway. In contrast, rhodium catalysis opens doors to alternative products through mechanistically different routes, namely conjugate addition to an unsaturated precursor or C-H activation of the benzyl substituent. The choice of catalyst will therefore depend on the desired final product and the available starting materials. For drug development professionals and synthetic chemists, understanding these divergent mechanistic pathways is crucial for the rational design of synthetic routes to complex molecular targets.
References
- 1. Palladium-catalyzed alpha-arylation of carbonyl compounds and nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Asymmetric synthesis of 5-arylcyclohexenones by rhodium(I)-catalyzed conjugate arylation of racemic 5-(trimethylsilyl)cyclohexenone with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-Benzylcyclohexanone: A Guide for Laboratory Professionals
The safe and environmentally responsible disposal of 2-Benzylcyclohexanone is a critical aspect of laboratory safety and chemical management. As a substance classified with potential hazards, including skin and eye irritation, it is imperative that researchers, scientists, and drug development professionals adhere to strict disposal protocols. This guide provides essential, step-by-step information for the proper handling and disposal of this compound waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate Personal Protective Equipment (PPE) is worn. This includes chemical-resistant gloves, safety glasses or goggles, and a laboratory coat.[1][2] All handling of this compound should be conducted in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of vapors.[1]
Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is through an approved hazardous waste disposal facility.[1][3] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[3][4][5]
-
Waste Identification and Segregation :
-
Clearly label a dedicated, chemically compatible, and leak-proof waste container as "Hazardous Waste: this compound".[3][6] Include the full chemical name and any relevant hazard pictograms.[3]
-
Do not mix this compound waste with other, less hazardous waste streams, as this can complicate and increase the cost of disposal.[7]
-
-
Containerization :
-
Use a designated container made of a material that is compatible with ketones, such as glass or polyethylene.[3]
-
For liquid waste, such as solutions containing this compound, use a sealable liquid waste container.[3]
-
For solid waste, such as contaminated personal protective equipment (gloves, etc.) or absorbent materials, double-bag the items before placing them in a designated solid hazardous waste container.[3][8]
-
Ensure the container is kept tightly closed except when adding waste.[4][5][9] The container should not be filled beyond 90% of its capacity to allow for expansion.[9]
-
-
Spill Management :
-
In the event of a small spill, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth.[1][10] Do not use combustible materials like paper towels as the primary absorbent.[3]
-
Carefully collect the absorbed material and place it in the designated hazardous waste container.[3][10]
-
For larger spills, or if you are not trained to handle them, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.[3]
-
-
Storage of Waste :
-
Store the hazardous waste container in a designated and clearly marked satellite accumulation area.[11]
-
The storage area should be secure and away from incompatible materials, particularly strong oxidizing agents.[1]
-
Ensure secondary containment is used for liquid waste containers to prevent the spread of potential leaks.[5]
-
-
Final Disposal :
Quantitative Data
Specific quantitative disposal limits for this compound are subject to local, state, and federal regulations and are not broadly published. It is critical to consult your institution's EHS department for specific guidance on reportable quantities and concentration limits. The following table provides hazard classification information which informs the need for its classification as hazardous waste.
| Parameter | Value | Source |
| Hazard Classifications | Eye Irritant 2, Skin Irritant 2, STOT SE 3 (Respiratory system) | [2] |
| Signal Word | Warning | [2] |
| WGK (Germany) | WGK 3 (highly hazardous for water) | [2] |
| Storage Class | 10 - Combustible liquids | [2] |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. 2-ベンジルシクロヘキサノン ≥97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. vumc.org [vumc.org]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. njit.edu [njit.edu]
- 7. solvent-recyclers.com [solvent-recyclers.com]
- 8. Department of Chemistry & Biochemistry, UCLA [chem.ucla.edu]
- 9. ethz.ch [ethz.ch]
- 10. nj.gov [nj.gov]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Personal protective equipment for handling 2-Benzylcyclohexanone
Essential Safety and Handling Guide for 2-Benzylcyclohexanone
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is essential for ensuring personal safety and proper disposal.
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment is mandatory to minimize exposure and ensure safety.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Tight-sealing safety goggles or a face shield.[1] | Protects against splashes and vapors that can cause serious eye irritation or damage.[2][3][4] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[5] | Prevents skin contact, as the substance causes skin irritation.[2][3][4] Be aware that the liquid may penetrate gloves; frequent changes are advisable.[4] |
| Skin and Body Protection | A standard laboratory coat or chemical-resistant clothing.[4][5] | Provides a barrier against accidental skin contact. |
| Respiratory Protection | Use in a well-ventilated area. If ventilation is inadequate or if aerosols are generated, a NIOSH/MSHA-approved respirator with an organic vapor cartridge is necessary.[1][4] A type ABEK (EN14387) respirator filter is also recommended.[2] | Protects against inhalation of vapors, which may cause respiratory irritation.[1][2] |
Hazard Summary
This compound is classified with the following hazards:
-
Combustible liquid.[2]
Occupational Exposure Limits (Reference Data for Cyclohexanone)
No specific occupational exposure limits have been established for this compound.[1] The following data for the structurally related compound, cyclohexanone, is provided as a conservative reference.[5]
| Organization | Exposure Limit (Time-Weighted Average) |
| OSHA (PEL) | 50 ppm (8-hour) |
| NIOSH (REL) | 25 ppm (10-hour) |
| ACGIH (TLV) | 20 ppm (8-hour) |
Operational Plan: Step-by-Step Handling Procedure
Proper handling of this compound is crucial to prevent exposure and accidents.
-
Preparation :
-
Handling :
-
Cleanup :
-
Wash hands and any exposed skin thoroughly after handling.[1][3]
-
In case of a small spill, absorb the material with an inert absorbent such as vermiculite (B1170534) or dry sand.[5] Do not use combustible materials like paper towels as the primary absorbent.[5]
-
Collect the absorbed material into a designated, sealed hazardous waste container.[1][5]
-
For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.[5]
-
Disposal Plan: Step-by-Step Waste Management
Proper disposal of this compound is critical for environmental safety and regulatory compliance.
-
Waste Identification and Segregation :
-
Containerization :
-
Storage :
-
Final Disposal :
-
Dispose of the contents and container through an approved hazardous waste disposal plant.[1] Do not dispose of this chemical down the drain or in regular trash.[5]
-
Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal contractor.[5]
-
Safe Handling Workflow
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
